TAICATOXIN
Description
Properties
CAS No. |
112154-17-3 |
|---|---|
Molecular Formula |
C13H12ClNO2 |
Origin of Product |
United States |
Foundational & Exploratory
The Origin and Molecular Architecture of Taicatoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taicatoxin (TCX), a potent neurotoxin, originates from the venom of the Australian coastal taipan snake, Oxyuranus scutellatus scutellatus.[1][2] Its name is a portmanteau derived from its source (TAIpan), its target (CAlcium channels), and its function (TOXIN).[1][3] This complex toxin is a non-covalently bound heterotrimer, distinguished by its specific blockade of voltage-dependent L-type calcium channels and small conductance Ca2+-activated K+ channels.[1][4] This guide provides an in-depth exploration of the origin, molecular composition, and isolation of this compound, presenting key data and experimental protocols for the scientific community.
Discovery and Origin
This compound was first isolated from the venom of the Australian coastal taipan, Oxyuranus scutellatus scutellatus.[1][2] This species is renowned for its highly potent venom, which contains a complex mixture of toxins, including neurotoxins and procoagulants.[5][6] this compound is a secreted protein produced in the snake's venom gland.[1][7] Unlike other toxins in the taipan venom, such as the presynaptic neurotoxin taipoxin, this compound has a unique structure and a specific affinity for certain ion channels.
Molecular Composition
Through sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) analysis, this compound has been identified as a complex of three distinct polypeptide subunits held together by non-covalent forces.[1] The subunits are present in a stoichiometric ratio of 1:1:4.[1][2]
Table 1: Subunit Composition of this compound
| Subunit | Molecular Weight (kDa) | Function | Stoichiometry |
| α-neurotoxin-like peptide | 8 | Blocks ion channels | 1 |
| Neurotoxic phospholipase A2 | 16 | Exhibits phospholipase activity, contributing to cellular disruption[1][8] | 1 |
| Serine protease inhibitor | 7 | Inhibits serine proteases | 4 |
Experimental Protocols
The isolation and purification of this compound and its subunits involve a series of chromatographic techniques. The following protocols are based on methodologies described in the literature.[1][2]
Isolation of the Active this compound Complex
The primary method for isolating the active this compound complex is ion-exchange chromatography.
-
Step 1: Initial Separation. Crude venom from Oxyuranus scutellatus scutellatus is subjected to ion-exchange chromatography on a DEAE-Cellulose column.
-
Step 2 & 3: Further Purification. The fraction containing the toxin is then passed through two successive steps of CM-Cellulose chromatography at pH 4.7 and pH 6.0, respectively.[1][2]
-
Verification. The purity of the isolated complex can be verified by its migration as a single compound in β-alanine-acetate-urea gel electrophoresis.[1][2]
Separation of this compound Subunits
The individual subunits of the this compound complex can be separated using affinity and size-exclusion chromatography.
-
Separation of the Neurotoxic Phospholipase. The phospholipase subunit can be isolated from the complex using affinity chromatography with a phospholipid analog, such as PC-Sepharose.[1][2]
-
Separation of the α-neurotoxin-like peptide and Serine Protease Inhibitor. The remaining two subunits can be separated by Sephadex G-50 gel filtration chromatography.[1][2] This separation is performed under conditions of high salt concentration (1M NaCl) and alkaline pH (8.2) to disrupt the non-covalent interactions between the peptides.[1][2]
Amino Acid Sequencing
The amino acid sequence of the subunits can be determined using automated Edman degradation.[1][2]
Mechanism of Action
This compound exerts its toxic effects by targeting specific ion channels. The heterotrimeric complex blocks voltage-dependent L-type calcium channels, primarily in the heart, and small conductance Ca2+-activated K+ channels in chromaffin cells and the brain.[1][7] This blockade disrupts normal cellular function, leading to arrhythmias and other detrimental effects.[8] The phospholipase A2 activity of one of its subunits also contributes to cellular damage by inducing the release of acyl CoA and acyl carnitine.[1][8]
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound's activity.
Table 2: Quantitative Analysis of this compound Activity
| Parameter | Value | Target/Cell Type | Reference |
| LD50 (mice) | 50-100 µg/kg | Mice | [7] |
| IC50 (Calcium currents) | 10 - 500 nM | Heart cells | [1] |
| Ki (125I-apamin binding) | 1.45 ± 0.22 nM | Rat synaptosomal membranes | [1] |
Visualized Signaling Pathway and Experimental Workflow
The following diagrams illustrate the composition of this compound and the workflow for its isolation.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikiwand [wikiwand.com]
- 4. oxfordreference.com [oxfordreference.com]
- 5. mdpi.com [mdpi.com]
- 6. repositorio.butantan.gov.br [repositorio.butantan.gov.br]
- 7. uniprot.org [uniprot.org]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Taicatoxin discovery and isolation history
An In-Depth Technical Guide to the Discovery and Isolation of Taicatoxin
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the history, isolation, and characterization of this compound, a potent neurotoxin from the venom of the Australian coastal taipan.
Introduction
This compound (TCX) is a complex protein toxin first isolated from the venom of the Australian coastal taipan snake, Oxyuranus scutellatus scutellatus.[1][2] The name itself is a portmanteau derived from its origin and function: TAI pan CA lcium TOXIN .[2] It is a highly specific and potent blocker of certain ion channels, making it a valuable tool in pharmacological research for studying calcium channel function and related physiological processes.
Discovery and Initial Characterization
The quest for specific blockers of cardiac calcium channels led to the investigation of various animal venoms, known to be rich sources of novel pharmacological agents. Researchers identified the venom of Oxyuranus s. scutellatus as containing a component with potent effects on cardiac function.[3] This led to the first successful isolation and characterization of this compound.[1]
Initial studies revealed that this compound is not a single polypeptide but a stable, non-covalent complex of three distinct subunits.[1][2] This heterotrimeric structure is crucial for its full biological activity.
Quantitative Data Summary
The biophysical and toxicological properties of this compound have been quantified through various experimental approaches. The following tables summarize these key quantitative data points.
| Component | Molecular Weight (kDa) | Stoichiometric Ratio |
| α-Neurotoxin-like peptide | 8 | 1 |
| Neurotoxic phospholipase A2 | 16 | 1 |
| Serine protease inhibitor | 7 | 4 |
Table 1: Subunit Composition and Stoichiometry of this compound.[1][2][4][5]
| Parameter | Value | Test System |
| LD₅₀ | 50-100 µg/kg | Mice |
| LD₅₀ | 1-2 µg per 20g mouse (within 2 hrs) | Mice |
| IC₅₀ | 10-500 nM | Heart muscle cells |
| Kᵢ | 1.45 ± 0.22 nM | Rat synaptosomal membranes |
Table 2: Toxicological and Binding Affinity Data for this compound.[1][2][5]
Experimental Protocols
The isolation and purification of this compound from crude taipan venom requires a multi-step chromatographic process to separate the active complex from other venom components.
Protocol 1: Isolation and Purification of the this compound Complex
This protocol details the original method used to isolate the intact this compound complex.[1][2][6]
-
Initial Separation (Anion Exchange Chromatography):
-
Column: DE-Cellulose.
-
Procedure: Crude venom from Oxyuranus scutellatus scutellatus is dissolved in a buffer and loaded onto the DE-Cellulose column.
-
Elution: A salt gradient is applied to elute the bound proteins. Fractions are collected and assayed for activity.
-
-
Cation Exchange Chromatography (Step 1):
-
Column: CM-Cellulose.
-
Buffer: pH 4.7.
-
Procedure: The active fractions from the DE-Cellulose chromatography are pooled, dialyzed against the CM-Cellulose loading buffer, and applied to the column.
-
Elution: A second salt gradient is used to separate the components.
-
-
Cation Exchange Chromatography (Step 2):
-
Column: CM-Cellulose.
-
Buffer: pH 6.0.
-
Procedure: The most active fraction from the previous step is subjected to a final purification step on a CM-Cellulose column at a higher pH to resolve the this compound complex to homogeneity.
-
-
Purity Assessment:
Protocol 2: Dissociation of this compound Subunits
To study the individual components, the purified complex can be dissociated using specific biochemical conditions.
-
Separation of the Phospholipase Subunit:
-
Separation of α-Neurotoxin and Protease Inhibitor:
-
Column: Sephadex G-50.
-
Conditions: High salt concentration (1M NaCl) and alkaline pH (8.2).
-
Principle: These conditions disrupt the non-covalent interactions between the α-neurotoxin-like peptide and the serine protease inhibitor, allowing for their separation based on molecular size.
Visualizing the Workflow
The following diagram illustrates the multi-step process for isolating and separating the components of this compound.
References
- 1. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Neurotoxins that act selectively on voltage-dependent cardiac calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to Taicatoxin: Peptide Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taicatoxin (TCX), a potent neurotoxin isolated from the venom of the Australian taipan snake (Oxyuranus scutellatus scutellatus), is a complex, non-covalently linked heterotrimer.[1][2][3] This technical guide provides a comprehensive overview of the peptide sequence, structure, and mechanism of action of this compound. It is designed to serve as a critical resource for researchers and professionals involved in neuroscience, pharmacology, and drug development. This document details the toxin's molecular composition, its inhibitory effects on voltage-gated L-type calcium channels (CaV1.x) and small-conductance calcium-activated potassium channels (SK channels), and the experimental protocols utilized to elucidate these properties.
Molecular Composition and Peptide Sequence
This compound is a 240 kDa complex composed of three distinct polypeptide subunits with a stoichiometry of 1:1:4: an α-neurotoxin-like peptide, a neurotoxic phospholipase A2 (PLA2), and a Kunitz-type serine protease inhibitor.[1][3][4][5]
α-Neurotoxin-like Component
This 8 kDa subunit is a member of the three-finger toxin family and is crucial for the toxin's interaction with ion channels.[2] While the full sequence has been challenging to determine, a significant fragment has been sequenced.[2]
UniProt ID: P0CJ35[2] Molecular Weight: ~8 kDa (experimentally determined)[2][3][6] Sequence (Fragment): RRCFITPNVRSERCPPGQEVCFTKTXDG[2]
Neurotoxic Phospholipase A2 (PLA2) Subunit
This 16 kDa subunit exhibits enzymatic activity, hydrolyzing phospholipids, which contributes to the overall toxicity of the complex.[3][4][7] The complete amino acid sequence has been determined.
UniProt ID: P00614[8] Molecular Weight: 13,829 Da (from sequence)[8] Sequence: NLLQFGFMIRCANRRSRPVWHYMDYGCYCGKGGSGTPVDDLDRCCQVHDECYGEAVRRFGCAPYWTLYSWKCYGKAPTCNTKTRCQRFVCRCDAKAAECFARSPYQNSNWNINTKARCR[8]
Kunitz-type Serine Protease Inhibitor Subunit
This 7 kDa subunit is a potent inhibitor of several serine proteases.[1] Its complete amino acid sequence is known.
UniProt ID: B7S4N9[1] Molecular Weight: 88 amino acids[1] Sequence: RPDFCLEPPYTGPCVARIIR
Three-Dimensional Structure
An experimentally determined three-dimensional structure of the complete this compound complex is not currently available in the Protein Data Bank (PDB). However, the structures of homologous proteins and individual subunits provide insights into the potential overall architecture.
-
α-Neurotoxin-like Component: As a member of the three-finger toxin family, this subunit is expected to adopt a characteristic fold with three β-sheet loops extending from a central core, stabilized by disulfide bonds.
-
Phospholipase A2 Subunit: The structure of this subunit is likely to be homologous to other snake venom PLA2 enzymes, featuring a conserved catalytic site and a surface for interaction with lipid membranes.
-
Kunitz-type Inhibitor: This subunit will adopt the classic Kunitz-type fold, characterized by a β-hairpin and an α-helix, which presents a loop for interaction with the active site of proteases.
Molecular modeling techniques, such as homology modeling and protein-protein docking, can be employed to generate a putative structure of the this compound complex. Such models would be invaluable for understanding the spatial arrangement of the subunits and their interaction with target ion channels.
Quantitative Data on Biological Activity
The biological activity of this compound has been quantified through various experimental assays. The following tables summarize the key findings.
| Parameter | Value | Channel/Receptor | Cell Type/Preparation | Reference |
| IC50 | 10 - 500 nM | L-type Ca2+ channels | Heart cells | [4] |
| 50 nM | Apamin-sensitive K+ currents | Rat chromaffin cells | [4] | |
| Ki | 1.45 ± 0.22 nM | 125I-apamin binding sites | Rat synaptosomal membranes | [4][9] |
| 0.057 nM | Plasma kallikrein | (In vitro) | [1] | |
| 0.23 nM | Tissue kallikrein | (In vitro) | [1] | |
| 0.31 nM | Trypsin | (In vitro) | [1] | |
| 6.1 nM | Plasmin | (In vitro) | [1] | |
| 201 nM | Elastase | (In vitro) | [1] | |
| 871 nM | Factor Xa | (In vitro) | [1] | |
| 2380 nM | α-factor XIIa | (In vitro) | [1] | |
| LD50 | 1 - 2 µg / 20g mouse | (In vivo) | Mouse | [3][4] |
| 50 - 100 µg/kg | (In vivo) | Mouse | [2] | |
| Blockade | 97 ± 3% | Apamin-sensitive K+ currents (at 50 nM) | Rat chromaffin cells | [9] |
| 12 ± 4% | Total voltage-dependent Ca2+ currents (at 50 nM) | Rat chromaffin cells | [9] |
Experimental Protocols
Isolation and Purification of this compound
-
Source: Crude venom of the Australian taipan snake (Oxyuranus scutellatus scutellatus).
-
Methodology:
-
Initial Separation: The crude venom is subjected to ion-exchange chromatography on a DE-Cellulose column.
-
Further Purification: The fraction containing this compound is further purified by two subsequent steps of ion-exchange chromatography on CM-Cellulose at pH 4.7 and pH 6.0.[3][4]
-
Purity Assessment: The purity of the final this compound complex is assessed by β-alanine-acetate-urea gel electrophoresis.[3][4]
-
Separation of this compound Subunits
-
Phospholipase A2 Subunit Separation: The PLA2 subunit can be separated from the complex by affinity chromatography using a phospholipid analog, such as PC-Sepharose.[3][4]
-
α-Neurotoxin-like and Protease Inhibitor Subunit Separation: The α-neurotoxin-like peptide and the protease inhibitor can be separated by Sephadex G-50 gel filtration chromatography in the presence of high salt (1M NaCl) and at an alkaline pH (8.2).[3][4] It is important to note that the individual subunits may lose their physiological activity towards calcium channels after separation.[3]
Electrophysiological Recording of Ion Channel Activity
-
Technique: Whole-cell patch-clamp technique.
-
Preparation: Isolated cardiomyocytes or other excitable cells endogenously expressing or transfected with L-type calcium channels or SK channels.
-
Protocol:
-
Establish a stable whole-cell recording configuration.
-
Record baseline ion channel currents in response to appropriate voltage protocols. For L-type calcium channels, this typically involves depolarization steps from a holding potential of around -80 mV. For SK channels, currents can be elicited by intracellular calcium application or by protocols that induce calcium influx.
-
Perfuse the cell with a solution containing a known concentration of this compound.
-
Record ion channel currents in the presence of the toxin to determine the extent of block and any changes in channel gating properties (e.g., activation, inactivation, and deactivation kinetics).
-
To investigate voltage-dependence of the block, vary the holding potential or use different pre-pulse protocols.
-
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound to its target receptors, such as the apamin-binding site on SK channels.
-
Protocol:
-
Prepare a membrane fraction from a tissue or cell line expressing the target receptor (e.g., rat brain synaptosomes).
-
Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., 125I-apamin) and varying concentrations of unlabeled this compound.
-
Separate the bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
-
Signaling Pathways and Mechanism of Action
This compound exerts its potent neurotoxic effects by modulating the activity of key ion channels, leading to disruptions in cellular excitability and signaling. The primary mechanism involves the blockade of L-type voltage-gated calcium channels and small-conductance calcium-activated potassium channels.
Inhibition of L-type Calcium Channels
This compound blocks L-type calcium channels from the extracellular side in a voltage-dependent manner, showing a higher affinity for the inactivated state of the channel.[3] This blockade reduces the influx of calcium into cells, particularly in cardiomyocytes, leading to a decrease in the plateau phase of the action potential and a reduction in the force of contraction.[4][7]
Inhibition of SK Channels
This compound is a potent blocker of SK channels, which are critical for regulating neuronal firing patterns and afterhyperpolarization. By inhibiting SK channels, this compound can lead to increased neuronal excitability. The toxin has been shown to have a high affinity for the apamin-binding site on these channels.[4][9]
Experimental Workflow and Signaling Diagram
The following diagrams illustrate the experimental workflow for this compound characterization and its proposed mechanism of action on ion channels.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Neurotoxins that act selectively on voltage-dependent cardiac calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound (TCX) on the electrophysiological, mechanical and biochemical characteristics of spontaneously beating ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. A novel small conductance Ca2+-activated K+ channel blocker from Oxyuranus scutellatus taipan venom. Re-evaluation of this compound as a selective Ca2+ channel probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Architecture of a Potent Toxin: A Technical Guide to the Taicatoxin Complex
An in-depth exploration of the structural biology of the Taicatoxin (TCX) complex, a potent neurotoxin isolated from the venom of the Australian taipan snake, Oxyuranus scutellatus scutellatus. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the composition, known structural features, and methodologies for the study of this complex toxin.
While a definitive high-resolution, three-dimensional structure of the entire this compound complex has yet to be experimentally determined and deposited in public databases, significant insights into its architecture can be gleaned from the characterization of its components and the structural analysis of a closely related toxin, Taipoxin. This guide synthesizes the available scientific literature to provide a detailed overview of the current understanding of the this compound complex's structure.
Composition and Stoichiometry of the this compound Complex
The this compound complex is a heteromultimeric protein assembly held together by non-covalent forces.[1][2] Biochemical analysis, primarily through SDS-PAGE, has revealed that the complex consists of three distinct polypeptide subunits with a stoichiometry of 1:1:4.[1][2]
| Subunit | Molecular Weight (kDa) | Stoichiometry | Functional Class |
| α-neurotoxin-like peptide | ~8 | 1 | Neurotoxin |
| Neurotoxic phospholipase A2 | ~16 | 1 | Enzyme (Phospholipase A2) |
| Serine protease inhibitor | ~7 | 4 | Enzyme Inhibitor (Kunitz-type) |
Structural Insights from the Homologous Taipoxin Complex
Taipoxin, another potent presynaptic neurotoxin from the same venom, is a trimeric phospholipase A2 (PLA2) complex that shares significant homology with components of this compound.[3][4] The phospholipase component of this compound is thought to be very similar, if not identical, to a subunit of Taipoxin.[5] Structural studies on Taipoxin, therefore, provide the most relevant model for the likely quaternary structure of the this compound complex.
A study combining X-ray crystallography and small-angle X-ray scattering (SAXS) has provided a high-resolution structure of two isoforms of the Taipoxin β-subunit and a model for the entire trimeric complex.[3][6][7] This model suggests that the three subunits are organized into a flat holotoxin with the substrate-binding sockets exposed on the same side of the complex, which is hypothesized to be crucial for the toxin's interaction with cell membranes.[3][6]
Structural Features of Individual this compound Components
α-Neurotoxin-like Peptide
The 8 kDa subunit is classified as an α-neurotoxin-like peptide.[1][2] These toxins typically belong to the three-finger toxin family, characterized by a core structure of three β-sheet loops extending from a central core stabilized by disulfide bonds. While the specific structure of the this compound α-neurotoxin-like peptide has not been determined, its homology to other α-neurotoxins suggests a similar fold.[8] The amino acid sequence of the homologous α-subunit of Taipoxin has been determined.[9]
Neurotoxic Phospholipase A2
The 16 kDa subunit possesses phospholipase A2 (PLA2) activity, which is critical for its neurotoxicity.[1] Snake venom PLA2s are well-characterized enzymes that catalyze the hydrolysis of phospholipids (B1166683) at the sn-2 position. The structural analysis of the Taipoxin β-subunit, a PLA2, reveals a fold typical for this enzyme family, which is crucial for its catalytic activity.[3][7]
Serine Protease Inhibitor
The 7 kDa subunit is a Kunitz-type serine protease inhibitor.[10] This family of inhibitors is characterized by a specific polypeptide fold of approximately 60 amino acids stabilized by three disulfide bridges.[10] These inhibitors interact with serine proteases through a substrate-like mechanism.[10] The amino acid sequence of the protease inhibitor from this compound has been determined.[2]
Experimental Protocols
Isolation of the this compound Complex
The active this compound complex is isolated from the crude venom of Oxyuranus scutellatus scutellatus through a multi-step chromatography process.[1][2]
Figure 1. Workflow for the isolation of the active this compound complex.
Separation of this compound Subunits
The individual subunits of the this compound complex can be separated for further characterization using specific biochemical techniques.[1][2]
Figure 2. Experimental workflow for the separation of this compound subunits.
Signaling Pathways and Mechanism of Action
This compound exerts its potent neurotoxic effects by targeting and blocking specific ion channels.[1] This blockade disrupts normal cellular function, particularly in excitable cells like neurons and muscle cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural analysis of trimeric phospholipase A2 neurotoxin from the Australian taipan snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taipoxin - Wikipedia [en.wikipedia.org]
- 5. oxfordreference.com [oxfordreference.com]
- 6. Structural analysis of trimeric phospholipase A2 neurotoxin from the Australian taipan snake venom | Semantic Scholar [semanticscholar.org]
- 7. rcsb.org [rcsb.org]
- 8. uniprot.org [uniprot.org]
- 9. Amino-acid sequence of the alpha-subunit of taipoxin, an extremely potent presynaptic neurotoxin from the Australian snake taipan (Oxyuranus s. scutellatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protease Inhibitors from Marine Venomous Animals and Their Counterparts in Terrestrial Venomous Animals | MDPI [mdpi.com]
An In-depth Technical Guide to the Subunit Composition and Stoichiometry of Taicatoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taicatoxin (TCX), a potent neurotoxin isolated from the venom of the Australian taipan snake, Oxyuranus scutellatus scutellatus, is a complex, non-covalently linked heterotrimeric protein.[1][2][3] Its high specificity and affinity for certain ion channels make it a valuable tool in neuroscience research and a potential lead for drug development. This guide provides a comprehensive overview of the subunit composition, stoichiometry, and the experimental methodologies employed in the characterization of this intricate toxin.
Subunit Composition and Stoichiometry
This compound is composed of three distinct subunits: an α-neurotoxin-like peptide, a neurotoxic phospholipase A2, and a serine protease inhibitor.[1][2][3][4] The subunits are held together by non-covalent bonds.[1][2][4] The molecular weights and the stoichiometric ratio of these subunits have been determined through various biochemical techniques.
Quantitative Data Summary
| Subunit | Molecular Weight (kDa) | Stoichiometric Ratio |
| α-neurotoxin-like peptide | ~8 | 1 |
| Neurotoxic phospholipase | ~16 | 1 |
| Serine protease inhibitor | ~7 | 4 |
Data sourced from multiple studies.[1][2][3][4]
Experimental Protocols
The elucidation of this compound's subunit structure has been made possible through a series of sophisticated biochemical separation and analytical techniques.
Isolation and Purification of the this compound Complex
The initial step involves the isolation of the active this compound complex from crude taipan venom. A multi-step chromatography process is typically employed:
-
Ion Exchange Chromatography: The venom is first subjected to ion exchange chromatography on a DE-Cellulose column.[1][4] This step separates the venom components based on their net charge.
-
Further Ion Exchange Chromatography: The fraction containing this compound is then further purified using two successive steps of CM-Cellulose chromatography at pH 4.7 and pH 6.0, respectively.[1][4] This yields a highly purified and active form of the toxin complex, which migrates as a single component in β-alanine-acetate-urea gel electrophoresis.[1]
Subunit Separation and Characterization
Once the intact complex is isolated, the individual subunits can be separated for further analysis:
-
Affinity Chromatography for Phospholipase Separation: The neurotoxic phospholipase subunit can be separated from the complex using affinity chromatography with a phospholipid analog, such as PC-Sepharose.[1] The remaining complex, containing the α-neurotoxin and protease inhibitor, retains some biological activity, albeit with reduced potency.[1]
-
Gel Filtration Chromatography for α-Neurotoxin and Protease Inhibitor Separation: The α-neurotoxin-like peptide and the serine protease inhibitor can be separated by Sephadex G-50 gel filtration chromatography.[1] This separation is performed under conditions of high salt concentration (1M NaCl) and alkaline pH (8.2) to disrupt the non-covalent interactions between the subunits.[1]
-
Molecular Weight Determination: The molecular weights of the intact complex and the individual subunits are determined using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).[3][5]
-
Amino Acid Sequencing: The primary structure of the subunits, particularly the protease inhibitor, has been determined using automated Edman degradation.[1]
Mechanism of Action and Signaling Pathways
This compound exerts its potent neurotoxic effects by targeting specific ion channels. It is a known blocker of voltage-dependent L-type calcium channels and small conductance Ca2+-activated K+ channels.[2][3][6][7] This dual-channel blockade disrupts normal cellular function in excitable tissues like the heart and neurons.
Logical Relationship of this compound's Action
Caption: Logical flow of this compound's inhibitory action on ion channels.
Experimental Workflow for Subunit Analysis
Caption: Experimental workflow for this compound subunit purification and analysis.
Conclusion
The detailed characterization of this compound's subunit composition and stoichiometry has been crucial in understanding its mechanism of action. The distinct roles of its constituent peptides, a channel-blocking α-neurotoxin, a membrane-disrupting phospholipase, and a protease inhibitor, contribute to its potent and complex pharmacology. This knowledge is fundamental for researchers utilizing this compound as a pharmacological tool and for scientists in the field of drug development exploring the potential of its components for therapeutic applications. The methodologies outlined in this guide provide a framework for the continued investigation of this and other complex venom proteins.
References
- 1. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikiwand [wikiwand.com]
- 6. oxfordreference.com [oxfordreference.com]
- 7. oxfordreference.com [oxfordreference.com]
Unraveling the Molecular Tactics of a Potent Neuromodulator: An In-depth Technical Guide to the Mechanism of Action of Taicatoxin
For Researchers, Scientists, and Drug Development Professionals
Taicatoxin (TCX), a potent neurotoxin isolated from the venom of the Australian taipan snake (Oxyuranus scutellatus scutellatus), is a complex and highly specific modulator of ion channels. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound, with a focus on its subunit composition, its interaction with target ion channels, and the functional consequences of these interactions. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the toxin's operational pathways to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development.
Toxin Composition and Subunit Functionality
This compound is a non-covalently linked heterotrimeric protein complex with a molecular weight of approximately 45 kDa. The complex consists of three distinct subunits in a 1:1:4 stoichiometry: an α-neurotoxin-like peptide, a neurotoxic phospholipase A2 (PLA2), and a serine protease inhibitor.[1][2] The synergistic action of these subunits is crucial for the full potency of the native toxin.
-
α-Neurotoxin-like Peptide (8 kDa): This subunit is a key determinant of the toxin's specificity for its ion channel targets. While the precise binding site is yet to be fully elucidated, it is understood to be the primary component responsible for the blockade of L-type voltage-gated calcium channels.[1]
-
Neurotoxic Phospholipase A2 (16 kDa): This enzymatic subunit contributes to the toxin's potent effects through its phospholipase A2 activity. This activity leads to the release of lysophospholipids and fatty acids from the cell membrane, which can have detrimental effects on cellular integrity and function.[3] The PLA2 activity is thought to play a role in the overall toxicity and may facilitate the access of the other subunits to their targets.
-
Serine Protease Inhibitor (7 kDa): The exact role of the serine protease inhibitor in the context of this compound's mechanism of action is still under investigation. It is a Kunitz-type inhibitor, and its presence in a four-fold molar excess suggests a significant, though not fully understood, contribution to the toxin's stability or activity.[2]
Molecular Targets and Binding Affinity
This compound exhibits high affinity and specificity for two main classes of ion channels:
-
Voltage-Gated L-type Calcium Channels (CaV1.x): this compound is a potent blocker of high-threshold, L-type calcium channels, which are critical for various physiological processes, including cardiac muscle contraction, smooth muscle contraction, and hormone secretion.[4] The toxin shows a preference for these channels in the heart.[3]
-
Small-Conductance Calcium-Activated Potassium Channels (SK Channels): this compound also potently blocks apamin-sensitive SK channels, which are involved in neuronal afterhyperpolarization and the regulation of neuronal firing patterns.[5]
The binding affinity of this compound for its targets has been quantified in several studies. A key finding is its high affinity for the 125I-apamin acceptor-binding sites on rat synaptosomal membranes, with a reported inhibitory constant (Ki) of 1.45 ± 0.22 nM.[5]
Quantitative Analysis of this compound's Effects
The inhibitory effects of this compound on its target ion channels have been quantified through various electrophysiological and binding assays. The following table summarizes the key quantitative data available in the literature.
| Parameter | Target | Cell Type/Preparation | Value | Reference |
| Ki | 125I-apamin binding sites (SK channels) | Rat synaptosomal membranes | 1.45 ± 0.22 nM | [5] |
| IC50 | L-type calcium channel currents | Heart cells | 10 - 500 nM | [5] |
| Toxicity | In vivo | Mouse | 1-2 µg kills a 20g mouse | [1] |
| SK Channel Blockade | Apamin-sensitive after-hyperpolarizing K+ currents | Rat chromaffin cells | 50 nM (delayed) | [5] |
| SK Channel Blockade | ISK(Ca) tail current | Rat chromaffin cells | 5 µM (immediate) | [5] |
Detailed Mechanism of Action
The mechanism of action of this compound is multifaceted, involving both direct channel blockade and enzymatic activity.
Blockade of L-type Calcium Channels
This compound's blockade of L-type calcium channels is voltage-dependent, with a higher affinity for the inactivated state of the channel.[1] This suggests that the toxin stabilizes the channel in a non-conducting conformation. The blockade is reversible and occurs from the extracellular side of the membrane.[4] The α-neurotoxin-like subunit is the primary mediator of this effect, though the presence of the other subunits enhances its potency.[1] The blockade of L-type calcium channels in cardiac myocytes leads to a decrease in the action potential plateau, resulting in reduced contractility.[3]
Inhibition of Small-Conductance Calcium-Activated Potassium (SK) Channels
This compound potently inhibits SK channels, which are responsible for the afterhyperpolarization that follows an action potential in many neurons. By blocking these channels, this compound can lead to increased neuronal excitability. The blockade of SK channels by this compound is complex, with different concentrations producing effects with different on-rates.[5]
Role of the Phospholipase A2 Subunit
The neurotoxic PLA2 subunit contributes to the overall toxicity of this compound by degrading membrane phospholipids. This enzymatic activity can lead to membrane destabilization, inflammation, and cell death.[3] The release of arachidonic acid and lysophospholipids can also modulate the activity of various signaling pathways. While the PLA2 activity is not essential for the channel-blocking activity of the toxin, its removal reduces the overall potency.[1]
The Enigmatic Role of the Serine Protease Inhibitor
The precise function of the serine protease inhibitor subunit remains an active area of research. It may serve to protect the other subunits from degradation by endogenous proteases, or it could have a more direct role in modulating the toxin's interaction with its targets.
Experimental Protocols
The characterization of this compound's mechanism of action has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Isolation and Purification of this compound and its Subunits
Objective: To isolate pure this compound from crude venom and to separate its constituent subunits.
Methodology:
-
Crude Venom Preparation: Lyophilized venom from Oxyuranus scutellatus scutellatus is dissolved in a suitable buffer (e.g., 0.05 M Tris-HCl, pH 7.5).
-
Ion-Exchange Chromatography: The venom solution is loaded onto a DEAE-cellulose or similar anion-exchange column. A salt gradient (e.g., 0 to 0.5 M NaCl) is used to elute the bound proteins. Fractions are collected and assayed for toxic activity.
-
Further Purification: Fractions containing this compound are further purified by cation-exchange chromatography on a CM-cellulose column.
-
Subunit Separation:
-
Phospholipase A2 Subunit: The PLA2 subunit can be separated from the other components by affinity chromatography on a column with immobilized p-bromophenacyl bromide-treated phosphatidylethanolamine.
-
α-Neurotoxin-like and Serine Protease Inhibitor Subunits: These subunits can be separated by gel filtration chromatography (e.g., Sephadex G-50) under denaturing conditions (e.g., in the presence of 6 M urea (B33335) or guanidine (B92328) HCl).
-
Electrophysiological Recording of Ion Channel Activity
Objective: To measure the effect of this compound on L-type calcium and SK channel currents.
Methodology:
-
Cell Preparation: Primary cultures of cardiomyocytes or neurons, or cell lines heterologously expressing the target ion channels (e.g., HEK293 cells), are used.
-
Patch-Clamp Technique: The whole-cell patch-clamp configuration is typically employed to record macroscopic currents.
-
Pipette Solution (for Calcium Currents): (in mM) 130 CsCl, 10 EGTA, 5 MgATP, 10 HEPES, pH 7.2 with CsOH.
-
Bath Solution (for Calcium Currents): (in mM) 130 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH. Tetrodotoxin (TTX) is often included to block sodium channels.
-
Voltage Protocol (for L-type Calcium Currents): From a holding potential of -80 mV, depolarizing voltage steps (e.g., to 0 mV for 200 ms) are applied to elicit calcium currents.
-
Pipette Solution (for SK Currents): (in mM) 140 K-gluconate, 10 KCl, 1 EGTA, 1 MgCl2, 2 MgATP, 10 HEPES, pH 7.2 with KOH. A defined free calcium concentration is established using a calcium buffer (e.g., EGTA/CaCl2).
-
Bath Solution (for SK Currents): (in mM) 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Voltage Protocol (for SK Currents): A voltage ramp or step protocol is used to elicit SK currents in the presence of a calcium ionophore or after a depolarizing stimulus that allows calcium influx.
-
-
Data Analysis: The amplitude and kinetics of the ion channel currents are analyzed before and after the application of this compound to determine its inhibitory effects and to calculate parameters such as the IC50.
Calcium Imaging
Objective: To visualize the effect of this compound on intracellular calcium dynamics.
Methodology:
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. Cells are incubated with the dye in a physiological buffer for 30-60 minutes at room temperature or 37°C.
-
Imaging: A fluorescence microscope equipped with a sensitive camera is used to capture images of the cells.
-
For Fura-2: Cells are alternately excited at 340 nm and 380 nm, and the ratio of the fluorescence emission at 510 nm is calculated. An increase in this ratio indicates an increase in intracellular calcium.
-
For Fluo-4: Cells are excited at ~490 nm, and the fluorescence emission at ~520 nm is recorded. An increase in fluorescence intensity indicates an increase in intracellular calcium.
-
-
Experimental Procedure: Baseline fluorescence is recorded before the application of this compound. The toxin is then added to the bath, and changes in intracellular calcium are monitored over time.
Visualizing the Mechanism of Action and Experimental Workflows
To further elucidate the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound (TCX) on the electrophysiological, mechanical and biochemical characteristics of spontaneously beating ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxins that act selectively on voltage-dependent cardiac calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Taicatoxin Binding Sites on Calcium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taicatoxin (TCX) is a potent neurotoxin isolated from the venom of the Australian taipan snake, Oxyuranus scutellatus scutellatus. It is a hetero-oligomeric protein complex composed of three subunits: an α-neurotoxin-like peptide, a neurotoxic phospholipase A2 (PLA2), and a serine protease inhibitor. This compound's primary pharmacological action is the high-affinity blockade of L-type voltage-gated calcium channels (CaV1.2), making it a valuable tool for studying the structure and function of these channels. This technical guide provides a comprehensive overview of the current knowledge on this compound binding sites on calcium channels, including quantitative binding data, detailed experimental protocols, and relevant signaling pathways.
This compound and its Interaction with Calcium Channels
This compound selectively targets and blocks high-threshold, L-type voltage-gated calcium channels, which are crucial for excitation-contraction coupling in cardiac and smooth muscle, as well as for neuronal signaling. The binding of this compound to the CaV1.2 channel is reversible, voltage-dependent, and occurs at an extracellular site.[1] The toxin exhibits a higher affinity for the inactivated state of the channel. While the entire toxin complex is most potent, the α-neurotoxin-like subunit is primarily responsible for the calcium channel blocking activity.[2]
It is important to note that this compound also displays high affinity for small-conductance Ca2+-activated K+ (SK) channels, acting as a potent blocker.[3] This dual activity should be considered when interpreting experimental results.
Binding Site on CaV1.2
The precise molecular determinants of the this compound binding site on the CaV1.2 α1 subunit have not yet been fully elucidated. However, experimental evidence strongly indicates an extracellular binding locus. The large size of the this compound complex suggests that it likely interacts with the extracellular loops connecting the transmembrane segments of the CaV1.2 channel.
Further research, employing techniques such as site-directed mutagenesis of the extracellular loops of the CaV1.2 channel followed by binding assays and electrophysiological recordings with this compound, is required to pinpoint the specific amino acid residues involved in the interaction. Computational modeling and structural biology approaches, such as cryo-electron microscopy of the this compound-CaV1.2 complex, will also be invaluable in defining the binding interface at an atomic level.
Quantitative Data on this compound Binding
The following tables summarize the available quantitative data for this compound's interaction with its target channels.
| Parameter | Value | Target | Preparation | Reference |
| IC50 | 10 - 500 nM | L-type Ca2+ current | Heart cells | [4] |
| Ki | 1.45 ± 0.22 nM | 125I-apamin binding sites (SK channels) | Rat synaptosomal membranes | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding and functional effects of this compound on calcium channels.
Radioligand Binding Assay (Competition Assay)
This protocol describes a competition binding assay to determine the affinity of this compound for apamin-sensitive SK channels in rat synaptosomal membranes. A similar approach could be adapted for CaV1.2 channels if a suitable radiolabeled ligand for the this compound binding site were available.
1. Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the synaptosomal membranes.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of synaptosomal membrane preparation.
-
50 µL of [125I]-apamin (at a concentration close to its Kd).
-
50 µL of varying concentrations of unlabeled this compound or a control compound.
-
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a buffer solution.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Plot the percentage of specific binding of [125I]-apamin against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for recording L-type calcium channel currents in isolated cardiomyocytes and assessing the inhibitory effects of this compound.
1. Cell Preparation:
-
Isolate ventricular myocytes from an appropriate animal model (e.g., rat, guinea pig) using enzymatic digestion.
-
Plate the isolated cells on glass coverslips and allow them to adhere.
2. Recording Setup:
-
Place a coverslip with adherent cardiomyocytes in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an external solution containing a charge carrier for the calcium channel (e.g., BaCl2 or CaCl2) and blockers for other ion channels (e.g., tetrodotoxin (B1210768) for Na+ channels, CsCl for K+ channels).
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should contain ions and buffering agents to mimic the intracellular environment.
3. Recording Procedure:
-
Approach a single cardiomyocyte with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential where L-type calcium channels are in a closed state (e.g., -80 mV).
-
Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
After establishing a stable baseline recording, apply this compound to the external solution at various concentrations.
-
Record the calcium channel currents in the presence of the toxin.
4. Data Analysis:
-
Measure the peak amplitude of the inward calcium current before and after the application of this compound.
-
Plot the percentage of current inhibition against the logarithm of the this compound concentration.
-
Fit the data with a dose-response curve to determine the IC50 value.
-
Analyze other parameters of channel gating, such as the voltage-dependence of activation and inactivation, to further characterize the mechanism of block.
Signaling Pathways and Experimental Workflows
Downstream Signaling of L-type Calcium Channel Inhibition in Cardiomyocytes
The blockade of CaV1.2 channels by this compound in cardiomyocytes has significant downstream consequences, primarily by reducing the influx of Ca2+ that is essential for excitation-contraction coupling and various signaling cascades. A key pathway affected is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is involved in pathological cardiac hypertrophy.[2][5]
Caption: Downstream signaling of CaV1.2 inhibition by this compound.
Experimental Workflow for Characterizing a Novel Ion Channel Toxin
The following diagram illustrates a typical workflow for the discovery and characterization of a novel ion channel-modulating toxin like this compound.
Caption: Workflow for ion channel toxin characterization.
Conclusion
This compound remains a critical pharmacological tool for the investigation of L-type calcium channels and SK channels. While its binding site on CaV1.2 is known to be extracellular, the precise molecular details of this interaction are yet to be fully uncovered. Future research in this area will undoubtedly provide deeper insights into the structure-function relationship of these vital ion channels and may pave the way for the development of novel therapeutic agents targeting them. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers aiming to further unravel the mechanisms of this compound action and to discover and characterize new ion channel modulators.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. Calcium Influx through Cav1.2 Is a Proximal Signal for Pathological Cardiomyocyte Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small conductance Ca2+-activated K+ channel blocker from Oxyuranus scutellatus taipan venom. Re-evaluation of this compound as a selective Ca2+ channel probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loss of β-adrenergic–stimulated phosphorylation of CaV1.2 channels on Ser1700 leads to heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cav1.2 Activity and Downstream Signaling Pathways in the Hippocampus of An Animal Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Effects of Taicatoxin on Cardiac Tissue: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taicatoxin (TCX), a potent neurotoxin isolated from the venom of the Australian taipan snake (Oxyuranus scutellatus scutellatus), exerts profound physiological effects on cardiac tissue. This technical guide provides a comprehensive overview of the current understanding of this compound's cardiotoxicity, focusing on its molecular mechanisms of action, electrophysiological consequences, and impact on cardiomyocyte contractility. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the toxin's signaling pathways to serve as a valuable resource for researchers in pharmacology, toxicology, and cardiovascular drug development.
Introduction
Snake venoms are complex cocktails of bioactive molecules, many of which target the cardiovascular system with high specificity and potency. This compound, a multicomponent toxin, has emerged as a significant subject of study due to its selective action on ion channels crucial for cardiac function. Understanding the intricate ways in which this compound disrupts normal cardiac physiology can provide valuable insights into the fundamental mechanisms of cardiac excitability and contraction, and may inform the development of novel therapeutic agents and research tools.
This compound is a non-covalently bound complex of three distinct subunits: an α-neurotoxin-like peptide (8 kDa), a neurotoxic phospholipase A2 (PLA2) (16 kDa), and a serine protease inhibitor (7 kDa).[1] This unique composition results in a multi-pronged assault on cardiac cells, primarily targeting ion channels and membrane integrity.
Molecular Mechanism of Action
The primary molecular target of this compound in cardiac tissue is the L-type voltage-gated calcium channel (Ca_v_1.2).[2][3] These channels play a pivotal role in the plateau phase of the cardiac action potential and are the primary trigger for calcium-induced calcium release from the sarcoplasmic reticulum, the essential first step in excitation-contraction coupling. This compound blocks these high-threshold calcium channels in a voltage-dependent manner, binding to an extracellular site on the channel protein.[2] The block is reversible and occurs at nanomolar concentrations.[2]
In addition to its effects on calcium channels, this compound has also been shown to be a potent blocker of small conductance Ca²⁺-activated K⁺ (SK) channels.[3] At a concentration of 50 nM, this compound almost completely blocks apamin-sensitive SK currents, while only causing a partial reduction in total voltage-dependent Ca²⁺ currents.[3] This suggests a high affinity for SK channels, which are involved in the repolarization phase of the action potential.
The phospholipase A2 (PLA2) subunit of this compound contributes to its cardiotoxicity through a separate mechanism. PLA2 enzymes catalyze the hydrolysis of phospholipids (B1166683) at the sn-2 position, leading to the production of lysophospholipids and fatty acids.[4] These molecules can disrupt cell membrane integrity and have been shown to have detrimental effects on cellular function.[4]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the available quantitative data on the effects of this compound on cardiac ion channels and its general toxicity.
Table 1: Effects of this compound on Cardiac Ion Channels
| Parameter | Value | Cell Type | Reference |
| L-type Ca²⁺ Channel Blockade | |||
| IC₅₀ | 10 - 500 nM | Heart cells | [1] |
| Small Conductance Ca²⁺-activated K⁺ (SK) Channel Blockade | |||
| % Blockade at 50 nM TCX | 97 ± 3% | Rat chromaffin cells | [3] |
| Total Voltage-Dependent Ca²⁺ Current Reduction | |||
| % Reduction at 50 nM TCX | 12 ± 4% | Rat chromaffin cells | [3] |
Table 2: General Toxicity of this compound
| Parameter | Value | Animal Model | Reference |
| Lethal Dose | 1 - 2 µg | Mouse (20 g) | [1] |
Note: Specific quantitative dose-response data for the effects of this compound on cardiac action potential parameters (e.g., percentage decrease in amplitude, APD₅₀, APD₉₀) and contractility in cardiomyocytes are not extensively detailed in the currently available literature. Studies consistently report these effects to be dose-dependent.[4]
Physiological Effects on Cardiac Tissue
The molecular actions of this compound translate into significant alterations in the electrophysiological and contractile properties of cardiac tissue.
Electrophysiological Effects
The blockade of L-type calcium channels by this compound directly impacts the morphology of the cardiac action potential. The primary observable effects are:
-
Decreased Action Potential Amplitude and Duration: By inhibiting the influx of Ca²⁺ during the plateau phase, this compound shortens the action potential duration and reduces its amplitude.[4]
-
Arrhythmogenesis: The alteration of ion channel function can lead to severe arrhythmias and disruptions in the normal electrical coupling between cardiomyocytes.[4]
Effects on Contractility
As a direct consequence of the blockade of L-type calcium channels and the subsequent reduction in intracellular calcium availability, this compound significantly impairs cardiac contractility. This negative inotropic effect is characterized by a decrease in the force and velocity of cardiomyocyte contraction.[4]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in a Cardiomyocyte
Caption: Signaling pathway of this compound in a cardiac myocyte.
Experimental Workflow for Studying this compound's Effects
Caption: Experimental workflow for investigating this compound's cardiac effects.
Experimental Protocols
Isolation and Culture of Neonatal Rat Ventricular Myocytes
This protocol is adapted from established methods for primary cardiomyocyte culture.
-
Tissue Dissociation: Hearts are excised from 1-3 day old rat pups. The ventricles are minced and subjected to enzymatic digestion using a combination of trypsin and collagenase to dissociate the tissue into a single-cell suspension.
-
Myocyte Enrichment: The cell suspension is enriched for cardiomyocytes by pre-plating on uncoated culture dishes for 1-2 hours. Fibroblasts adhere more readily to the plastic, leaving the myocyte-rich population in the supernatant.
-
Cell Culture: The enriched myocytes are plated on gelatin-coated culture dishes in a suitable culture medium (e.g., DMEM supplemented with fetal bovine serum, L-glutamine, and penicillin-streptomycin) and maintained in a humidified incubator at 37°C and 5% CO₂.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
-
Cell Preparation: Cultured cardiomyocytes are transferred to a recording chamber on the stage of an inverted microscope and superfused with an external solution (e.g., Tyrode's solution).
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with an internal solution.
-
Seal Formation: A high-resistance "giga-seal" ( >1 GΩ) is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.
-
Data Acquisition:
-
Action Potentials: Recorded in current-clamp mode. Cells are stimulated at a defined frequency, and changes in membrane potential are recorded before and after the application of this compound.
-
L-type Ca²⁺ Currents: Recorded in voltage-clamp mode. The membrane potential is held at a level that inactivates Na⁺ channels (e.g., -40 mV), and depolarizing steps are applied to elicit Ca²⁺ currents. Specific ion channel blockers (e.g., tetrodotoxin (B1210768) for Na⁺ channels, and Cs⁺ replacing K⁺ in the internal solution) are used to isolate the L-type Ca²⁺ current.
-
Contractility Measurement
-
Imaging: Spontaneously contracting or electrically paced cardiomyocytes are visualized using a microscope equipped with a camera.
-
Analysis: Video recordings of contracting cells are analyzed using specialized software to quantify parameters such as the amplitude and velocity of shortening and relaxation. Alternatively, photometric methods can be used to measure changes in light intensity as the cells contract and relax.
Phospholipase A2 (PLA2) Activity Assay
-
Sample Preparation: Cardiac tissue homogenates or cell lysates are prepared.
-
Assay Principle: A radiometric assay is commonly used, which measures the release of a radiolabeled fatty acid from a phospholipid substrate.
-
Procedure: The sample is incubated with a substrate mixture containing a radiolabeled phospholipid (e.g., ¹⁴C-labeled dipalmitoylphosphatidylcholine).
-
Quantification: The reaction is stopped, and the released radiolabeled fatty acid is separated from the unhydrolyzed substrate by chromatography. The radioactivity of the fatty acid is then quantified using a scintillation counter to determine the PLA2 activity.
Conclusion
This compound is a multifaceted toxin that significantly impacts cardiac physiology through a combination of ion channel blockade and enzymatic degradation of membrane phospholipids. Its primary action on L-type calcium channels disrupts the delicate balance of ion fluxes that govern the cardiac action potential and excitation-contraction coupling, leading to reduced contractility and a pro-arrhythmic state. The additional blockade of SK channels and the membrane-destabilizing effects of its PLA2 subunit further contribute to its cardiotoxicity. A thorough understanding of the mechanisms of this compound action is crucial for the fields of toxicology and pharmacology and highlights the potential of venom-derived toxins as tools to probe the intricate workings of the cardiovascular system. Further research is warranted to obtain more detailed quantitative data on the dose-dependent effects of this compound and its individual subunits on cardiac function.
References
- 1. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxins that act selectively on voltage-dependent cardiac calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel small conductance Ca2+-activated K+ channel blocker from Oxyuranus scutellatus taipan venom. Re-evaluation of this compound as a selective Ca2+ channel probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound (TCX) on the electrophysiological, mechanical and biochemical characteristics of spontaneously beating ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Neurotoxic Effects of Taicatoxin in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taicatoxin (TCX) is a potent neurotoxic complex isolated from the venom of the Australian taipan snake, Oxyuranus scutellatus scutellatus.[1][2] It is a valuable pharmacological tool for studying ion channel function due to its specific action on certain classes of calcium and potassium channels. This technical guide provides an in-depth analysis of the molecular composition of this compound, its mechanism of action in the brain, and the experimental protocols used for its characterization.
Molecular Composition
This compound is not a single polypeptide but a stable, non-covalent complex of three distinct subunits with an approximate stoichiometry of 1:1:4.[1][2][3]
-
Neurotoxic phospholipase A2 (PLA2): A 16 kDa subunit that exhibits enzymatic activity.[1][2][5]
-
Serine protease inhibitor: A 7 kDa Kunitz-type inhibitor.[1][2][3]
The complete oligomeric complex is required for maximum potency, although sub-complexes retain some activity.[2][3] The phospholipase activity can contribute to cellular damage by releasing lysophospholipids and fatty acids, which have detrimental effects on cell integrity.[3][5][6]
Mechanism of Neurotoxic Action
The primary neurotoxic effect of this compound stems from its potent and specific blockade of two key types of ion channels in the brain and other excitable cells.[1][4][7]
-
Voltage-Dependent L-type Calcium Channels (CaV1.x): this compound is a high-affinity blocker of high-threshold (L-type) voltage-gated calcium channels.[1][2][8] This blockade is voltage-dependent, with the toxin showing a higher affinity for inactivated channels.[2] It acts on an extracellular site, altering the channel's gating properties rather than simply plugging the pore.[2] This action effectively reduces calcium influx into neurons, thereby inhibiting downstream calcium-dependent processes such as neurotransmitter release.
-
Small Conductance Ca2+-activated Potassium Channels (SK channels): this compound is also a potent inhibitor of apamin-sensitive SK channels.[1][9] It displays high-affinity binding to the apamin-binding sites on rat synaptosomal membranes.[1][9] The blockade of these channels reduces the after-hyperpolarization that normally follows an action potential, which can lead to increased neuronal excitability and alterations in firing patterns.
The dual action on both calcium and potassium channels results in a complex disruption of neuronal signaling and excitability.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound's activity from various experimental preparations.
| Parameter | Value | Target/System | Reference |
| IC50 | 10 - 500 nM | Calcium currents in heart cells | [1] |
| Ki | 1.45 ± 0.22 nM | 125I-apamin acceptor-binding sites (rat synaptosomal membranes) | [1][9][10] |
| SK Channel Blockade | 97 ± 3% block at 50 nM | Apamin-sensitive K+ currents (rat chromaffin cells) | [9] |
| Ca2+ Channel Blockade | 12 ± 4% block at 50 nM | Total voltage-dependent Ca2+ currents (rat chromaffin cells) | [9] |
| In Vivo Toxicity (LD50) | 50 - 100 µg/kg | Mice | [4] |
| In Vivo Toxicity (Dose) | 1 - 2 µg per 20g mouse | Lethal dose within 2 hours | [1][2] |
Signaling Pathways and Logical Relationships
The blockade of ion channels by this compound initiates a cascade of downstream effects, disrupting normal neuronal function.
Experimental Protocols
Isolation and Purification of this compound
This protocol describes the multi-step chromatographic process to isolate the active this compound complex from crude taipan venom.[1][2]
Methodology:
-
Initial Separation: Crude venom is subjected to ion exchange chromatography using a DE-Cellulose column.[2]
-
Further Purification: The fraction containing the toxin is further purified through two successive steps of CM-Cellulose chromatography, first at pH 4.7 and then at pH 6.0.[2]
-
Purity Verification: The final product's purity is confirmed by its migration as a single band in beta-alanine-acetate-urea gel electrophoresis.[1][2]
Electrophysiological Characterization (Whole-Cell Patch-Clamp)
This protocol is used to measure the effect of this compound on ion channel currents in isolated neurons or other excitable cells.[8]
Methodology:
-
Cell Preparation: Prepare primary neuronal cultures or a suitable cell line expressing the target ion channels.
-
Establish Configuration: Achieve a whole-cell patch-clamp configuration on a target cell using a glass micropipette.
-
Baseline Recording: Record baseline ion channel currents (e.g., calcium currents) by applying depolarizing voltage steps from a holding potential.
-
Toxin Application: Perfuse the cell with an external solution containing a known concentration of purified this compound.
-
Post-Toxin Recording: Record currents again in the presence of the toxin to quantify the degree of block.
-
Washout: Perfuse the cell with a toxin-free solution to test for the reversibility of the block.[2]
-
Site of Action Test: To confirm an extracellular binding site, apply this compound via the intracellular patch pipette solution. A lack of effect indicates the binding site is accessible only from the outside.[2][8]
Implications for Research and Drug Development
This compound's high specificity for L-type calcium channels and SK channels makes it an invaluable molecular probe. For researchers, it allows for the functional dissection of these channels' roles in complex neurological processes, including synaptic plasticity, neurotransmission, and neuronal firing patterns. For drug development professionals, understanding the structure-function relationship of this compound's subunits and their interaction with their targets can inform the design of novel therapeutics targeting these ion channels for conditions such as chronic pain, epilepsy, and cardiovascular diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Effect of this compound (TCX) on the electrophysiological, mechanical and biochemical characteristics of spontaneously beating ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oxfordreference.com [oxfordreference.com]
- 8. benchchem.com [benchchem.com]
- 9. A novel small conductance Ca2+-activated K+ channel blocker from Oxyuranus scutellatus taipan venom. Re-evaluation of this compound as a selective Ca2+ channel probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikiwand [wikiwand.com]
A Technical Guide to the Phospholipase Activity of Taicatoxin Subunits
Audience: Researchers, scientists, and drug development professionals.
Taicatoxin (TCX) is a potent neurotoxin isolated from the venom of the Australian taipan snake, Oxyuranus scutellatus scutellatus.[1][2][3][4] It is a non-covalently linked heterotrimeric complex composed of three distinct subunits: an α-neurotoxin-like peptide (approximately 8 kDa), a neurotoxic phospholipase A2 (PLA2) (approximately 16 kDa), and a serine protease inhibitor (approximately 7 kDa).[1][2][3][4][5] The primary enzymatic function of the complex, its phospholipase A2 activity, is conferred by the 16-kDa subunit.[1][2] This activity is integral to its toxic action, which also involves the high-affinity blockade of voltage-dependent L-type calcium channels and small conductance Ca2+-activated K+ (SK) channels.[1][3][6]
Core Functionality: Subunit Phospholipase Activity
The enzymatic and toxic activities of this compound arise from the synergistic interplay of its subunits. While only one subunit possesses catalytic activity, the others are crucial for the potency and specificity of the whole complex.
-
Phospholipase A2 Subunit (16 kDa): This subunit is a potent, calcium-dependent phospholipase A2.[7] It catalyzes the hydrolysis of the sn-2 ester bond of glycerophospholipids, primarily at the interface of lipid aggregates such as cell membranes.[8][9] This reaction releases fatty acids and lysophospholipids, which are metabolites that can disrupt membrane integrity and function, contributing directly to the toxin's cytotoxicity.[10]
-
α-Neurotoxin-like Subunit (8 kDa): This component is structurally similar to other snake venom α-neurotoxins. While devoid of enzymatic activity, it is believed to play a role in targeting the toxin complex to specific receptors or ion channels on the cell surface.
-
Serine Protease Inhibitor Subunit (7 kDa): This Kunitz-type inhibitor is also non-enzymatic. Its role is thought to involve modulating the activity of the phospholipase subunit or protecting the complex from degradation.[2] The resulting complex, containing the neurotoxin and protease inhibitor, can still block calcium channels, although with reduced potency compared to the native form.[2]
The logical relationship between these subunits is visualized below.
Caption: Functional relationships between the subunits of the this compound complex.
Quantitative Analysis of Phospholipase Activity
Table 1: Comparative Phospholipase A2 Activity Data
| Toxin / Subunit | Source Organism | Specific Activity (units/mg) | Notes |
|---|---|---|---|
| This compound Complex | O. s. scutellatus | Data not available | Activity is central to its toxicity.[10] |
| This compound PLA2 Subunit | O. s. scutellatus | Data not available | The primary catalytic component.[1] |
| Taipoxin α-subunit | O. s. scutellatus | ~550 | Highly myotoxic and neurotoxic.[11] |
| Taipoxin Complex | O. s. scutellatus | ~500 | The complex is more potent than the α-subunit alone. |
| Bee Venom PLA2 | Apis mellifera | 1000-1500 | A commonly used standard for PLA2 assays. |
| Bovine Pancreatic PLA2 | Bos taurus | 500-1000 | A well-characterized mammalian PLA2. |
One unit of PLA2 activity is defined as the amount of enzyme that hydrolyzes 1 µmol of phospholipid per minute under standard assay conditions.
Mechanism of Action: A Pathway to Cytotoxicity
The phospholipase activity of this compound initiates a cascade of events leading to membrane disruption and cell death. This is not a classical signal transduction pathway but a direct enzymatic assault on cellular structures.
Caption: Cytotoxic mechanism initiated by this compound's phospholipase activity.
Experimental Protocols: Assaying Phospholipase A2 Activity
The quantification of PLA2 activity is crucial for characterizing this compound and its subunits. The pH-stat titration method is a classic and direct approach cited for snake venom phospholipases.[12]
Method 1: pH-Stat Titration Assay
Principle: This assay measures the real-time production of fatty acids from phospholipid substrates. The carboxylic acid group of the released fatty acid lowers the pH of the reaction buffer. A pH-stat instrument automatically titrates the reaction mixture with a standardized base (e.g., NaOH) to maintain a constant pH. The rate of base addition is directly proportional to the rate of the enzymatic reaction.
Key Materials & Reagents:
-
Enzyme: Purified this compound complex or isolated phospholipase subunit.
-
Substrate: Emulsion of a suitable phospholipid (e.g., egg yolk phosphatidylcholine) in an aqueous buffer.
-
Reaction Buffer: Low-buffering capacity buffer, typically Tris-HCl or glycine-based.
-
Cofactor: CaCl₂, as snake venom PLA2s are calcium-dependent.
-
Titrant: Standardized NaOH solution (e.g., 5-10 mM).
-
Instrumentation: pH-stat titrator equipped with a reaction vessel, pH electrode, and automated burette.
Generalized Procedure:
-
Substrate Preparation: Prepare a stable emulsion of the phospholipid substrate in the reaction buffer containing a known concentration of CaCl₂.
-
System Equilibration: Add the substrate emulsion to the thermostatted reaction vessel (e.g., at 37°C) and allow the pH to stabilize at the desired setpoint (e.g., pH 8.0).
-
Reaction Initiation: Initiate the reaction by adding a small, known volume of the enzyme sample to the vessel.
-
Titration & Data Logging: The pH-stat immediately begins to add NaOH to neutralize the liberated fatty acids, maintaining the constant pH. The volume of titrant added is recorded over time.
-
Activity Calculation: The initial rate of reaction is determined from the linear portion of the titration curve (volume of NaOH vs. time). The specific activity is then calculated using the following formula: Specific Activity (µmol/min/mg) = (Rate of NaOH addition (µL/min) × [NaOH] (mM)) / (mg of protein in assay)
Workflow for PLA2 Activity Determination
The overall process from venom to data is a multi-step procedure involving protein purification and enzymatic analysis.
Caption: High-level workflow for the purification and enzymatic analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikiwand [wikiwand.com]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. A novel small conductance Ca2+-activated K+ channel blocker from Oxyuranus scutellatus taipan venom. Re-evaluation of this compound as a selective Ca2+ channel probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Secreted Phospholipases A2 of Snake Venoms: Effects on the Peripheral Neuromuscular System with Comments on the Role of Phospholipases A2 in Disorders of the CNS and Their Uses in Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytically Active Snake Venom PLA2 Enzymes: An Overview of Its Elusive Mechanisms of Reaction: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound (TCX) on the electrophysiological, mechanical and biochemical characteristics of spontaneously beating ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Myotoxic activity of the crude venom and the principal neurotoxin, taipoxin, of the Australian taipan, Oxyuranus scutellatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Presynaptic effects of snake venom toxins which have phospholipase A2 activity (beta-bungarotoxin, taipoxin, crotoxin) - PubMed [pubmed.ncbi.nlm.nih.gov]
Taicatoxin's Impact on Chromaffin Cell Ion Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taicatoxin (TCX), a potent neurotoxin isolated from the venom of the Australian taipan snake (Oxyuranus scutellatus scutellatus), is a complex protein that modulates the activity of specific ion channels.[1] This technical guide provides an in-depth examination of the effects of this compound on ion channels in chromaffin cells, which are neuroendocrine cells of the adrenal medulla critical for the "fight-or-flight" response. Understanding the intricate interactions between this compound and these ion channels is pivotal for researchers in neuroscience and pharmacology, as well as for professionals involved in drug discovery and development. This document outlines the toxin's primary targets, presents quantitative data on its effects, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.
Molecular Composition and Primary Targets
This compound is a non-covalently bound complex of three distinct polypeptides: an α-neurotoxin-like peptide (approximately 8 kDa), a neurotoxic phospholipase A2 (around 16 kDa), and a serine protease inhibitor (about 7 kDa).[1] The primary molecular targets of this compound in chromaffin cells are:
-
Small Conductance Calcium-Activated Potassium (SK) Channels: this compound is a highly potent blocker of apamin-sensitive SK channels.
-
Voltage-Gated L-type Calcium Channels: The toxin also inhibits high-threshold, voltage-dependent L-type calcium channels, albeit with lower potency compared to its effect on SK channels in chromaffin cells.
Quantitative Effects of this compound on Chromaffin Cell Ion Channels
The following tables summarize the known quantitative effects of this compound on ion channels, primarily in rat chromaffin cells and related preparations.
| Parameter | Value | Cell Type/Preparation | Reference |
| SK Channel Inhibition | |||
| Mean Blockade of Apamin-Sensitive K+ Current | 97 ± 3% | Rat Chromaffin Cells | [2] |
| This compound Concentration for SK Channel Blockade | 50 nM | Rat Chromaffin Cells | [1][2] |
| Ki for 125I-apamin Binding Sites | 1.45 ± 0.22 nM | Rat Synaptosomal Membranes | [1][2] |
| L-type Calcium Channel Inhibition | |||
| Mean Reduction of Total Voltage-Dependent Ca2+ Current | 12 ± 4% | Rat Chromaffin Cells | [2] |
| This compound Concentration for Partial Ca2+ Current Reduction | 50 nM | Rat Chromaffin Cells | [2] |
| IC50 for L-type Ca2+ Channel Blockade | 10 - 500 nM | Heart Cells | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound's effects. Below are protocols for key experiments.
Whole-Cell Patch-Clamp Electrophysiology for Recording SK and L-type Ca2+ Currents
This protocol is designed to measure the effect of this compound on both SK and L-type calcium currents in isolated chromaffin cells.
a. Chromaffin Cell Preparation:
-
Isolate adrenal glands from a suitable animal model (e.g., rat, bovine).
-
Digest the adrenal medulla with collagenase to dissociate the chromaffin cells.
-
Plate the isolated cells on collagen-coated glass coverslips and culture for 24-48 hours before recording.
b. Solutions:
-
External Solution (for L-type Ca2+ currents): (in mM) 130 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). Add tetrodotoxin (B1210768) (TTX) (500 nM) to block voltage-gated sodium channels.
-
Internal Solution (for L-type Ca2+ currents): (in mM) 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
External Solution (for SK currents): (in mM) 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (for SK currents): (in mM) 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, and a calculated amount of CaCl2 to achieve a desired free Ca2+ concentration (e.g., 1 µM) (pH adjusted to 7.2 with KOH).
c. Recording Procedure:
-
Transfer a coverslip with adherent chromaffin cells to the recording chamber on an inverted microscope.
-
Perfuse the cells with the appropriate external solution.
-
Approach a cell with a fire-polished borosilicate glass micropipette (3-5 MΩ resistance) filled with the internal solution.
-
Establish a gigaohm seal and achieve the whole-cell configuration.
-
For L-type Ca2+ currents, hold the cell at -80 mV and apply depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
For SK currents, a voltage ramp or step protocol can be used to activate the channels in the presence of a stable intracellular Ca2+ concentration.
-
After recording baseline currents, perfuse the cell with the external solution containing the desired concentration of this compound and repeat the voltage protocols.
-
Wash out the toxin to test for reversibility of the effects.
Calcium Imaging
This protocol measures changes in intracellular calcium concentration in response to stimuli in the presence and absence of this compound.
a. Cell Preparation and Dye Loading:
-
Plate isolated chromaffin cells on glass-bottom dishes.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.
-
Wash the cells with a physiological salt solution to remove excess dye.
b. Imaging Procedure:
-
Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Stimulate the cells with a depolarizing agent (e.g., high potassium solution or a nicotinic acetylcholine (B1216132) receptor agonist).
-
Record the changes in fluorescence intensity over time.
-
After establishing a baseline response, incubate the cells with this compound for a defined period.
-
Repeat the stimulation and recording in the presence of the toxin.
-
Analyze the data to determine the effect of this compound on the stimulus-induced calcium influx.
Amperometry for Catecholamine Release
This technique directly measures the release of catecholamines from single chromaffin cells.
a. Cell Preparation:
-
Prepare isolated chromaffin cells as for electrophysiology.
b. Recording Procedure:
-
Place a carbon fiber microelectrode in close proximity to a chromaffin cell.
-
Apply a potential to the electrode (e.g., +700 mV) to oxidize catecholamines.
-
Stimulate the cell to induce exocytosis (e.g., with a brief application of a secretagogue).
-
Record the resulting oxidative current spikes, where each spike represents the release of catecholamines from a single vesicle.
-
Perform control experiments to measure baseline release.
-
Apply this compound and repeat the stimulation and recording to assess its impact on the frequency and amplitude of release events.
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound's dual inhibitory action on L-type Ca2+ and SK channels in chromaffin cells.
Experimental Workflow for Investigating this compound Effects
Caption: Workflow for assessing this compound's effects on chromaffin cell ion channels and exocytosis.
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's impact from channel block to altered catecholamine release.
Conclusion
This compound serves as a valuable pharmacological tool for dissecting the complex interplay of ion channels in chromaffin cell function. Its potent and selective blockade of SK channels, coupled with a less pronounced effect on L-type calcium channels, allows for the fine-tuned investigation of their respective roles in shaping action potentials and regulating catecholamine exocytosis. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals aiming to further elucidate the mechanisms of neurosecretion and to explore the therapeutic potential of ion channel modulators. Future research should focus on obtaining more precise dose-response relationships and kinetic data for this compound's effects on different subtypes of calcium and potassium channels in chromaffin cells to refine our understanding of its mechanism of action.
References
Unveiling Taicatoxin: A Technical Guide to its Source, Extraction, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Taicatoxin, a potent neurotoxin isolated from the venom of the Australian coastal taipan (Oxyuranus scutellatus scutellatus). This document details the toxin's biological source, composition, and the methodologies for its extraction and purification. Furthermore, it elucidates its mechanism of action through detailed signaling pathway and experimental workflow diagrams, offering valuable insights for researchers in toxicology, pharmacology, and drug development.
Biological Source and Venom Composition
This compound is a key component of the venom produced by the Australian coastal taipan (Oxyuranus scutellatus scutellatus), a species of highly venomous snake native to the coastal regions of northern and eastern Australia and the island of New Guinea.[1][2] The venom of this species is a complex mixture of proteins and peptides, primarily composed of phospholipase A2 (PLA2) toxins, three-finger toxins (3FTx), serine proteases (SVSP), Kunitz peptides, and metalloproteases (SVMP).[3] this compound itself is a non-covalently bound complex of three distinct polypeptides.[1][4][5][6]
The venom's primary function is to immobilize prey and aid in digestion. The neurotoxic components, including this compound and Taipoxin, are particularly potent and contribute to the venom's high lethality.[2][3]
This compound: A Molecular Overview
This compound (TCX) is a unique tripartite toxin. Through techniques such as SDS-PAGE analysis, it has been determined to be a complex of the following three polypeptides with a stoichiometry of 1:1:4, respectively:[1][4][5][6]
-
An α-neurotoxin-like peptide with a molecular weight of approximately 8 kDa.[1][4][5][6]
-
A neurotoxic phospholipase A2 (PLA2) with a molecular weight of about 16 kDa.[1][4][5][6]
-
A serine protease inhibitor with a molecular weight of around 7 kDa.[1][4][5][6]
This complex structure is crucial for its biological activity. While the individual components can be separated, the physiological activity of blocking calcium channels is lost when the α-neurotoxin-like peptide is separated from the protease inhibitor.[1][5][6] The phospholipase activity can be separated from the complex, and the remaining dimer still retains some calcium channel blocking capabilities, albeit with reduced potency.[5][6]
Quantitative Data Summary
| Component | Molecular Weight (kDa) | Stoichiometry | Key Function |
| α-neurotoxin-like peptide | 8 | 1 | Core component for calcium channel interaction |
| Neurotoxic phospholipase A2 | 16 | 1 | Contributes to neurotoxicity and cellular damage |
| Serine protease inhibitor | 7 | 4 | Stabilizes the complex and may modulate the activity of other venom components |
| This compound Complex | ~62 | - | Potent blocker of L-type calcium channels and SK channels |
| Pharmacological Data | Value |
| IC50 for L-type Ca2+ channels in heart cells | 10 - 500 nM |
| Ki for 125I-apamin binding sites in rat synaptosomes | 1.45 ± 0.22 nM |
| Mouse Lethality (LD50) | 1 to 2 µg per 20 g mouse (within 2 hours) |
Venom Extraction and this compound Purification
The acquisition of pure this compound is a multi-step process that begins with venom extraction from the snake and is followed by a series of chromatographic separations.
Venom Extraction
The primary method for obtaining venom from Oxyuranus scutellatus scutellatus is through a process known as "milking." This is a "live collection" method to ensure the sustainability of the snake population.[7]
Experimental Protocol: Venom Milking
-
Animal Handling: The snake is carefully handled by an experienced professional to minimize stress and ensure safety. The head is securely held to expose the fangs.
-
Venom Collection: The fangs are positioned over a sterile collection vessel, typically a beaker or vial covered with a thin membrane (e.g., parafilm).
-
Stimulation: Gentle pressure is applied to the venom glands located on the sides of the head to manually express the venom. Alternatively, a mild electrical stimulation can be applied to the muscles controlling the venom glands to induce venom ejection.[7][8]
-
Post-Extraction: The collected venom is immediately cooled and then typically lyophilized (freeze-dried) for long-term storage and to preserve the activity of the toxins.
This compound Purification
The purification of this compound from the crude venom is achieved through a series of chromatographic steps designed to separate the complex based on its size and charge.
Experimental Protocol: this compound Isolation [1][5][9]
-
Initial Separation (Ion Exchange Chromatography):
-
Column: DEAE-Cellulose or similar anion exchange column.
-
Sample Preparation: Lyophilized crude venom is reconstituted in a low-salt starting buffer.
-
Elution: A salt gradient (e.g., NaCl) is applied to elute the bound proteins. The fraction containing this compound is identified through activity assays (e.g., electrophysiological recording of calcium channel blockade).
-
-
Further Purification (Cation Exchange Chromatography):
-
Column: CM-Cellulose or similar cation exchange column.
-
Procedure: The active fraction from the first step is subjected to two successive rounds of CM-Cellulose chromatography.
-
Step 1: Performed at a pH of 4.7.
-
Step 2: Performed at a pH of 6.0.
-
-
Elution: A pH or salt gradient is used to elute the bound proteins.
-
-
Purity Assessment:
-
The purity of the isolated this compound complex is verified using techniques such as beta-alanine-acetate-urea gel electrophoresis, which should show a single band for the pure complex.[9]
-
Separation of this compound Subunits [1][5][6]
-
Phospholipase A2 Subunit Removal: Affinity chromatography using a phospholipid analog, such as PC-Sepharose, can be employed to specifically bind and remove the phospholipase A2 component.[1][5][6]
-
α-neurotoxin-like peptide and Protease Inhibitor Separation: The remaining complex can be dissociated, and its components separated using Sephadex G-50 gel filtration chromatography under high salt (1M NaCl) and alkaline (pH 8.2) conditions.[1][5][6]
Mechanism of Action
This compound exerts its potent neurotoxic effects by targeting specific ion channels. Its primary targets are:
-
Voltage-dependent L-type calcium channels (VGCCs): Found in cardiac muscle and other excitable cells. This compound blocks these channels, leading to a reduction in the plateau phase of the action potential and a decrease in contractility.[1][5][10] The block is voltage-dependent, showing a higher affinity for inactivated channels.[5]
-
Small conductance Ca2+-activated K+ channels (SK channels): Located in various neurons and other cell types. This compound is a potent blocker of these channels, which are involved in regulating neuronal excitability and after-hyperpolarization.[1][11] It has a high affinity for the apamin (B550111) binding sites on these channels.[1][11]
The dual action on both calcium and potassium channels contributes to its complex and potent neurotoxicity.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound action on ion channels.
Experimental Workflow for this compound Isolation
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Coastal taipan - Wikipedia [en.wikipedia.org]
- 3. Intra-Specific Venom Variation in the Australian Coastal Taipan Oxyuranus scutellatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wikiwand.com [wikiwand.com]
- 5. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Venom Extraction - Creative Proteomics [creative-proteomics.com]
- 8. extracts05 [research.ufl.edu]
- 9. benchchem.com [benchchem.com]
- 10. Effect of this compound (TCX) on the electrophysiological, mechanical and biochemical characteristics of spontaneously beating ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel small conductance Ca2+-activated K+ channel blocker from Oxyuranus scutellatus taipan venom. Re-evaluation of this compound as a selective Ca2+ channel probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Taicatoxin: A Technical Guide to its Molecular Weight, Subunits, and Mechanism of Action
For Immediate Release
This technical guide provides a comprehensive overview of Taicatoxin, a potent neurotoxin isolated from the venom of the Australian taipan snake (Oxyuranus scutellatus scutellatus). This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the toxin's molecular characteristics and its interaction with ion channels.
Molecular Composition and Weight of this compound
This compound (TCX) is a non-covalently linked oligomeric protein complex. Through techniques such as SDS-polyacrylamide gel electrophoresis (SDS-PAGE), the toxin has been shown to be composed of three distinct subunits: an α-neurotoxin-like peptide, a neurotoxic phospholipase, and a serine protease inhibitor.[1][2] The approximate molecular weights of these subunits and the overall complex are summarized in the table below.
| Component | Molecular Weight (kDa) | Stoichiometry |
| α-neurotoxin-like peptide | ~8 | 1 |
| Neurotoxic phospholipase A2 | ~16 | 1 |
| Serine protease inhibitor | ~7 | 4 |
| This compound Complex | ~31 | - |
It is crucial to distinguish this compound from another toxin found in the same venom, Taipoxin. Taipoxin is a different neurotoxic complex with a distinct subunit composition (α, β, and γ subunits in a 1:1:1 ratio) and a higher molecular weight of approximately 45.6 kDa.[3]
Experimental Protocols for Molecular Weight Determination and Subunit Separation
The determination of the molecular weight and the isolation of this compound and its subunits involve a combination of chromatographic and electrophoretic techniques.
Ion Exchange Chromatography for this compound Purification
Ion exchange chromatography is a primary method for isolating the this compound complex from crude taipan venom.[1][2]
Principle: This technique separates molecules based on their net surface charge at a specific pH. The venom components are passed through a column containing a charged stationary phase.
Detailed Methodology:
-
Column Preparation: A DE-Cellulose (anion exchange) column is equilibrated with a starting buffer at a specific pH.
-
Sample Loading: The crude venom, dissolved in the starting buffer, is loaded onto the column.
-
Elution: A salt gradient (e.g., NaCl) is applied to the column. Proteins with weaker ionic interactions elute first, while those with stronger interactions, like this compound, elute at higher salt concentrations.
-
Further Purification: The fraction containing the this compound complex is collected and can be further purified using two steps of CM-Cellulose (cation exchange) chromatography at pH 4.7 and pH 6.0, respectively.[1][2]
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Molecular Weight Estimation
SDS-PAGE is a widely used technique to separate proteins based on their molecular weight.
Principle: Proteins are denatured and coated with the anionic detergent sodium dodecyl sulfate (B86663) (SDS), which imparts a uniform negative charge. When subjected to an electric field in a polyacrylamide gel matrix, the proteins migrate towards the anode at a rate inversely proportional to the logarithm of their molecular weight.
Detailed Methodology:
-
Sample Preparation: The purified this compound complex or its isolated subunits are mixed with a sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or dithiothreitol) and heated to denature the proteins.
-
Gel Electrophoresis: The samples and a molecular weight marker are loaded into the wells of a polyacrylamide gel. An electric current is applied to separate the proteins.
-
Visualization: After electrophoresis, the gel is stained with a protein-binding dye (e.g., Coomassie Brilliant Blue or silver stain) to visualize the separated protein bands.
-
Molecular Weight Determination: The migration distance of the unknown protein bands is compared to that of the known proteins in the molecular weight marker to estimate their molecular weights.
Gel Filtration Chromatography for Subunit Separation
Gel filtration chromatography, also known as size-exclusion chromatography, can be employed to separate the this compound subunits.
Principle: This method separates molecules based on their size. A column is packed with porous beads. Larger molecules that cannot enter the pores travel a shorter path and elute first, while smaller molecules that can enter the pores have a longer path and elute later.
Detailed Methodology:
-
Column Equilibration: A gel filtration column (e.g., Sephadex G-50) is equilibrated with a suitable buffer.
-
Sample Application: The purified this compound complex, under conditions that promote subunit dissociation (e.g., high salt concentration of 1M NaCl at an alkaline pH of 8.2), is loaded onto the column.[1]
-
Elution: The same buffer is used to elute the proteins. Fractions are collected and analyzed (e.g., by SDS-PAGE) to identify the separated subunits.
Signaling Pathways Modulated by this compound
This compound exerts its potent neurotoxic effects by targeting specific ion channels, primarily L-type voltage-gated calcium channels and small conductance calcium-activated potassium channels (SK channels).[1][2]
Inhibition of L-type Calcium Channels
This compound is a potent blocker of L-type voltage-gated calcium channels, particularly in cardiac and neuronal tissues.[4] This blockade disrupts the normal influx of calcium ions, which is critical for various cellular processes, including muscle contraction and neurotransmitter release. The phospholipase A2 activity of one of its subunits can also lead to the release of lysophospholipids and fatty acids, which can have detrimental effects on cellular integrity and function.[4]
Caption: Mechanism of this compound's inhibition of L-type voltage-gated calcium channels.
Blockade of Small Conductance Calcium-Activated Potassium (SK) Channels
In addition to its effects on calcium channels, this compound also acts as a blocker of small conductance Ca²⁺-activated K⁺ (SK) channels.[2] These channels are crucial for regulating neuronal excitability and firing patterns. By blocking SK channels, this compound can lead to neuronal hyperexcitability.
Caption: this compound's inhibitory action on small conductance calcium-activated potassium (SK) channels.
Conclusion
This compound is a complex and potent neurotoxin with a well-defined subunit structure and molecular weight. Its ability to specifically target and modulate the activity of key ion channels makes it a valuable tool for neurobiological research and a potential lead compound for drug development. A thorough understanding of its molecular characteristics and mechanism of action, as detailed in this guide, is essential for harnessing its scientific and therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A novel small conductance Ca2+-activated K+ channel blocker from Oxyuranus scutellatus taipan venom. Re-evaluation of this compound as a selective Ca2+ channel probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detecting Protein-Protein Interactions by Gel Filtration Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. Effect of this compound (TCX) on the electrophysiological, mechanical and biochemical characteristics of spontaneously beating ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of Taicatoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the best practices for the storage and handling of taicatoxin, a potent neurotoxin isolated from the venom of the Australian taipan snake (Oxyuranus scutellatus scutellatus). Due to the limited availability of specific stability data for this compound, this document combines general principles of peptide and protein stability with information available for similar snake venom toxins to provide a practical framework for ensuring the integrity and activity of this valuable research tool.
This compound is a non-covalently linked trimeric protein complex, which makes its stability a critical factor for reproducible experimental results.[1] The complex consists of an α-neurotoxin-like peptide, a neurotoxic phospholipase A2 (PLA2), and a serine protease inhibitor.[1] Its primary mechanism of action involves the blockade of voltage-dependent L-type calcium channels and small conductance Ca2+-activated K+ channels.[2]
Recommended Storage Conditions
Proper storage is paramount to preserving the biological activity of this compound. The following recommendations are based on established guidelines for the storage of bioactive peptides and proteins.
Lyophilized this compound
Lyophilized (freeze-dried) this compound is the most stable form for long-term storage. To maximize its shelf-life, the following conditions should be maintained:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C | Minimizes chemical degradation, oxidation, and deamidation.[3][4] |
| Atmosphere | Sealed container with desiccant; inert gas (argon or nitrogen) overlay is beneficial. | Peptides can be hygroscopic; minimizing moisture absorption is critical to prevent hydrolysis.[4] An inert atmosphere reduces the risk of oxidation.[3] |
| Light | Store in the dark or in an amber vial. | Protects against photodegradation, especially of light-sensitive amino acid residues.[3][5] |
Handling Lyophilized this compound:
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[4]
-
Weigh out the required amount quickly in a clean environment.
-
Reseal the vial tightly, purge with an inert gas if possible, and return to cold storage promptly.[3]
This compound in Solution
Storing this compound in solution is not recommended for long periods due to its significantly reduced stability compared to the lyophilized form.[6] If short-term storage in solution is unavoidable, the following guidelines should be followed:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (short-term) | Freezing slows down degradation, but freeze-thaw cycles should be avoided.[6] |
| pH | Sterile buffer at pH 5-6 | Reduces the rate of deamidation and other pH-dependent degradation pathways.[6] Note that separation of this compound subunits has been observed at an alkaline pH of 8.2, leading to a loss of activity. |
| Aliquoting | Aliquot into single-use volumes before freezing. | Avoids repeated freeze-thaw cycles which can lead to protein denaturation and aggregation.[6] |
| Solvent | Use sterile, high-purity water or a suitable buffer. For peptides with cysteine, methionine, or tryptophan, oxygen-free solvents are recommended to prevent oxidation. | The choice of solvent can impact stability. Buffers can help maintain a stable pH. |
This compound's Mechanism of Action and Signaling Pathways
This compound exerts its neurotoxic effects by modulating the activity of key ion channels, primarily L-type voltage-gated calcium channels (Ca_v_1.x) and small-conductance calcium-activated potassium channels (K_Ca_2.x).
Inhibition of L-type Calcium Channels
This compound blocks the influx of Ca²⁺ through L-type calcium channels in excitable cells like cardiomyocytes.[1][2] This action leads to a reduction in the plateau phase of the action potential and a decrease in contractility.[1]
Modulation of Small-Conductance Calcium-Activated Potassium Channels
This compound also interacts with apamin-sensitive small-conductance Ca²⁺-activated K⁺ channels, which are crucial for regulating neuronal excitability.[2]
Phospholipase A2 Activity
The 16-kDa subunit of this compound exhibits phospholipase A2 (PLA2) activity.[2] This enzymatic activity can lead to the hydrolysis of membrane phospholipids, releasing lysophospholipids and fatty acids, which can have detrimental effects on cell membrane integrity and function.[1]
Diagram of this compound's Cellular Targets and Downstream Effects:
Caption: Cellular targets and downstream effects of this compound.
Experimental Protocols for Stability Assessment
A systematic stability study for this compound has not been published. Therefore, a generalized experimental workflow is proposed below for researchers wishing to conduct their own stability assessments.
Proposed Experimental Workflow for this compound Stability Testing
This workflow outlines the key steps for evaluating the stability of this compound under various conditions.
References
- 1. Protein complexes in snake venom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Snake Venom: A Promising Source of Neurotoxins Targeting Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 4. bachem.com [bachem.com]
- 5. Optimal Storage for Peptides – Shipping, Lyophilized, and Reconstituted Guidelines | Pure Peptide [intercom.help]
- 6. genscript.com [genscript.com]
The Aqueous Solubility of Taicatoxin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the aqueous solubility of Taicatoxin, a potent neurotoxin isolated from the venom of the Australian taipan snake (Oxyuranus scutellatus scutellatus). This document is intended for researchers, scientists, and drug development professionals working with this complex toxin.
Introduction to this compound
This compound (TCX) is a hetero-oligomeric protein complex composed of three distinct subunits held together by non-covalent bonds: an α-neurotoxin-like peptide (approx. 8 kDa), a neurotoxic phospholipase A2 (PLA2) (approx. 16 kDa), and a serine protease inhibitor (approx. 7 kDa).[1][2] The stoichiometry of these subunits in the active complex is approximately 1:1:4, respectively.[1][2] Its primary mechanism of action involves the blockade of voltage-dependent L-type calcium channels and small conductance Ca2+-activated K+ (SK) channels.[2]
Aqueous Solubility of this compound
The stability of the this compound complex, and therefore its solubility as an intact unit, is sensitive to both pH and ionic strength. The active complex is stable and soluble in acidic to neutral aqueous buffers, as evidenced by the ion exchange chromatography steps at pH 4.7 and 6.0 used for its isolation.[1][2]
Conversely, the complex is known to dissociate under alkaline conditions and high salt concentrations. Specifically, at a pH of 8.2 in the presence of 1M NaCl, the complex separates into its constituent subunits.[1][2] This suggests that at this pH and salt concentration, the individual subunits may remain soluble, but the intact, fully active complex does not persist.
Table 1: Qualitative Solubility Characteristics of this compound Complex
| Parameter | Condition | Observation | Implication for Solubility |
| pH | 4.7 - 6.0 | Stable complex during chromatography[1][2] | Soluble and stable as a complex |
| pH | 8.2 | Dissociation of the complex[1][2] | Complex is unstable; individual subunits may be soluble |
| Ionic Strength | 1M NaCl (at pH 8.2) | Dissociation of the complex[1][2] | High salt concentration disrupts the complex |
Experimental Protocols
Purification of this compound from Crude Venom
The following is a generalized protocol based on published methods for the isolation of this compound, which also provides insight into its handling in aqueous solutions.[1][2]
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of the this compound complex.
Methodology:
-
Initial Chromatography: Crude venom from Oxyuranus scutellatus scutellatus is subjected to ion exchange chromatography on a DE-Cellulose column.
-
Cation Exchange Chromatography (Step 1): The fraction containing the toxin complex is then applied to a CM-Cellulose column at pH 4.7.
-
Cation Exchange Chromatography (Step 2): A subsequent CM-Cellulose chromatography step is performed at pH 6.0 to yield the most active form of the this compound complex.[1]
General Protocol for Determining Protein Toxin Solubility
While a specific protocol for this compound is not available, the following general method can be adapted to determine its solubility in a desired aqueous buffer.
Experimental Workflow for Solubility Determination
Caption: General workflow for determining protein solubility.
Methodology:
-
Solution Preparation: Prepare a series of aqueous buffers with varying pH and ionic strengths.
-
Supersaturation: Add an excess amount of lyophilized this compound to a known volume of each buffer.
-
Equilibration: Gently agitate the samples at a constant temperature for a set period (e.g., 24 hours) to allow the solution to reach equilibrium.
-
Separation of Insoluble Protein: Centrifuge the samples at high speed to pellet the insoluble protein.
-
Quantification: Carefully remove the supernatant and measure the protein concentration using a suitable method, such as a BCA assay or by measuring absorbance at 280 nm. The resulting concentration represents the solubility of this compound under those specific conditions.
Signaling Pathways Modulated by this compound
This compound exerts its potent neurotoxic effects by targeting key ion channels.
Blockade of L-type Calcium Channels
This compound is a known blocker of high-threshold, voltage-dependent L-type calcium channels.[1] This action has significant downstream consequences for cellular function.
Signaling Pathway of L-type Calcium Channel Blockade
Caption: this compound-mediated blockade of L-type calcium channels.
The blockade of L-type calcium channels by this compound inhibits the influx of calcium into the cell. This disruption of calcium homeostasis can lead to a variety of cellular effects, including reduced muscle contractility and altered neurotransmitter release.
Inhibition of Small Conductance Ca2+-activated K+ (SK) Channels
This compound also potently blocks small conductance Ca2+-activated K+ (SK) channels.[2]
Signaling Pathway of SK Channel Inhibition
Caption: this compound-mediated inhibition of SK channels.
By inhibiting SK channels, this compound prevents the potassium efflux that would normally follow an increase in intracellular calcium. This can lead to prolonged depolarization and increased neuronal excitability.
Role of the Phospholipase A2 Subunit
The phospholipase A2 (PLA2) component of this compound introduces an additional layer of complexity to its mechanism of action. PLA2s hydrolyze phospholipids (B1166683) in cell membranes, leading to the production of lysophospholipids and fatty acids. These products can act as signaling molecules and can also cause direct membrane damage, contributing to the overall toxicity of the venom. The interplay between the ion channel blocking activity and the enzymatic activity of the PLA2 subunit is an area of ongoing research.
References
Methodological & Application
Application Notes and Protocols for Investigating Taicatoxin's Electrophysiological Effects via Patch Clamp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taicatoxin (TCX), a potent neurotoxin isolated from the venom of the Australian taipan snake (Oxyuranus scutellatus scutellatus), is a valuable pharmacological tool for the study of voltage-gated ion channels.[1][2] This complex toxin is composed of three subunits: an α-neurotoxin-like peptide, a neurotoxic phospholipase, and a serine protease inhibitor, held together by non-covalent bonds.[1][2] Its primary mechanism of action involves the potent and selective blockade of high-threshold, L-type voltage-gated calcium channels (CaV1.2).[1][2][3][4] Additionally, this compound has been shown to affect small conductance Ca2+-activated K+ channels.[2]
The interaction of this compound with L-type calcium channels is characterized by its voltage-dependence, exhibiting a higher affinity for the inactivated state of the channel.[1] This suggests that the toxin stabilizes the inactivated state, thereby inhibiting channel function. Unlike some toxins that physically occlude the channel pore, this compound appears to modulate the channel's gating properties.[1][5] These characteristics make this compound a sophisticated tool for dissecting the structure-function relationships of L-type calcium channels and for screening for new therapeutic agents targeting these channels.
These application notes provide detailed patch clamp protocols for the precise characterization of this compound's effects on L-type calcium channels, enabling researchers to quantify its inhibitory potency, voltage-dependence, and impact on channel kinetics.
Quantitative Data Summary
The following table summarizes the known quantitative effects of this compound on L-type calcium channels.
| Parameter | Value | Cell Type | Reference |
| IC50 | 10 - 500 nM | Heart Cells | [2] |
| Mechanism | Voltage-dependent block; higher affinity for inactivated state | Heart Cells | [1] |
| Effect on Channel Gating | Modulates gating properties, does not affect single-channel conductance | Heart Cells | [1] |
| Effect on Action Potential | Decreases plateau phase, duration, and amplitude | Ventricular Cardiomyocytes | [4][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and the general experimental workflow for its characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. Toxins that affect voltage-dependent calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Block of Voltage-Gated Calcium Channels by Peptide Toxins - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Gating modifier toxins of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Taicatoxin in Xenopus Oocyte Expression Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taicatoxin (TCX) is a potent neurotoxin isolated from the venom of the Australian taipan snake, Oxyuranus scutellatus scutellatus. It is a multimeric protein complex composed of an α-neurotoxin-like peptide, a neurotoxic phospholipase A2, and a serine protease inhibitor[1]. TCX is a valuable pharmacological tool for the study of specific ion channels due to its high affinity and specificity. Primarily, this compound is recognized as a potent blocker of high-threshold, L-type voltage-gated calcium channels (CaV1.x)[1][2]. However, it is crucial to note that this compound has also been shown to block small-conductance calcium-activated potassium (SK) channels, a factor that must be considered in experimental design.
The Xenopus laevis oocyte expression system is a robust and versatile platform for the heterologous expression of ion channels and receptors[3][4][5]. The large size of the oocytes facilitates the microinjection of cRNA or cDNA and subsequent electrophysiological recordings, making it an ideal system for characterizing the pharmacological effects of compounds like this compound. These application notes provide detailed protocols for the use of this compound to study expressed ion channels, particularly the L-type calcium channel CaV1.2, in Xenopus oocytes.
Mechanism of Action
This compound exerts its primary inhibitory effect by binding to an extracellular site on the α1 subunit of L-type voltage-gated calcium channels[2]. This binding occludes the pore, thereby preventing the influx of Ca2+ ions into the cell upon membrane depolarization. The block is voltage-dependent, showing a higher affinity for the inactivated state of the channel[1]. The phospholipase A2 component of the toxin complex may also contribute to its overall effect, although the precise mechanism is not fully elucidated. The α-neurotoxin and protease inhibitor components are also capable of blocking calcium channels, albeit with lower potency than the complete toxin complex[1].
Data Presentation
This compound Activity Profile
| Target Channel | Expressed Subunits | Experimental System | Key Parameter | Value | Reference |
| L-type Ca2+ Channel | Native | Guinea pig cardiac myocytes | Blockade | Nanomolar concentrations | [2] |
| SK Channel | Native | Rat chromaffin cells | IC50 | ~10 nM |
Experimental Protocols
Preparation of Xenopus Oocytes
-
Oocyte Harvesting : Surgically remove a lobe of the ovary from an anesthetized female Xenopus laevis frog.
-
Defolliculation : Incubate the ovarian lobe in a solution of collagenase type I (1-2 mg/mL in Ca2+-free ND96 solution) for 1-2 hours with gentle agitation to remove the follicular layer.
-
Washing and Selection : Thoroughly wash the oocytes with ND96 solution to remove the collagenase and dead cells. Select healthy, stage V-VI oocytes with a clear animal and vegetal pole.
-
Incubation : Store the selected oocytes in ND96 solution supplemented with 2.5 mM sodium pyruvate (B1213749) and 50 µg/mL gentamycin at 18°C.
cRNA Preparation and Microinjection
-
cRNA Synthesis : Linearize the plasmid DNA containing the cDNA for the ion channel of interest (e.g., human CaV1.2 α1 subunit, β2, and α2δ subunits). Synthesize capped cRNA using an in vitro transcription kit.
-
Microinjection : Pull microinjection needles from borosilicate glass capillaries. Load the cRNA mixture into the needle and inject approximately 50 nL of the cRNA solution (at a concentration of 1 µg/µL) into the cytoplasm of each oocyte.
-
Incubation for Expression : Incubate the injected oocytes at 18°C for 2-5 days to allow for protein expression.
Two-Electrode Voltage Clamp (TEVC) Recordings
This is the most common technique for studying ion channels expressed in Xenopus oocytes.
Solutions:
-
External (Bath) Solution (ND96) : 96 mM NaCl, 2 mM KCl, 1.8 mM BaCl2 (or CaCl2), 1 mM MgCl2, 5 mM HEPES, pH adjusted to 7.4 with NaOH. Note: Barium is often used as the charge carrier to avoid calcium-activated chloride currents endogenous to the oocyte.
-
Internal (Electrode) Solution : 3 M KCl.
Procedure:
-
Place an oocyte in the recording chamber and perfuse with the external solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage recording and one for current injection.
-
Clamp the oocyte membrane potential to a holding potential of -80 mV.
-
To elicit L-type calcium channel currents, apply depolarizing voltage steps. A typical protocol would be to step from the holding potential to various test potentials (e.g., from -40 mV to +60 mV in 10 mV increments) for a duration of 200-500 ms.
-
Record the resulting inward currents.
-
To test the effect of this compound, first establish a stable baseline current.
-
Perfuse the oocyte with the external solution containing the desired concentration of this compound.
-
After a sufficient incubation period (typically a few minutes to reach steady-state block), repeat the voltage-clamp protocol to measure the inhibited current.
-
To determine the dose-response relationship, apply a range of this compound concentrations to different oocytes and measure the percentage of current inhibition.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound's dual inhibitory action on ion channels.
Experimental Workflow for this compound in Xenopus Oocytes
References
- 1. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxins that act selectively on voltage-dependent cardiac calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. catalogimages.wiley.com [catalogimages.wiley.com]
- 4. youtube.com [youtube.com]
- 5. [PDF] Expression of Ion Channels in Xenopus Oocytes | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Taicatoxin in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taicatoxin (TCX) is a potent neurotoxin isolated from the venom of the Australian taipan snake, Oxyuranus scutellatus scutellatus. It is a hetero-oligomeric complex composed of three subunits: an α-neurotoxin-like peptide, a neurotoxic phospholipase A2, and a serine protease inhibitor.[1][2] this compound's primary mechanism of action involves the blockade of specific ion channels, making it a valuable tool for studying neuronal excitability, calcium homeostasis, and neurotoxicity. These application notes provide detailed protocols for the use of this compound in cultured neuron preparations, including electrophysiology, calcium imaging, and neurotoxicity assays.
Mechanism of Action
This compound exhibits a dual inhibitory effect on neuronal ion channels. It is a known blocker of:
-
Voltage-gated L-type calcium channels (Ca_v1.x): By inhibiting these channels, this compound can significantly reduce calcium influx upon membrane depolarization, affecting a wide range of calcium-dependent processes, including neurotransmitter release and gene expression.[3]
-
Small-conductance calcium-activated potassium channels (SK channels): The blockade of SK channels by this compound leads to a decrease in the afterhyperpolarization that follows an action potential, thereby altering neuronal firing patterns.
The phospholipase A2 component of this compound may also contribute to its overall effect by altering membrane properties and potentially inducing cellular damage at higher concentrations.
Data Presentation
Table 1: Effective Concentrations of this compound in Neuronal and Related Cell Types
| Cell Type | Application | Effective Concentration | Observed Effect |
| Cortical Neurons | Neurotoxicity | Concentration-dependent | Cell death |
| Chromaffin Cells | Electrophysiology | 50 nM | Complete block of apamin-sensitive K+ currents |
| Cardiac Myocytes | Electrophysiology | 10-500 nM (IC50) | Block of L-type Ca2+ currents |
Table 2: Recommended Starting Concentrations for In Vitro Neuronal Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| Electrophysiology (Patch-Clamp) | 10 nM - 1 µM | Titrate to determine the optimal concentration for the specific channel and neuron type. |
| Calcium Imaging | 50 nM - 500 nM | The concentration should be sufficient to block L-type Ca2+ channels without causing acute cell death. |
| Neurotoxicity Assays | 100 nM - 10 µM | A broad range should be tested to determine the dose-dependent toxicity over a specific time course (e.g., 24-48 hours). |
Experimental Protocols
Protocol 1: Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol describes the use of this compound to investigate its effects on voltage-gated calcium currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., primary hippocampal, cortical, or dorsal root ganglion neurons) plated on glass coverslips.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 2 Mg-ATP, 0.5 Na-GTP, 0.5 EGTA (pH 7.2).
-
This compound stock solution (e.g., 100 µM in water or appropriate buffer).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Preparation: Prepare external and internal solutions and filter-sterilize. Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations.
-
Cell Culture: Culture neurons to a suitable density for patch-clamp recording (typically 7-14 days in vitro).
-
Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Record baseline voltage-gated calcium currents by applying a voltage step protocol (e.g., stepping from a holding potential of -80 mV to various test potentials from -60 mV to +50 mV).
-
-
This compound Application:
-
Switch the perfusion to the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the toxin to equilibrate and exert its effect (typically 2-5 minutes).
-
-
Data Acquisition:
-
Record the voltage-gated calcium currents again using the same voltage step protocol.
-
Wash out the this compound by perfusing with the control external solution and record recovery, if applicable.
-
-
Analysis:
-
Measure the peak amplitude of the calcium currents before, during, and after this compound application.
-
Construct current-voltage (I-V) curves to visualize the effect of this compound on the voltage-dependence of channel activation.
-
Calculate the percentage of current inhibition to determine the efficacy of the toxin.
-
Protocol 2: Calcium Imaging
This protocol outlines a method to visualize the effect of this compound on depolarization-induced calcium influx in cultured neurons.
Materials:
-
Cultured neurons on glass-bottom dishes or coverslips.
-
Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
-
High potassium stimulation buffer (e.g., HBSS with 50 mM KCl, adjusting NaCl to maintain osmolarity).
-
This compound stock solution.
-
Fluorescence microscope with a suitable camera and image acquisition software.
Procedure:
-
Dye Loading:
-
Prepare a working solution of the calcium indicator dye in HBSS.
-
Incubate the cultured neurons with the dye solution at 37°C for 30-45 minutes.
-
Wash the cells gently with fresh HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.
-
-
Baseline Imaging:
-
Place the dish/coverslip on the microscope stage.
-
Acquire baseline fluorescence images of the neurons in HBSS.
-
-
This compound Incubation:
-
Add this compound to the imaging buffer to the desired final concentration and incubate for 5-10 minutes.
-
-
Stimulation and Imaging:
-
Perfuse the cells with the high potassium stimulation buffer to induce depolarization and calcium influx.
-
Acquire a time-lapse series of fluorescence images to record the change in intracellular calcium concentration.
-
As a control, perform the same stimulation on cells not treated with this compound.
-
-
Analysis:
-
Measure the change in fluorescence intensity (ΔF/F0) in individual neurons in response to depolarization.
-
Compare the amplitude of the calcium transients in control and this compound-treated cells to quantify the inhibitory effect of the toxin.
-
Protocol 3: Neurotoxicity Assay
This protocol is designed to assess the dose-dependent cytotoxic effects of this compound on cultured neurons.
Materials:
-
Cultured neurons in a multi-well plate format (e.g., 96-well plate).
-
Cell viability assay kit (e.g., MTT, LDH release, or live/dead staining).
-
This compound stock solution.
-
Culture medium.
Procedure:
-
Cell Plating: Seed neurons in a 96-well plate at a density that will result in a healthy, confluent monolayer at the time of the assay.
-
This compound Treatment:
-
Prepare a range of this compound concentrations in the culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound.
-
Include a vehicle-only control group.
-
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Viability Assessment:
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Quantify the results of the viability assay (e.g., absorbance for MTT, fluorescence for live/dead staining).
-
Normalize the data to the vehicle control to determine the percentage of cell viability at each this compound concentration.
-
Plot a dose-response curve and calculate the IC50 value for neurotoxicity.
-
Visualizations
Caption: this compound's dual inhibitory action on neuronal ion channels.
Caption: Workflow for electrophysiological analysis of this compound effects.
Caption: Workflow for assessing the neurotoxicity of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotoxins that act selectively on voltage-dependent cardiac calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Taicatoxin from Oxyuranus scutellatus scutellatus Venom
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taicatoxin (TCX) is a potent neurotoxin isolated from the venom of the Australian coastal taipan, Oxyuranus scutellatus scutellatus. It is a hetero-oligomeric protein complex that acts as a specific blocker of voltage-gated L-type calcium channels and small conductance calcium-activated potassium (SK) channels.[1] This dual activity makes this compound a valuable pharmacological tool for studying ion channel function and a potential lead compound in drug development for conditions involving calcium and potassium channel dysregulation. These application notes provide a detailed protocol for the isolation and purification of this compound, along with a summary of its key characteristics and mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its components.
| Parameter | Value | Reference |
| Molecular Weight (Complex) | ~31 kDa | [2] |
| α-neurotoxin-like peptide MW | 8 kDa | [3] |
| Neurotoxic phospholipase MW | 16 kDa | [3] |
| Serine protease inhibitor MW | 7 kDa | [3] |
| Stoichiometry (α:phospholipase:inhibitor) | 1:1:4 (approx.) | [3][4] |
| Toxicity (LD50, mice) | 50-100 µg/kg | [5] |
| IC50 (L-type Ca2+ channels) | 10 - 500 nM | [1] |
| Ki (SK channels) | 1.45 ± 0.22 nM | [1] |
Experimental Protocols
Principle of Isolation
The isolation of this compound from crude taipan venom is achieved through a multi-step chromatographic process. The protocol leverages the physicochemical properties of the toxin complex, primarily its charge, to separate it from other venom components. The purification strategy involves an initial anion-exchange chromatography step followed by two sequential cation-exchange chromatography steps at different pH values to achieve high purity.
Materials and Equipment
-
Lyophilized Oxyuranus scutellatus scutellatus venom
-
DEAE-Cellulose anion-exchange resin
-
CM-Cellulose cation-exchange resin
-
Chromatography columns
-
Peristaltic pump or FPLC/HPLC system
-
Fraction collector
-
UV-Vis spectrophotometer (280 nm)
-
Dialysis tubing (MWCO 10 kDa)
-
Sodium chloride
-
pH meter
-
Centrifuge and tubes
-
Lyophilizer (optional)
Detailed Methodology for this compound Isolation
Step 1: Crude Venom Preparation
-
Dissolve lyophilized Oxyuranus scutellatus scutellatus venom in the starting buffer for the first chromatography step (e.g., 20 mM Ammonium Acetate, pH 7.8). A common starting concentration is 10-20 mg/mL.
-
Centrifuge the venom solution at 10,000 x g for 15 minutes at 4°C to remove any insoluble material.
-
Carefully collect the supernatant for chromatographic separation.
Step 2: Anion-Exchange Chromatography on DEAE-Cellulose
-
Column Preparation: Pack a chromatography column with DEAE-Cellulose resin and equilibrate it thoroughly with the starting buffer (20 mM Ammonium Acetate, pH 7.8).
-
Sample Loading: Apply the clarified venom supernatant onto the equilibrated DEAE-Cellulose column.
-
Washing: Wash the column with several column volumes of the starting buffer until the UV absorbance at 280 nm returns to baseline. This removes unbound and weakly bound proteins.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration. A typical gradient would be from 0 to 0.5 M NaCl in the starting buffer over 5-10 column volumes.
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 2-5 mL) throughout the elution process.
-
Analysis: Monitor the protein content of each fraction by measuring the absorbance at 280 nm. Pool the fractions corresponding to the major protein peaks. The fraction containing this compound will need to be identified through biological activity assays (e.g., calcium channel blocking activity) or by electrophoretic analysis (SDS-PAGE).
Step 3: First Cation-Exchange Chromatography on CM-Cellulose (pH 4.7)
-
Buffer Exchange: Dialyze the active fraction from the DEAE-Cellulose chromatography against the starting buffer for this step (e.g., 20 mM Ammonium Acetate, pH 4.7).
-
Column Preparation: Pack a column with CM-Cellulose resin and equilibrate with the pH 4.7 starting buffer.
-
Sample Loading: Load the dialyzed sample onto the equilibrated CM-Cellulose column.
-
Washing and Elution: Wash the column with the starting buffer and then elute the bound proteins using a linear salt gradient (e.g., 0 to 0.5 M NaCl in 20 mM Ammonium Acetate, pH 4.7).
-
Fraction Collection and Analysis: Collect fractions and identify the this compound-containing peak as described in Step 2.
Step 4: Second Cation-Exchange Chromatography on CM-Cellulose (pH 6.0)
-
Buffer Exchange: Dialyze the active fraction from the previous step against the starting buffer for this final purification step (e.g., 20 mM Ammonium Acetate, pH 6.0).
-
Column Preparation: Equilibrate a CM-Cellulose column with the pH 6.0 starting buffer.
-
Sample Loading, Washing, and Elution: Repeat the sample loading, washing, and salt gradient elution steps as described above, using the pH 6.0 buffer system.
-
Purity Assessment: The major peak from this step should contain highly purified this compound. Assess the purity of the final product by SDS-PAGE under reducing and non-reducing conditions. The pure toxin should migrate as a single band under non-reducing conditions.
Step 5: Desalting and Storage
-
Desalt the purified this compound fraction by dialysis against deionized water or a volatile buffer like ammonium bicarbonate.
-
The purified toxin can be stored frozen at -20°C or -80°C, or lyophilized for long-term storage.
Mechanism of Action and Signaling Pathways
This compound exerts its neurotoxic effects by targeting two distinct types of ion channels:
-
L-type Voltage-Gated Calcium Channels (VGCCs): These channels are crucial for calcium influx in response to membrane depolarization in various cell types, including neurons and muscle cells. This compound blocks these channels, thereby inhibiting downstream calcium-dependent processes.
-
Small Conductance Calcium-Activated Potassium (SK) Channels: These channels are activated by intracellular calcium and are responsible for hyperpolarizing the cell membrane, which helps to regulate neuronal firing rates. This compound also blocks these channels, leading to altered neuronal excitability.
The following diagrams illustrate the experimental workflow for this compound isolation and its points of intervention in cellular signaling pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. uniprot.org [uniprot.org]
Taicatoxin concentration for blocking L-type calcium channels
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Taicatoxin (TCX) is a potent neurotoxin isolated from the venom of the Australian taipan snake, Oxyuranus scutellatus scutellatus.[1] It is a complex, oligomeric toxin composed of three non-covalently linked polypeptides: an α-neurotoxin-like peptide, a neurotoxic phospholipase, and a serine protease inhibitor.[2] this compound has garnered significant interest in the scientific community for its specific and high-affinity blockade of voltage-dependent L-type calcium channels (LTCCs), playing a crucial role in cardiovascular and neuronal functions.[1][3][4][5] These application notes provide a comprehensive overview of this compound's mechanism of action, effective concentrations for blocking LTCCs, and detailed protocols for its use in in-vitro electrophysiology experiments.
Mechanism of Action
This compound selectively blocks high-threshold, long-lasting (L-type) calcium channels, while not affecting low-threshold (T-type) calcium channels.[2][4] The blockade is voltage-dependent, exhibiting a higher affinity for inactivated channels.[2][4] This suggests that this compound preferentially binds to and stabilizes the inactivated state of the channel, thereby preventing the influx of Ca2+ ions into the cell. The binding site for this compound is located on the extracellular side of the channel.[2][5] The inhibitory action of this compound on L-type calcium channels leads to a reduction in the plateau phase of the action potential in cardiac muscle cells, consequently decreasing the duration and strength of contraction.[1][3] It is important to note that this compound also exhibits inhibitory effects on small conductance Ca2+-activated K+ channels (SK channels).[1][6]
Quantitative Data: this compound Concentration for L-type Calcium Channel Blockade
The following table summarizes the effective concentrations of this compound for blocking L-type calcium channels as reported in the literature.
| Parameter | Concentration | Cell Type/System | Reference |
| IC50 | 10 - 500 nM | Heart cells | [1] |
| Effective Concentration | 0.19 µM | Outer hair cells (guinea pig) | [1] |
| Ki | 1.45 ± 0.22 nM | Rat synaptosomal membranes (for 125I-apamin acceptor-binding sites) | [1] |
| Effective Concentration | 50 nM | Rat chromaffin cells (blocks apamin-sensitive K+ currents) | [1][6] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for studying this compound, the following diagrams are provided.
Caption: L-type calcium channel signaling pathway and inhibition by this compound.
Caption: Experimental workflow for assessing this compound's effect on L-type calcium channels.
Experimental Protocols
The following is a generalized protocol for investigating the inhibitory effects of this compound on L-type calcium channels using whole-cell patch-clamp electrophysiology. This protocol is based on standard methodologies and should be optimized for the specific cell type and experimental setup.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the human Cav1.2 channel, or primary cells such as isolated ventricular cardiomyocytes.
-
This compound: Lyophilized powder, to be reconstituted in the appropriate buffer as per the manufacturer's instructions.
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl2 (or CaCl2), 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP. pH adjusted to 7.2 with CsOH.
-
Patch Pipettes: Borosilicate glass, pulled to a resistance of 2-5 MΩ when filled with internal solution.
-
Patch-Clamp Amplifier and Data Acquisition System.
Protocol
-
Cell Preparation:
-
Culture cells to 70-80% confluency on glass coverslips.
-
For primary cardiomyocytes, follow a standard isolation protocol.
-
Prior to the experiment, transfer a coverslip to the recording chamber on the microscope stage.
-
-
Electrophysiological Recording:
-
Perfuse the recording chamber with the external solution.
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 5-10 minutes.
-
-
Recording L-type Calcium Currents:
-
Hold the membrane potential at -80 mV.
-
To inactivate T-type calcium channels and sodium channels, apply a prepulse to -40 mV for 500 ms.
-
Apply a series of depolarizing voltage steps (e.g., from -30 mV to +60 mV in 10 mV increments for 200 ms) to elicit L-type calcium currents.
-
Record the baseline currents in the absence of this compound.
-
-
Application of this compound:
-
Prepare a stock solution of this compound and dilute it to the desired final concentrations in the external solution.
-
Perfuse the recording chamber with the external solution containing this compound.
-
Allow sufficient time for the toxin to equilibrate and exert its effect (typically a few minutes).
-
-
Post-Toxin Recording:
-
Repeat the voltage-step protocol to record the L-type calcium currents in the presence of this compound.
-
To determine the dose-response relationship, apply increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after the application of this compound.
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Conclusion
This compound is a valuable pharmacological tool for the study of L-type calcium channels. Its high affinity and specific blocking action make it a potent inhibitor for investigating the physiological and pathophysiological roles of these channels. The provided protocols and data serve as a guide for researchers to effectively utilize this compound in their experimental designs. As with any potent toxin, appropriate safety precautions should be taken during handling and disposal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound (TCX) on the electrophysiological, mechanical and biochemical characteristics of spontaneously beating ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurotoxins that act selectively on voltage-dependent cardiac calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel small conductance Ca2+-activated K+ channel blocker from Oxyuranus scutellatus taipan venom. Re-evaluation of this compound as a selective Ca2+ channel probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-Based Assays for Measuring Taicatoxin Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taicatoxin (TCX) is a potent neurotoxin isolated from the venom of the Australian taipan snake, Oxyuranus scutellatus scutellatus. It is a hetero-oligomeric protein complex composed of three subunits: an α-neurotoxin-like peptide, a neurotoxic phospholipase A2, and a serine protease inhibitor.[1][2] The primary mechanism of action of this compound is the blockade of voltage-gated L-type calcium channels (Cav1) and small conductance calcium-activated potassium (SK) channels.[3] This dual activity makes this compound a valuable pharmacological tool for studying the roles of these channels in various physiological processes and a potential starting point for the development of novel therapeutics.
These application notes provide detailed protocols for cell-based assays to quantify the activity of this compound, focusing on its inhibitory effects on L-type calcium channels. The protocols are designed for a multi-well plate format, suitable for medium to high-throughput screening.
Mechanism of Action: Signaling Pathway
This compound exerts its effects by binding to the extracellular side of L-type calcium channels and SK channels, physically obstructing the pore and preventing the influx of Ca²⁺ ions into the cell. This disruption of calcium homeostasis affects numerous downstream signaling pathways involved in processes such as muscle contraction, neurotransmitter release, and gene expression.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the reported inhibitory concentrations (IC₅₀) of this compound on its target channels. It is important to note that these values can vary depending on the specific experimental conditions, cell type, and assay format used.
| Parameter | Value | Cell Type/Tissue | Assay Method | Reference(s) |
| IC₅₀ (L-type Ca²⁺ channels) | 10 - 500 nM | Heart cells | Electrophysiology | [3] |
| Kᵢ (¹²⁵I-apamin binding) | 1.45 ± 0.22 nM | Rat synaptosomal membranes | Radioligand binding | [3] |
| Effective Blocking Concentration (SK channels) | 50 nM | Rat chromaffin cells | Electrophysiology | [3] |
| Immediate Block Concentration (ISK(Ca)) | 5 µM | Rat chromaffin cells | Electrophysiology | [3] |
Experimental Protocols
Two primary cell-based assays are recommended for measuring this compound activity: a fluorescent calcium imaging assay for functional assessment of L-type calcium channel blockade and an automated patch clamp assay for detailed electrophysiological characterization.
Protocol 1: Fluorescent Calcium Imaging Assay
This assay provides a high-throughput method to functionally assess the inhibitory effect of this compound on L-type calcium channels by measuring changes in intracellular calcium concentration.
-
Cell Line: A cell line endogenously expressing or stably transfected with L-type calcium channels (e.g., HEK-293 expressing Cav1.2 or Cav1.3, or primary cardiomyocytes).
-
Culture Medium: Appropriate for the chosen cell line.
-
Assay Plate: Black, clear-bottom 96-well or 384-well plates.
-
This compound: Stock solution of known concentration.
-
Fluorescent Calcium Indicator: Fluo-4 AM, Fluo-8 AM, or Fura-2 AM.
-
Pluronic F-127: To aid in dye solubilization.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Depolarizing Agent: Potassium chloride (KCl) solution.
-
Fluorescence Plate Reader: With kinetic reading capabilities and appropriate filter sets (e.g., Ex/Em = 490/525 nm for Fluo-4/8).
-
Cell Plating:
-
Seed cells into the assay plate at a density that will yield a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Aspirate the culture medium from the cells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
After incubation, wash the cells twice with assay buffer to remove excess dye.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (assay buffer without toxin).
-
Incubate for 15-30 minutes at room temperature to allow for toxin binding.
-
-
Measurement of Calcium Influx:
-
Place the assay plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injector, add the depolarizing agent (e.g., a final concentration of 50 mM KCl) to all wells to activate L-type calcium channels.
-
Continue to measure the fluorescence intensity kinetically for 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
The increase in fluorescence upon depolarization corresponds to the influx of calcium.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Automated Patch Clamp Assay
Automated patch clamp (APC) systems provide a higher throughput alternative to manual patch clamping for detailed electrophysiological studies of ion channel function. This protocol outlines the general procedure for assessing the effect of this compound on L-type calcium channel currents using an APC platform.
-
Cell Line: As in Protocol 1.
-
Automated Patch Clamp System: (e.g., Patchliner, QPatch, or similar).
-
APC Consumables: Planar patch clamp chips.
-
Internal Solution (Pipette Solution): Containing appropriate ions to maintain the intracellular environment (e.g., Cs-based to block K⁺ currents).
-
External Solution (Bath Solution): Containing Ba²⁺ or Ca²⁺ as the charge carrier.
-
This compound: Stock solution of known concentration.
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at the optimal density recommended for the specific APC platform.
-
-
System Setup:
-
Prime the APC system with the internal and external solutions according to the manufacturer's instructions.
-
Load the cell suspension and the planar patch clamp chips into the system.
-
-
Recording Protocol:
-
Initiate the automated cell capture and seal formation process.
-
Apply a voltage-clamp protocol designed to elicit L-type calcium channel currents. This typically involves holding the cell at a negative potential (e.g., -80 mV) and applying depolarizing steps to activate the channels.
-
-
Compound Application and Measurement:
-
Once stable baseline currents are established, apply a series of increasing concentrations of this compound to the cells.
-
Record the calcium channel currents in the presence of each toxin concentration. Allow sufficient time for the toxin to reach equilibrium at each concentration.
-
Include a washout step with the external solution to assess the reversibility of the toxin's effect.
-
-
Data Analysis:
-
Measure the peak current amplitude at each this compound concentration.
-
Calculate the percentage of current inhibition for each concentration relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
The cell-based assays described in these application notes provide robust and reliable methods for quantifying the activity of this compound on L-type calcium channels. The fluorescent calcium imaging assay is well-suited for initial screening and potency determination in a high-throughput format, while the automated patch clamp assay allows for more detailed electrophysiological characterization of the toxin's mechanism of action. The selection of the appropriate assay will depend on the specific research question and the available instrumentation. Careful optimization of experimental parameters, including cell type, toxin concentration range, and incubation times, is crucial for obtaining accurate and reproducible results.
References
- 1. Effect of this compound (TCX) on the electrophysiological, mechanical and biochemical characteristics of spontaneously beating ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Fluorescently Labeling Taicatoxin for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taicatoxin (TCX) is a potent neurotoxin isolated from the venom of the Australian taipan snake, Oxyuranus scutellatus scutellatus.[1][2] It is a complex of three non-covalently bound polypeptides: an α-neurotoxin-like peptide (8 kDa), a neurotoxic phospholipase (16 kDa), and a serine protease inhibitor (7 kDa).[1][2] TCX selectively blocks voltage-dependent L-type calcium channels and small conductance Ca2+-activated K+ channels.[1] This specificity makes it a valuable tool for studying the physiology and pharmacology of these ion channels. Fluorescent labeling of this compound enables researchers to visualize the localization and dynamics of these channels in living cells and tissues, providing insights into their roles in various physiological and pathological processes.[3][4]
These application notes provide a detailed protocol for the fluorescent labeling of this compound and its subsequent use in cellular imaging applications.
Data Presentation
Table 1: Properties of Common Fluorescent Dyes for Peptide Labeling
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Quantum Yield | Molecular Weight (Da) | Reactive Group | Key Features |
| FITC (Fluorescein Isothiocyanate) | ~494 | ~518 | 0.92 | 389.4 | Isothiocyanate | Cost-effective, but pH sensitive and prone to photobleaching.[5][6] |
| Cy3 | ~550 | ~570 | 0.15 | ~767 | NHS Ester | Bright and photostable, suitable for multiplexing.[5][6] |
| Cy5 | ~650 | ~670 | 0.28 | ~792 | NHS Ester | Bright, photostable, and emits in the far-red spectrum, reducing background fluorescence.[5][6] |
| Alexa Fluor 488 | ~495 | ~519 | 0.92 | ~643 | NHS Ester | Bright, highly photostable, and pH insensitive.[5] |
| Alexa Fluor 555 | ~555 | ~565 | 0.10 | ~1250 | NHS Ester | Bright and photostable alternative to Cy3.[6] |
| Alexa Fluor 647 | ~650 | ~668 | 0.33 | ~1300 | NHS Ester | Excellent photostability and brightness in the far-red spectrum.[6] |
Table 2: Suggested Molar Ratios for Labeling Reaction
| Reactant | Recommended Molar Excess (Toxin:Dye) |
| This compound | 1 |
| Amine-reactive Dye (e.g., Cy5-NHS ester) | 5 - 20 |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with an Amine-Reactive Dye
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye to primary amines (N-terminus and lysine (B10760008) residues) on this compound. Cy5 is used as an example due to its excellent photostability and far-red emission, which minimizes cellular autofluorescence.
Materials:
-
This compound (lyophilized powder)
-
Amine-reactive fluorescent dye (e.g., Cy5-NHS ester)
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1.5 M hydroxylamine, pH 8.5
-
Purification column (e.g., Sephadex G-25 size-exclusion chromatography column)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer
-
Microcentrifuge tubes
Methodology:
-
Reconstitution of this compound: Dissolve lyophilized this compound in the Labeling Buffer to a final concentration of 1-5 mg/mL.
-
Preparation of Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add the appropriate volume of the dye stock solution to the this compound solution to achieve the desired molar excess (see Table 2).
-
Mix gently by pipetting and incubate the reaction for 1 hour at room temperature in the dark.
-
-
Quenching of Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 150 mM. Incubate for 1 hour at room temperature in the dark to quench the reaction with any unreacted dye.
-
Purification of Labeled Toxin:
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS, pH 7.4.
-
Apply the quenched reaction mixture to the column.
-
Elute the protein with PBS, pH 7.4. The fluorescently labeled this compound will elute first, followed by the smaller, unconjugated dye molecules.
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and the excitation wavelength of the dye (e.g., ~650 nm for Cy5).
-
Pool the fractions containing the labeled toxin.
-
-
Characterization of Labeled Toxin:
-
Degree of Labeling (DOL): Determine the concentrations of the toxin and the dye in the purified sample using a spectrophotometer and the following equations:
-
A_prot = A_280 - (A_max * CF)
-
M_prot = (A_prot / ε_prot) * path length
-
M_dye = (A_max / ε_dye) * path length
-
DOL = M_dye / M_prot
-
Where:
-
A_prot and A_max are the absorbances of the protein and the dye at their respective maximum absorption wavelengths.
-
CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).
-
ε_prot and ε_dye are the molar extinction coefficients of the protein and the dye.
-
path length is the cuvette path length in cm.
-
-
-
Purity: Analyze the purified labeled toxin by SDS-PAGE. The fluorescently labeled toxin can be visualized using a gel imager with the appropriate excitation and emission filters.
-
-
Storage: Store the purified, fluorescently labeled this compound in small aliquots at -20°C or -80°C, protected from light.
Protocol 2: Imaging of L-type Calcium Channels in Cultured Cells
This protocol provides a general guideline for using fluorescently labeled this compound to visualize L-type calcium channels in a cell line known to express them (e.g., cardiomyocytes, neurons, or a transfected cell line).
Materials:
-
Fluorescently labeled this compound (e.g., Cy5-TCX)
-
Cultured cells expressing L-type calcium channels plated on glass-bottom dishes or coverslips
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fixative (e.g., 4% paraformaldehyde in PBS), optional
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
Methodology:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Labeling:
-
Wash the cells twice with pre-warmed HBSS.
-
Dilute the fluorescently labeled this compound in HBSS to the desired final concentration (typically in the nanomolar range, to be determined empirically).
-
Incubate the cells with the labeling solution for 15-60 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with HBSS to remove unbound toxin.
-
-
Live-Cell Imaging:
-
Add fresh HBSS to the cells.
-
Image the cells immediately using a fluorescence microscope. Acquire images in the appropriate channel for the fluorescent label.
-
-
(Optional) Fixation and Counterstaining:
-
After washing, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Image the fixed cells.
-
Mandatory Visualization
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 6. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
Application Notes and Protocols for In Vivo Studies of Taicatoxin in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taicatoxin (TCX) is a potent neurotoxin isolated from the venom of the Australian taipan snake, Oxyuranus scutellatus scutellatus. It is a complex of three polypeptide subunits: an α-neurotoxin-like peptide, a neurotoxic phospholipase A2, and a Kunitz-type serine protease inhibitor.[1] Its primary mechanism of action involves the blockade of voltage-gated L-type calcium channels (Cav1.x) and small-conductance calcium-activated potassium channels (SKCa).[2][3] This dual action disrupts normal cellular function in the cardiovascular and nervous systems, leading to potent physiological effects. These application notes provide a summary of in vivo data from rodent models and detailed protocols for conducting further research.
Data Presentation
Toxicity of this compound in Mice
| Parameter | Value | Animal Model | Administration Route | Time to Death | Source |
| Lethal Dose | 1-2 µ g/20g mouse | Mouse | Not specified in all abstracts, likely intravenous | 2 hours | [1] |
| Approximate LD50 | Not explicitly determined, but lethality is high | Mouse | Intravenous (inferred from similar venom studies) | Not specified | [4] |
In Vitro and Ex Vivo Electrophysiological Effects of this compound
| Parameter | Concentration | Effect | Tissue/Cell Type | Animal Model | Source |
| IC50 (Ca2+ currents) | 10-500 nM | Blockade of calcium currents | Heart cells | Not specified | |
| - | 50 nM | Complete block of apamin-sensitive K+ currents | Rat chromaffin cells | Rat | |
| - | 5 µM | Immediate block of ISK(Ca) tail current | Rat chromaffin cells | Rat | |
| Ki (125I-apamin binding) | 1.45 ± 0.22 nM | High-affinity binding to apamin (B550111) acceptor sites | Rat synaptosomal membranes | Rat | |
| Effect on Action Potential | Dose-dependent | Lowered plateau, decreased duration and contraction | Newborn rat ventricular cardiomyocytes | Rat | [2] |
| Arrhythmogenic Effects | Dose-dependent | Evoked severe arrhythmias | Newborn rat ventricular cardiomyocytes | Rat | [2] |
Signaling Pathways
This compound exerts its effects by binding to and inhibiting specific ion channels, which disrupts crucial signaling pathways in excitable cells.
Caption: this compound's dual blockade of L-type Ca2+ and SK Ca2+-activated K+ channels.
Experimental Protocols
The following protocols are synthesized from general venom toxicology procedures and the available data on this compound. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.
Protocol 1: Determination of Median Lethal Dose (LD50) of this compound in Mice
This protocol is adapted from standard methods for determining the LD50 of snake venoms.[4][5]
1. Animals:
-
Male or female BALB/c mice, 18-22 g body weight.
-
House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatize animals for at least one week before the experiment.
2. Toxin Preparation:
-
Reconstitute lyophilized this compound in sterile, pyrogen-free 0.9% saline to a stock concentration of 1 mg/mL.
-
Prepare serial dilutions of the stock solution to achieve the desired dose range. Doses should be selected to span the expected lethal range (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 µ g/20g mouse).
3. Administration:
-
Administer the prepared this compound solution via intravenous (IV) injection into the lateral tail vein.
-
The injection volume should be consistent across all animals (e.g., 100 µL).
-
A control group should receive an equivalent volume of saline.
4. Observation:
-
Observe the mice continuously for the first 4 hours post-injection, and then at regular intervals for up to 24 hours.
-
Record the time of onset of clinical signs (e.g., lethargy, paralysis, convulsions, respiratory distress) and the time of death.
5. Data Analysis:
-
Calculate the LD50 using a recognized statistical method, such as the Probit or Reed-Muench method.
References
- 1. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound (TCX) on the electrophysiological, mechanical and biochemical characteristics of spontaneously beating ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. perrysbridgereptilepark.co.za [perrysbridgereptilepark.co.za]
Application Notes and Protocols for the Separation of Taicatoxin Subunits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taicatoxin (TCX), a potent neurotoxin isolated from the venom of the Australian taipan snake (Oxyuranus scutellatus scutellatus), is a valuable tool in neuroscience and pharmacology research due to its specific blockade of voltage-dependent L-type calcium channels and small conductance Ca2+-activated K+ channels.[1] TCX is a non-covalently linked complex of three distinct polypeptide subunits: an α-neurotoxin-like peptide, a neurotoxic phospholipase, and a serine protease inhibitor.[1][2][3] Understanding the biological activity of the entire complex and its individual components is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents.
This document provides detailed application notes and protocols for the separation of this compound subunits, enabling researchers to isolate and characterize each component for further study. The methods described herein are based on established chromatographic techniques.
This compound Subunit Composition
The this compound complex is composed of three subunits with a stoichiometry of 1:1:4, respectively.[1][3]
| Subunit | Molecular Weight (kDa) | Key Features |
| α-neurotoxin-like peptide | 8 | Contributes to the neurotoxic activity of the complex.[1][3][4] |
| Neurotoxic phospholipase | 16 | Exhibits phospholipase A2 activity, contributing to cellular damage.[1][5] |
| Serine protease inhibitor | 7 | A Kunitz-type inhibitor that modulates the activity of the complex.[3] |
Experimental Workflow for this compound Subunit Separation
The overall workflow for the isolation and separation of this compound subunits involves a multi-step chromatographic process. Initially, the active this compound complex is purified from crude venom, followed by sequential chromatographic steps to isolate each subunit.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound (TCX) on the electrophysiological, mechanical and biochemical characteristics of spontaneously beating ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Taicatoxin: A Potent Tool for Dissecting Synaptic Transmission
FOR IMMEDIATE RELEASE
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Taicatoxin (TCX), a potent neurotoxin isolated from the venom of the Australian taipan snake (Oxyuranus scutellatus scutellatus), has emerged as a valuable pharmacological tool for the investigation of synaptic transmission. This complex toxin is a hetero-oligomer composed of three distinct subunits: an α-neurotoxin-like peptide, a neurotoxic phospholipase A2, and a serine protease inhibitor.[1] Its unique mechanism of action, involving the blockade of specific ion channels crucial for neuronal communication, allows researchers to dissect the intricate processes of neurotransmitter release and neuronal excitability.
Mechanism of Action
This compound exerts its effects primarily through the blockade of two types of ion channels:
-
Voltage-gated L-type calcium channels (Ca_v_1.x): These channels are critical for the influx of calcium ions (Ca²⁺) into the presynaptic terminal upon the arrival of an action potential. This calcium influx is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft. By blocking these channels, this compound directly inhibits neurotransmitter release.[2]
-
Small conductance Ca²⁺-activated K⁺ channels (SK channels): These channels are involved in regulating neuronal excitability and firing patterns by contributing to the afterhyperpolarization phase of the action potential. Their blockade by this compound can lead to increased neuronal excitability.[2]
This dual activity makes this compound a powerful tool to study the coupling between calcium entry and neurotransmitter release, as well as to investigate the role of specific ion channels in synaptic plasticity.
Data Presentation
The following tables summarize the key quantitative data regarding this compound's activity.
Table 1: Composition and Molecular Weights of this compound Subunits
| Subunit | Molecular Weight (kDa) | Stoichiometry |
| α-neurotoxin-like peptide | 8 | 1 |
| Neurotoxic phospholipase | 16 | 1 |
| Serine protease inhibitor | 7 | 4 |
Source:[1]
Table 2: Quantitative Pharmacological Data for this compound
| Parameter | Value | Target/System | Reference |
| IC₅₀ (Calcium Currents) | 10 - 500 nM | Heart cells | [2] |
| Kᵢ (¹²⁵I-apamin binding) | 1.45 ± 0.22 nM | Rat synaptosomal membranes | [2] |
Mandatory Visualizations
Signaling Pathway of this compound in a Presynaptic Terminal
Caption: this compound blocks L-type Ca²⁺ and SK K⁺ channels.
Experimental Workflow: Investigating this compound's Effect on Synaptic Transmission
Caption: Workflow for electrophysiological analysis of this compound.
Experimental Protocols
The following protocols provide a general framework for using this compound to study its effects on synaptic transmission in cultured neurons. Specific parameters may need to be optimized for different neuronal preparations and experimental questions.
Protocol 1: Preparation of Cultured Hippocampal Neurons
This protocol is for establishing primary hippocampal neuronal cultures from embryonic day 18 (E18) rat pups, a common model system for studying synaptic function.
Materials:
-
E18 pregnant rat
-
Dissection medium: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, 1 mM pyruvate, and 100 U/mL penicillin/streptomycin
-
Digestion medium: Papain (20 U/mL) in dissection medium
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and 10% fetal bovine serum (FBS)
-
Culture medium: Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated coverslips or plates
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Aseptically remove the uterine horns and place them in ice-cold dissection medium.
-
Dissect out the embryonic hippocampi under a stereomicroscope.
-
Transfer the hippocampi to the digestion medium and incubate for 20-30 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in plating medium and determine the cell density using a hemocytometer.
-
Plate the neurons on poly-D-lysine coated coverslips at a suitable density (e.g., 100,000 cells/cm²).
-
After 4 hours, replace the plating medium with culture medium.
-
Maintain the cultures in the incubator, changing half of the medium every 3-4 days. Neurons are typically ready for experiments between 14 and 21 days in vitro (DIV).
Protocol 2: Whole-Cell Patch-Clamp Recording of Synaptic Currents
This protocol describes how to record spontaneous excitatory postsynaptic currents (sEPSCs) from cultured hippocampal neurons to assess the effect of this compound on synaptic transmission.
Materials:
-
Cultured hippocampal neurons (DIV 14-21) on coverslips
-
Inverted microscope with manipulators and recording chamber
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (for sEPSCs, in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 0.2 EGTA, 5 QX-314, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)
-
This compound stock solution (e.g., 10 µM in water or appropriate buffer)
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution at a constant rate (e.g., 1-2 mL/min).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a neuron with the patch pipette and establish a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the neuron at -70 mV to record inward sEPSCs.
-
Record baseline sEPSC activity for 5-10 minutes.
-
Prepare the desired final concentration of this compound (e.g., 50 nM) in the external solution.
-
Switch the perfusion to the this compound-containing external solution.
-
Record sEPSC activity in the presence of this compound for 10-15 minutes, or until a stable effect is observed.
-
(Optional) Wash out the this compound by perfusing with the original external solution to assess the reversibility of the effect.
Data Analysis:
-
Use appropriate software (e.g., Clampfit, Mini Analysis) to detect and analyze sEPSCs.
-
Measure the amplitude and frequency of sEPSCs before, during, and after this compound application.
-
Perform statistical analysis (e.g., paired t-test or ANOVA) to determine the significance of any changes in sEPSC parameters. A decrease in sEPSC frequency would suggest a presynaptic site of action (inhibition of neurotransmitter release), while a change in amplitude might indicate a postsynaptic effect.
Disclaimer: this compound is a highly toxic substance and should be handled with extreme caution by trained personnel in a laboratory setting. Appropriate personal protective equipment should be worn at all times. All experimental procedures should be carried out in accordance with institutional and national guidelines for animal welfare and laboratory safety.
References
Application Notes and Protocols for Investigating Cardiac Arrhythmias with Taicatoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taicatoxin (TCX) is a potent neurotoxin isolated from the venom of the Australian taipan snake, Oxyuranus scutellatus scutellatus. It is a valuable pharmacological tool for studying cardiac electrophysiology and arrhythmias due to its specific blocking activity on L-type calcium channels (Ca_v_1.2) and small-conductance calcium-activated potassium channels (SK channels).[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in the investigation of cardiac arrhythmias.
This compound is a complex of three polypeptides: an α-neurotoxin-like peptide, a neurotoxic phospholipase A2, and a serine protease inhibitor.[1] Its primary mechanism of action in cardiac tissue involves the blockade of high-threshold, voltage-dependent L-type calcium channels.[1][2] This action leads to a reduction in the plateau phase of the cardiac action potential, a decrease in action potential duration, and can induce arrhythmogenic events.[3]
Data Presentation
The following tables summarize the quantitative effects of this compound on cardiac ion channels and action potential parameters as reported in the literature.
Table 1: Effect of this compound on Cardiac Ion Channels
| Ion Channel | Target | Effect | Concentration | Reference |
| L-type Calcium Channel | Cardiac Myocytes | Blockade | IC_50_ = 10-500 nM | [2] |
| Small-Conductance Ca²⁺-activated K⁺ Channel (SK Channel) | Rat Chromaffin Cells | Blockade of apamin-sensitive currents | 50 nM | [2] |
Table 2: Electrophysiological Effects of this compound on Cardiomyocytes
| Parameter | Effect | Concentration | Cell Type | Reference |
| Action Potential Amplitude | Decreased | Dose-dependent | Newborn Rat Ventricular Myocytes | [3] |
| Action Potential Duration | Decreased | Dose-dependent | Newborn Rat Ventricular Myocytes | [3] |
| Plateau Phase | Lowered | Dose-dependent | Newborn Rat Ventricular Myocytes | [3] |
| Arrhythmias | Evoked transient but severe arrhythmias | Not specified | Newborn Rat Ventricular Myocytes | [3] |
| Intercellular Electrical Coupling | Prolonged changes | Not specified | Newborn Rat Ventricular Myocytes | [3] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in a Cardiomyocyte
Caption: Mechanism of this compound action on cardiomyocyte ion channels.
Experimental Workflow for Investigating this compound Effects
Caption: Workflow for electrophysiological analysis of this compound.
Experimental Protocols
Protocol 1: Isolation of Adult Ventricular Cardiomyocytes
This protocol is a generalized method for isolating ventricular myocytes from an adult rat heart using a Langendorff perfusion system.
Materials:
-
Adult rat
-
Langendorff perfusion system
-
Surgical instruments
-
Perfusion Buffer (e.g., Tyrode's solution)
-
Digestion Buffer (Perfusion buffer with collagenase and hyaluronidase)
-
Stop Buffer (Perfusion buffer with bovine serum albumin)
-
Calcium-free Tyrode's solution
Procedure:
-
Heart Extraction: Anesthetize the rat and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold calcium-free Tyrode's solution.
-
Cannulation: Cannulate the aorta onto the Langendorff apparatus.
-
Perfusion: Begin retrograde perfusion with oxygenated, 37°C Perfusion Buffer to clear the heart of blood.
-
Enzymatic Digestion: Switch the perfusion to the Digestion Buffer. Continue perfusion until the heart becomes flaccid, indicating successful digestion.
-
Cell Dissociation: Remove the heart from the apparatus. Mince the ventricular tissue in Stop Buffer to release the individual cardiomyocytes.
-
Cell Filtration and Collection: Gently filter the cell suspension through a nylon mesh to remove undigested tissue. Allow the myocytes to settle by gravity.
-
Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to avoid calcium paradox.
-
Cell Culture: Plate the isolated cardiomyocytes on laminin-coated dishes for subsequent experiments.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of action potentials and L-type calcium currents from isolated cardiomyocytes.
Materials:
-
Isolated cardiomyocytes
-
Patch-clamp rig (inverted microscope, amplifier, digitizer, micromanipulator)
-
Borosilicate glass capillaries for patch pipettes
-
External solution (Tyrode's solution)
-
Internal solution (pipette solution)
-
This compound stock solution
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Cell Plating: Plate isolated cardiomyocytes in a recording chamber on the microscope stage and perfuse with external solution.
-
Seal Formation: Approach a single, healthy cardiomyocyte with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief, strong suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Action Potential Recording (Current-Clamp):
-
Switch the amplifier to current-clamp mode.
-
Record baseline spontaneous or evoked action potentials.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record the changes in action potential parameters (amplitude, duration, resting membrane potential).
-
-
L-type Calcium Current Recording (Voltage-Clamp):
-
Switch the amplifier to voltage-clamp mode.
-
Hold the cell at a potential that inactivates sodium and T-type calcium channels (e.g., -40 mV).
-
Apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type calcium currents.
-
Record baseline currents.
-
Apply this compound and record the inhibition of the L-type calcium current.
-
-
Data Analysis: Analyze the recorded data to determine the effects of this compound on action potential and ion channel properties.
Protocol 3: Induction of Cardiac Arrhythmias in vitro
This protocol outlines a method to observe the arrhythmogenic effects of this compound on a monolayer of cultured cardiomyocytes.
Materials:
-
Confluent monolayer of cultured cardiomyocytes
-
Microelectrode array (MEA) system or calcium imaging setup
-
External solution (Tyrode's solution)
-
This compound stock solution
Procedure:
-
Cell Culture: Culture cardiomyocytes to form a spontaneously beating, confluent monolayer.
-
Baseline Recording:
-
MEA: Record the baseline field potentials to determine the beat rate and rhythmicity.
-
Calcium Imaging: Load the cells with a calcium indicator dye and record baseline calcium transients to assess spontaneous activity.
-
-
Application of this compound: Add this compound to the culture medium at a concentration known to induce arrhythmias (start with a low nanomolar range and titrate up).
-
Monitoring for Arrhythmias: Continuously monitor the electrical activity (MEA) or calcium transients for the development of arrhythmic events, such as early afterdepolarizations (EADs), delayed afterdepolarizations (DADs), or irregular beating patterns.
-
Data Analysis: Quantify the incidence and characteristics of the observed arrhythmias.
Conclusion
This compound is a powerful tool for dissecting the roles of L-type calcium channels and SK channels in cardiac electrophysiology and arrhythmogenesis. The protocols and data provided in these application notes offer a framework for researchers to effectively utilize this toxin in their studies. Due to its potent and complex nature, it is crucial to perform careful dose-response studies and to consider the potential effects of the different subunits of the toxin complex in the interpretation of experimental results.
References
- 1. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxins that act selectively on voltage-dependent cardiac calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound (TCX) on the electrophysiological, mechanical and biochemical characteristics of spontaneously beating ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Taicatoxin: A Potent Pharmacological Tool for Probing Ion Channel Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Taicatoxin (TCX), a potent neurotoxin isolated from the venom of the Australian taipan snake (Oxyuranus scutellatus scutellatus), serves as a highly specific and valuable tool in the field of ion channel pharmacology.[1] This complex toxin is a hetero-oligomer composed of three distinct subunits: an α-neurotoxin-like peptide, a neurotoxic phospholipase A2, and a serine protease inhibitor.[2] Its primary pharmacological action is the blockade of L-type voltage-gated calcium channels (Ca_v1.x) and small-conductance calcium-activated potassium channels (SK channels).[1] This dual activity, coupled with its high affinity and specificity, makes this compound an indispensable ligand for characterizing the physiological and pathological roles of these channels, as well as for screening potential therapeutic modulators.
These application notes provide a comprehensive overview of this compound's properties and detailed protocols for its use in ion channel research.
Physicochemical and Pharmacological Properties
This compound is a protein complex with a molecular weight of approximately 45.6 kDa.[3] The subunits are held together by non-covalent bonds.[2] The toxin exerts its effects by binding to the extracellular side of the ion channel, thereby blocking ion conductance.[2] The blockade of L-type calcium channels is voltage-dependent, with a higher affinity for the inactivated state of the channel.[2]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's interaction with its target ion channels.
Table 1: Inhibitory Potency of this compound
| Target Channel | Parameter | Value | Cell Type/Preparation | Reference |
| L-type Ca²⁺ Current | IC₅₀ | 10 - 500 nM | Heart Cells | [1] |
| Apamin-sensitive SK Current | % Block (at 50 nM) | 97 ± 3% | Rat Chromaffin Cells | [4] |
| Total Voltage-dependent Ca²⁺ Current | % Block (at 50 nM) | 12 ± 4% | Rat Chromaffin Cells | [4] |
Table 2: Binding Affinity of this compound
| Target Site | Parameter | Value | Preparation | Reference |
| ¹²⁵I-apamin acceptor-binding sites | Kᵢ | 1.45 ± 0.22 nM | Rat Synaptosomal Membranes | [4] |
Signaling Pathways and Experimental Workflows
L-type Calcium Channel Signaling
Blockade of L-type calcium channels by this compound can impact numerous downstream signaling pathways that are crucial for a variety of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. The following diagram illustrates the central role of L-type calcium channels in cellular signaling.
Experimental Workflow for Toxin Characterization
The following diagram outlines a typical workflow for the characterization of an ion channel-modulating toxin like this compound.
Experimental Protocols
Protocol 1: Isolation of this compound from Crude Venom
This protocol is based on established methods for purifying this compound from the venom of Oxyuranus scutellatus scutellatus.[2]
Materials:
-
Lyophilized Oxyuranus scutellatus scutellatus venom
-
DEAE-cellulose ion-exchange chromatography column
-
CM-cellulose ion-exchange chromatography column
-
Chromatography system (e.g., FPLC or HPLC)
-
Dialysis tubing (10 kDa MWCO)
-
Buffers:
-
Buffer A: 20 mM Tris-HCl, pH 8.0
-
Buffer B: 20 mM Tris-HCl, pH 8.0, 1 M NaCl
-
Buffer C: 10 mM Sodium Acetate, pH 4.7
-
Buffer D: 10 mM Sodium Acetate, pH 4.7, 1 M NaCl
-
Buffer E: 10 mM Sodium Phosphate, pH 6.0
-
Buffer F: 10 mM Sodium Phosphate, pH 6.0, 1 M NaCl
-
-
Spectrophotometer
Procedure:
-
Venom Solubilization: Dissolve lyophilized venom in Buffer A. Centrifuge to remove any insoluble material.
-
DEAE-Cellulose Chromatography:
-
Equilibrate the DEAE-cellulose column with Buffer A.
-
Load the venom solution onto the column.
-
Wash the column with Buffer A until the absorbance at 280 nm returns to baseline.
-
Elute bound proteins with a linear gradient of 0-100% Buffer B.
-
Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
Pool fractions containing this compound (eluting in the initial part of the gradient).
-
-
CM-Cellulose Chromatography (pH 4.7):
-
Dialyze the pooled fractions against Buffer C overnight at 4°C.
-
Equilibrate the CM-cellulose column with Buffer C.
-
Load the dialyzed sample onto the column.
-
Wash the column with Buffer C.
-
Elute bound proteins with a linear gradient of 0-100% Buffer D.
-
Collect fractions and identify those with L-type calcium channel blocking activity using a preliminary screen (e.g., a simple cell-based calcium influx assay).
-
-
CM-Cellulose Chromatography (pH 6.0):
-
Dialyze the active fractions from the previous step against Buffer E.
-
Equilibrate a clean CM-cellulose column with Buffer E.
-
Load the sample and wash with Buffer E.
-
Elute with a linear gradient of 0-100% Buffer F.
-
Collect fractions and assess purity by SDS-PAGE. Pool fractions containing pure this compound.
-
-
Final Preparation: Dialyze the purified this compound against a suitable storage buffer (e.g., PBS with 10% glycerol) and store at -80°C.
Protocol 2: Electrophysiological Characterization using Patch-Clamp
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on L-type calcium channels in a suitable cell line (e.g., HEK293 cells stably expressing Ca_v1.2).
Materials:
-
HEK293 cells expressing the human Ca_v1.2 channel.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass capillaries for pipette pulling.
-
Solutions:
-
External Solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).
-
Internal Solution (in mM): 120 Cs-aspartate, 10 CsCl, 5 MgATP, 0.1 Na-GTP, 10 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
-
This compound stock solution.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell recording configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit L-type calcium currents by applying a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200 ms).
-
Record baseline currents for at least 3-5 minutes to ensure stability.
-
-
This compound Application:
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Continue to record currents at regular intervals to observe the onset and steady-state block.
-
To determine the IC₅₀, apply a range of this compound concentrations to different cells.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after this compound application.
-
Construct current-voltage (I-V) relationships.
-
Calculate the percentage of current inhibition at each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC₅₀.
-
Protocol 3: Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the L-type calcium channel using a radiolabeled antagonist.
Materials:
-
Membrane preparations from a tissue or cell line rich in L-type calcium channels (e.g., rat cardiac ventricles or Ca_v1.2-expressing cells).
-
Radiolabeled L-type calcium channel antagonist (e.g., [³H]-PN200-110).
-
Unlabeled this compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Binding Buffer
-
A fixed concentration of [³H]-PN200-110 (typically at its K_d concentration).
-
Increasing concentrations of unlabeled this compound (for competition curve).
-
A high concentration of an unlabeled L-type calcium channel blocker (e.g., 1 µM nifedipine) to determine non-specific binding.
-
Membrane preparation (typically 20-50 µg of protein).
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration manifold.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ of this compound.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Gene to Behavior: L-Type Calcium Channel Mechanisms Underlying Neuropsychiatric Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small conductance Ca2+-activated K+ channel blocker from Oxyuranus scutellatus taipan venom. Re-evaluation of this compound as a selective Ca2+ channel probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Taicatoxin: Safe Handling, Disposal, and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taicatoxin (TCX) is a potent neurotoxin isolated from the venom of the Australian taipan snake, Oxyuranus scutellatus scutellatus. It is a non-covalent complex of three polypeptides: an α-neurotoxin-like peptide (8 kDa), a neurotoxic phospholipase A2 (16 kDa), and a serine protease inhibitor (7 kDa)[1]. This compound is a valuable research tool due to its specific blocking activity on voltage-dependent L-type calcium channels and small conductance Ca2+-activated K+ (SK) channels[1]. This document provides detailed protocols for the safe handling, storage, disposal, and experimental application of this compound.
Toxin Characteristics and Quantitative Data
This compound's biological activity is characterized by its high affinity and specificity for its target ion channels. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| Molecular Weight | ~31 kDa (complex) | - | [1] |
| LD₅₀ (Lethal Dose, 50%) | 1-2 µg per 20g mouse | Mouse | [1] |
| IC₅₀ (Inhibitory Concentration, 50%) | 10-500 nM | Heart cells (calcium currents) | [1] |
| Kᵢ (Inhibitor Constant) | 1.45 ± 0.22 nM | Rat synaptosomal membranes (¹²⁵I-apamin binding) | [1] |
Safe Handling and Personal Protective Equipment (PPE)
This compound is a highly potent neurotoxin and must be handled with extreme caution in a designated and controlled laboratory environment.
3.1. Engineering Controls
-
All work with lyophilized this compound or concentrated stock solutions should be performed in a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of aerosols.
-
Use a designated workspace for handling this compound. The work surface should be covered with absorbent, disposable bench paper.
3.2. Personal Protective Equipment (PPE)
-
Gloves: Wear two pairs of nitrile gloves at all times. Change gloves immediately if contaminated.
-
Lab Coat: A dedicated lab coat with long sleeves and elastic cuffs should be worn.
-
Eye Protection: Safety glasses with side shields or a full-face shield are mandatory.
-
Respiratory Protection: For procedures with a high risk of aerosol generation, a properly fitted N95 or higher-level respirator is recommended.
3.3. Toxin Preparation
-
When reconstituting lyophilized this compound, carefully open the vial inside a chemical fume hood to avoid dispersal of the powder.
-
Use safety-engineered sharp devices, such as Luer-lock syringes and needles, to prevent accidental needlestick injuries.
Storage and Stability
Proper storage is crucial to maintain the activity and integrity of this compound.
| Form | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C or colder | Up to 1 year | Store in a desiccator to prevent moisture absorption. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Solution | 2-8°C | Use within 24 hours | Prepare fresh daily for optimal results. |
Note: Specific stability data for this compound is not extensively published. The recommendations above are based on general guidelines for peptide toxins. Users should validate stability for their specific experimental conditions.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure.
5.1. Minor Spill (inside a fume hood)
-
Ensure the fume hood continues to operate.
-
Cover the spill with absorbent material.
-
Gently apply a 1% sodium hypochlorite (B82951) (bleach) solution or 70% ethanol (B145695) to the absorbent material, working from the outside of the spill inwards.
-
Allow a contact time of at least 30 minutes.
-
Collect all contaminated materials using tongs or forceps and place them in a designated hazardous waste container.
-
Wipe the spill area again with the decontaminant, followed by water.
5.2. Major Spill (outside a fume hood)
-
Evacuate the area immediately.
-
Alert others and restrict access to the contaminated area.
-
Remove any contaminated clothing while under a safety shower, if necessary.
-
Contact the institution's Environmental Health and Safety (EHS) department for assistance with cleanup.
Disposal of this compound Waste
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Liquid Waste: Decontaminate liquid waste containing this compound by adding sodium hypochlorite to a final concentration of at least 1% and allowing it to stand for a minimum of 30 minutes before disposal according to institutional guidelines for chemical waste.
-
Solid Waste: All contaminated solid waste (e.g., pipette tips, gloves, vials, bench paper) should be collected in a clearly labeled, leak-proof hazardous waste container. Disposal should be through incineration via a licensed hazardous waste disposal service.
Experimental Protocols
The following are detailed protocols for common experimental applications of this compound.
7.1. Protocol for Isolation of this compound from Crude Venom
This protocol is adapted from the original publication by Possani et al.[2].
-
Initial Ion Exchange Chromatography:
-
Dissolve crude Oxyuranus scutellatus scutellatus venom in the starting buffer.
-
Apply the venom solution to a DE-Cellulose column equilibrated with the starting buffer.
-
Elute the toxin using a linear gradient of increasing salt concentration.
-
Collect fractions and assay for toxic activity.
-
-
Cation Exchange Chromatography (Step 1):
-
Pool the active fractions from the first step.
-
Apply the pooled fractions to a CM-Cellulose column equilibrated at pH 4.7.
-
Elute with a salt gradient to further separate the components.
-
-
Cation Exchange Chromatography (Step 2):
-
Pool the active fractions from the previous step.
-
Apply to a CM-Cellulose column equilibrated at pH 6.0.
-
Elute with a salt gradient to obtain the purified this compound complex.
-
-
Purity Assessment:
-
Assess the purity of the final product by techniques such as SDS-PAGE and reverse-phase HPLC.
-
7.2. Electrophysiology Protocol for Measuring this compound's Effect on Cardiac Calcium Channels
This protocol is based on studies of this compound's effect on cardiomyocytes[3].
-
Cell Preparation:
-
Isolate ventricular myocytes from neonatal rats or another suitable model system.
-
Culture the cells on glass coverslips suitable for microscopy and electrophysiology.
-
-
Patch-Clamp Recording:
-
Use the whole-cell patch-clamp technique to record ion channel currents.
-
The external solution should contain physiological concentrations of ions, and the internal (pipette) solution should be formulated to isolate calcium currents (e.g., by blocking sodium and potassium channels with appropriate agents like tetrodotoxin (B1210768) and cesium).
-
-
Application of this compound:
-
Establish a stable whole-cell recording and record baseline calcium currents elicited by depolarizing voltage steps.
-
Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 10 nM - 1 µM).
-
Continuously record the calcium currents to observe the blocking effect of the toxin over time.
-
-
Data Analysis:
-
Measure the peak amplitude of the calcium current before and after the application of this compound.
-
Calculate the percentage of current inhibition to determine the IC₅₀.
-
7.3. Calcium Imaging Assay to Assess this compound Activity
This is a general protocol that can be adapted for use with this compound to study its effects on intracellular calcium dynamics.
-
Cell Preparation and Dye Loading:
-
Plate cells (e.g., primary neurons or a suitable cell line expressing L-type calcium channels) on glass-bottom dishes.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
-
Baseline Calcium Measurement:
-
Wash the cells to remove excess dye and replace with a physiological buffer (e.g., Hank's Balanced Salt Solution with calcium).
-
Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging.
-
Record the baseline fluorescence for a few minutes to ensure a stable signal.
-
-
Stimulation and Toxin Application:
-
Stimulate the cells with a depolarizing agent (e.g., high potassium solution) to open voltage-gated calcium channels and record the resulting increase in intracellular calcium.
-
After the signal returns to baseline, pre-incubate the cells with this compound for a sufficient period.
-
Re-stimulate the cells with the depolarizing agent in the presence of this compound and record the calcium response.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity upon stimulation, which corresponds to the change in intracellular calcium concentration.
-
Compare the amplitude of the calcium transient before and after the application of this compound to determine the extent of channel blockade.
-
Visualizations
8.1. Signaling Pathway of this compound
Caption: this compound blocks L-type calcium and SK channels, reducing calcium influx and altering cellular responses.
8.2. Experimental Workflow for Safe Handling of this compound
Caption: A stepwise workflow for the safe handling of this compound from preparation to disposal.
8.3. Logical Relationship for Spill Response
References
Application Notes and Protocols for the Reconstitution and Use of Lyophilized Taicatoxin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, handling, and experimental use of lyophilized Taicatoxin, a potent neurotoxin isolated from the venom of the Australian taipan snake (Oxyuranus scutellatus scutellatus). This compound is a valuable tool for studying the function of specific ion channels due to its high affinity and specificity for L-type voltage-gated calcium channels and small-conductance calcium-activated potassium (SK) channels.[1][2]
Proper handling and reconstitution are critical for maintaining the toxin's activity and ensuring experimental reproducibility. The following sections provide comprehensive guidelines and experimental protocols for working with this compound.
Product Information and Storage
-
Source: Venom of Oxyuranus scutellatus scutellatus
-
Composition: A non-covalently bound complex of three polypeptides: an α-neurotoxin-like peptide (8 kDa), a neurotoxic phospholipase (16 kDa), and a serine protease inhibitor (7 kDa).[1]
-
Molecular Weight: Approximately 45 kDa for the entire complex.
-
Storage of Lyophilized Toxin: Upon receipt, store the lyophilized this compound at -20°C or -80°C for long-term stability.[3][4] The vial should be kept tightly sealed and protected from moisture.
Reconstitution of Lyophilized this compound
2.1. Recommended Materials
-
Lyophilized this compound
-
Sterile, high-purity water (e.g., Milli-Q or equivalent) or a suitable sterile buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4 or HEPES-buffered saline).
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes.
-
Calibrated micropipettes with sterile, low-retention tips.
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves.
2.2. Reconstitution Protocol
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the toxin.[5][6]
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 2000 x g for 1 minute) to ensure that all the lyophilized powder is collected at the bottom of the vial.[5][6]
-
Solvent Addition: Carefully open the vial in a well-ventilated area or a fume hood. Using a calibrated micropipette, add the desired volume of sterile, cold (4°C) buffer or water to the vial. To prepare a stock solution, a concentration of 100 µM to 1 mM is recommended.
-
Dissolution: Gently swirl the vial or pipette the solution up and down slowly to dissolve the powder. Avoid vigorous shaking or vortexing , as this can cause foaming and denaturation of the protein components.[4][5] Allow the vial to sit at room temperature for 15-30 minutes with occasional gentle agitation to ensure complete dissolution.[5]
-
Aliquoting and Storage: Once fully dissolved, it is highly recommended to aliquot the this compound stock solution into smaller, single-use volumes in sterile, low-protein-binding polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the toxin.[3][4] Store the aliquots at -20°C for short-term storage (weeks) or at -80°C for long-term storage (months).
Data Presentation: Quantitative Summary
The following table summarizes key quantitative data for the experimental use of this compound.
| Parameter | Value | Cell Type/System | Reference |
| IC₅₀ (L-type Ca²⁺ channels) | 10 - 500 nM | Heart muscle cells | [1][2] |
| Effective Concentration (SK channels) | 50 nM | Rat chromaffin cells | [1][2] |
| Ki (¹²⁵I-apamin binding) | 1.45 ± 0.22 nM | Rat synaptosomal membranes | [1] |
| Toxicity (Mouse) | 1 - 2 µg per 20g mouse | In vivo | [1] |
Experimental Protocols
4.1. Protocol for Inhibition of L-type Calcium Channels in Cultured Cardiomyocytes
This protocol describes a method to assess the inhibitory effect of this compound on L-type calcium channels in cultured cardiomyocytes using calcium imaging.
-
Cell Culture: Plate neonatal rat ventricular myocytes on glass-bottom dishes suitable for fluorescence microscopy.
-
Calcium Indicator Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Experimental Buffer: Prepare a Tyrode's solution or a similar physiological salt solution.
-
Baseline Measurement: Record the baseline intracellular calcium levels or calcium transients in response to electrical stimulation or depolarization with high potassium.
-
This compound Application: Prepare working dilutions of this compound in the experimental buffer from the stock solution. A concentration range of 10 nM to 1 µM is recommended to determine the IC₅₀.
-
Data Acquisition: Add the this compound solution to the cells and incubate for 5-15 minutes. Record the changes in intracellular calcium levels or transients.
-
Data Analysis: Quantify the reduction in the calcium signal in the presence of this compound compared to the baseline to determine the extent of channel inhibition.
4.2. Protocol for Measuring Blockade of SK Channels using Electrophysiology
This protocol outlines a whole-cell patch-clamp experiment to measure the blockade of small-conductance calcium-activated potassium (SK) channels by this compound.
-
Cell Preparation: Use a cell line expressing SK channels (e.g., HEK293 cells transfected with SK channel subunits) or primary neurons.
-
Patch-Clamp Setup: Prepare standard internal and external solutions for whole-cell patch-clamp recordings.
-
Recording SK Currents: Establish a whole-cell recording configuration. Elicit SK channel currents using a voltage protocol that includes a depolarizing step to activate calcium influx followed by a repolarization step to observe the afterhyperpolarization current mediated by SK channels.
-
Control Measurement: Record stable baseline SK currents for several minutes.
-
This compound Perfusion: Prepare a 50 nM working solution of this compound in the external solution. Perfuse the cell with this solution.
-
Effect Measurement: Continuously record the SK currents during and after the application of this compound to observe the blocking effect.
-
Data Analysis: Measure the amplitude of the SK current before and after this compound application to quantify the percentage of block.
Visualizations
5.1. Reconstitution and Aliquoting Workflow
Caption: Workflow for the reconstitution and storage of lyophilized this compound.
5.2. Signaling Pathway of this compound Action
Caption: Simplified signaling pathway illustrating the action of this compound.
References
- 1. Unusual Stability of Messenger RNA in Snake Venom Reveals Gene Expression Dynamics of Venom Replenishment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. publichealthtoxicology.com [publichealthtoxicology.com]
- 4. Snake Venom Solutions - Creative Proteomics [creative-proteomics.com]
- 5. Quantitative Analysis of Snake Venoms Using Soluble Polymer-based Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Snake Venom Peptides and Low Mass Proteins: Molecular Tools and Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the IC50 of Taicatoxin for Small Conductance Calcium-Activated Potassium (SK) Channels
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Small conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability and cardiac action potential duration.[1] Their dysfunction is implicated in various neurological and cardiovascular disorders, making them a key target for drug development.[2][3] Taicatoxin (TCX), a potent neurotoxin isolated from the venom of the Australian taipan snake (Oxyuranus scutellatus scutellatus), has been identified as a blocker of SK channels.[4][5] Initially recognized for its inhibitory action on L-type calcium channels, subsequent research has revealed its high-affinity interaction with apamin-sensitive SK channels.[4][5][6]
These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound for SK channels, a crucial parameter for characterizing its potency and selectivity. The described methods are primarily based on whole-cell patch-clamp electrophysiology using a heterologous expression system.
Quantitative Data Summary
The following table summarizes the known inhibitory constants of this compound on SK channels based on available literature. It is important to note that a direct IC50 value from a comprehensive dose-response curve for this compound on specific SK channel subtypes is not extensively reported, highlighting the significance of the protocol described herein.
| Parameter | Value | Channel/Preparation | Method | Reference |
| Ki | 1.45 ± 0.22 nM | 125I-apamin acceptor-binding sites on rat synaptosomal membranes | Radioligand Binding Assay | [5] |
| Concentration for complete block | 50 nM | Apamin-sensitive after-hyperpolarizing slow tail K+ currents in rat chromaffin cells | Electrophysiology | [5] |
| Concentration for immediate block | 5 µM | ISK(Ca) tail current in rat chromaffin cells | Electrophysiology | [4] |
Experimental Protocols
Cell Culture and Heterologous Expression of SK Channels
A robust and reproducible method for determining the IC50 of this compound on SK channels involves the use of a mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) cells, engineered to express specific SK channel subtypes (e.g., SK1, SK2, or SK3).
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Plasmid DNA encoding the desired human SK channel subtype (e.g., hSK2 in a suitable expression vector)
-
Transfection reagent (e.g., Lipofectamine)
-
Glass coverslips
Protocol:
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Plating: Twenty-four hours before transfection, plate the cells onto sterile glass coverslips in 35 mm culture dishes at a density that will result in 50-80% confluency on the day of transfection.
-
Transfection: On the day of transfection, prepare the transfection mixture according to the manufacturer's protocol. Briefly, dilute the SK channel plasmid DNA and the transfection reagent in serum-free medium, then combine and incubate to allow complex formation. Add the mixture to the cells and incubate for 24-48 hours to allow for channel expression. A co-transfection with a fluorescent marker plasmid (e.g., GFP) can be performed to identify transfected cells.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents flowing through the SK channels in response to a specific voltage protocol and the application of this compound.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 0.3 CaCl2, 2 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with KOH. The free Ca2+ concentration should be calculated and adjusted to a level that activates SK channels (typically in the range of 300-700 nM).
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in the external solution and store at -20°C. Serial dilutions should be made fresh on the day of the experiment.
Protocol:
-
Preparation: Transfer a coverslip with transfected cells to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a transfected cell (identified by fluorescence if a marker was used) with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows for electrical access to the cell's interior.
-
Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential of -80 mV. To elicit SK channel currents, apply a voltage ramp protocol (e.g., a 200 ms (B15284909) ramp from -100 mV to +50 mV).
-
Baseline Recording: Record stable baseline SK currents for several minutes.
-
This compound Application: Perfuse the recording chamber with the external solution containing increasing concentrations of this compound. Apply each concentration for a sufficient duration to allow the current inhibition to reach a steady state.
-
Washout: After the highest concentration, perfuse with the control external solution to check for reversibility of the block.
Data Analysis
The recorded currents are analyzed to determine the percentage of SK channel inhibition at each this compound concentration, which is then used to construct a dose-response curve and calculate the IC50.
Protocol:
-
Current Measurement: Measure the peak outward current or the current at a specific depolarized potential (e.g., +40 mV) from the voltage ramp for the baseline and each this compound concentration.
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (I_TCX / I_baseline)) where I_TCX is the current in the presence of this compound and I_baseline is the current before drug application.
-
Dose-Response Curve: Plot the percentage of inhibition as a function of the logarithm of the this compound concentration.
-
IC50 Determination: Fit the dose-response data to the Hill equation using a non-linear regression software (e.g., GraphPad Prism, Origin): Response = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope)) where X is the logarithm of the concentration and LogIC50 is the logarithm of the concentration that produces a 50% response. The IC50 is the concentration of this compound that inhibits 50% of the SK channel current.
Visualizations
Caption: Experimental workflow for IC50 determination.
Caption: SK channel activation and this compound inhibition.
Conclusion
This document provides a comprehensive guide for determining the IC50 of this compound for SK channels. The outlined protocols for cell culture, electrophysiological recording, and data analysis offer a standardized approach for characterizing the inhibitory activity of this potent toxin. Accurate determination of the IC50 value is fundamental for understanding the pharmacological profile of this compound and for its potential use as a research tool to probe the function of SK channels in various physiological and pathological contexts. The provided visualizations offer a clear overview of the experimental process and the underlying molecular interactions.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of small-conductance Ca2+-activated K+ channels stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hierarchical Bayesian inference for ion channel screening dose-response data - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting inconsistent Taicatoxin electrophysiology results
Welcome to the technical support center for Taicatoxin electrophysiology. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common issues encountered during electrophysiology experiments with this compound in a question-and-answer format.
Issue 1: High variability in the blocking effect of this compound from experiment to experiment.
-
Question: We are observing significant variability in the percentage of channel block with the same concentration of this compound. What could be the cause?
-
Answer: Inconsistent results with this compound can stem from several factors related to the toxin's complex nature and the electrophysiology setup.
-
Phospholipase A2 (PLA2) Activity: this compound is a complex of three components, one of which is a neurotoxic phospholipase A2 (PLA2).[1][2] This enzymatic activity can degrade the cell membrane over time, leading to a loss of seal integrity, rundown of currents, and overall poor cell health.[1][3] This is a major contributor to experimental variability.
-
Toxin Stability and Handling: Peptide toxins can be sensitive to storage conditions, repeated freeze-thaw cycles, and the presence of proteases. Improper handling can lead to a loss of potency.
-
Inconsistent Seal Quality: A stable, high-resistance (>1 GΩ) seal is critical for reliable recordings. Variations in seal quality between cells will lead to different baseline currents and can affect the apparent efficacy of the toxin.
-
Voltage Control Issues: Poor voltage clamp, especially for large currents, can lead to inaccurate measurements of toxin-induced block.
-
Issue 2: Rapid loss of the whole-cell patch clamp seal after this compound application.
-
Question: Soon after applying this compound, we are losing the gigaseal. How can we prevent this?
-
Answer: The rapid loss of the seal is a strong indicator of the detrimental effects of this compound's intrinsic phospholipase A2 (PLA2) activity on the cell membrane.[1][3]
-
Minimize PLA2 Activity: The most effective solution is to mitigate the PLA2 activity. This can be achieved by:
-
Separating the PLA2 Subunit: The phospholipase component can be separated from the other components of this compound through affinity chromatography.[2] However, be aware that this may reduce the overall potency of the toxin in blocking calcium channels.[2]
-
Using PLA2 Inhibitors: While not a standard protocol for this compound itself, the use of phospholipase A2 inhibitors in the bath solution could be explored to counteract the enzymatic degradation of the membrane.
-
-
Improve Seal Quality: Ensure a very stable and high-resistance seal before toxin application. A healthier initial seal may be more resilient to the PLA2 activity.
-
Lower Toxin Concentration: Use the lowest effective concentration of this compound to minimize membrane damage.
-
Issue 3: The observed IC50 value for this compound is different from the literature.
-
Question: Our calculated IC50 for this compound on L-type calcium channels is significantly different from the reported values. Why might this be?
-
Answer: Discrepancies in IC50 values can arise from several experimental variables.
-
Cell Type and Channel Subtype: The reported IC50 for this compound on cardiac L-type calcium channels has a broad range (10-500 nM). This variability could be due to differences in the specific L-type calcium channel subtypes (e.g., CaV1.2 vs. CaV1.3) expressed in different cell types.
-
Expression System: The cellular environment can influence the apparent affinity of a toxin. Results from Xenopus oocytes may differ from those in mammalian cell lines due to differences in post-translational modifications and membrane composition.[4][5]
-
Experimental Conditions: Factors such as the composition of the internal and external solutions (especially ion concentrations), holding potential, and stimulation frequency can all influence the apparent potency of a state-dependent blocker like this compound.
-
Toxin Purity and Integrity: The purity and proper folding of the this compound complex are crucial for its activity. Variations between batches or degradation during storage can significantly impact its effective concentration.
-
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound's effects on its primary targets. Note that specific IC50 values for all subtypes are not yet available in the literature.
Table 1: this compound Activity on Voltage-Gated Calcium Channels
| Channel Subtype | Cell Type/Expression System | IC50 / Effective Concentration | Reference(s) |
| L-type (unspecified) | Heart cells | 10 - 500 nM | [6] |
| High-threshold Ca2+ channels | Heart | Blocks at nanomolar concentrations | [2] |
Table 2: this compound Activity on Small Conductance Ca2+-activated K+ (SK) Channels
| Channel Subtype | Cell Type/Expression System | Effective Concentration | Reference(s) |
| Apamin-sensitive SK channels | Rat chromaffin cells | 50 nM (blocks apamin-sensitive after-hyperpolarizing slow tail K+ currents) | [6] |
Experimental Protocols
Protocol 1: General Whole-Cell Patch Clamp Recording with this compound
This protocol provides a general framework. Optimization for specific cell types and recording conditions is recommended.
-
Solution Preparation:
-
Prepare fresh internal and external solutions daily and filter through a 0.22 µm syringe filter.
-
Ensure the osmolarity of the solutions is appropriate for the cell type being used.
-
External Solution Example (for mammalian cells): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution Example (for calcium currents): 120 mM CsCl, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP, 0.3 mM Na-GTP (pH adjusted to 7.2 with CsOH).
-
-
This compound Reconstitution and Handling:
-
Reconstitute lyophilized this compound in a buffered solution (e.g., the external recording solution) containing a carrier protein like 0.1% Bovine Serum Albumin (BSA) to prevent non-specific binding to surfaces.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or below.
-
On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in the external solution. Keep the diluted toxin on ice.
-
-
Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a stable whole-cell configuration with a seal resistance >1 GΩ.
-
Allow the cell to stabilize for several minutes before recording baseline currents.
-
Apply this compound via a perfusion system. Ensure the perfusion is stable and does not cause mechanical disturbances.
-
Monitor the effect of the toxin over time until a steady-state block is achieved.
-
Protocol 2: Mitigating the Effects of Phospholipase A2 (PLA2) Activity
To address the issue of membrane instability due to PLA2 activity, consider the following modifications to the standard protocol:
-
Option A: Purification of the Toxin Complex (Advanced)
-
As described in the literature, the phospholipase subunit can be removed from the this compound complex using affinity chromatography with a phospholipid analog.[2] This will yield a complex containing the α-neurotoxin-like peptide and the protease inhibitor, which still blocks calcium channels, albeit with potentially reduced potency.[2]
-
-
Option B: Use of a PLA2 Inhibitor (Experimental)
-
While not a standard validated procedure for this compound, you may consider co-applying a known PLA2 inhibitor with the toxin. The choice and concentration of the inhibitor would need to be empirically determined and validated to ensure it does not have off-target effects on the channels of interest.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on ion channels and the cell membrane.
Experimental Workflow for Troubleshooting Inconsistent this compound Results
Caption: A logical workflow for troubleshooting inconsistent electrophysiology data with this compound.
References
- 1. Effect of this compound (TCX) on the electrophysiological, mechanical and biochemical characteristics of spontaneously beating ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xenopus Oocytes | NMI [nmi.de]
preventing Taicatoxin aggregation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Taicatoxin in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is a potent neurotoxin isolated from the venom of the Australian taipan snake, Oxyuranus scutellatus scutellatus. It is a non-covalent complex of three polypeptides: an α-neurotoxin-like peptide, a neurotoxic phospholipase, and a serine protease inhibitor.[1][2][3] Like many peptides and proteins, this compound can be prone to aggregation in solution. Aggregation can lead to a loss of biological activity, precipitation, and can complicate experimental results.
Q2: What are the key factors influencing this compound aggregation?
Several factors can contribute to peptide aggregation, including:
-
pH: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. This compound is described as a highly charged, basic polypeptide, suggesting a basic pI.[4] Therefore, aggregation is more likely to occur at a basic pH.
-
Concentration: Higher concentrations of the toxin can increase the likelihood of intermolecular interactions and aggregation.[5]
-
Temperature: Elevated temperatures can promote aggregation.
-
Ionic Strength: The salt concentration of the solution can influence peptide solubility and stability.
-
Buffer Composition: The choice of buffer can significantly impact the stability of the toxin.
-
Freeze-thaw cycles: Repeated freezing and thawing can induce aggregation.
Q3: How should I reconstitute lyophilized this compound?
-
Equilibration: Allow the lyophilized this compound vial to come to room temperature before opening to prevent condensation.
-
Initial Solubilization: Based on the basic nature of this compound, it is recommended to reconstitute it in a slightly acidic buffer (e.g., 10-20 mM sodium acetate, pH 4.5-5.5) or sterile, high-purity water. Avoid vigorous shaking or vortexing. Instead, gently swirl or pipette the solution to dissolve the powder.
-
Concentration: Reconstitute to a stock concentration that is higher than your working concentration to allow for dilution in your experimental buffer.
-
Storage: Aliquot the reconstituted stock solution into small, single-use volumes to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Q4: What are the recommended storage conditions for this compound solutions?
For reconstituted this compound, it is recommended to:
-
Store aliquots at -20°C for short-term storage and -80°C for long-term storage.
-
Avoid repeated freeze-thaw cycles.
-
Consider adding a cryoprotectant like glycerol (B35011) (e.g., 10-20%) to the stock solution before freezing to improve stability.
Troubleshooting Guides
Problem: Lyophilized this compound does not dissolve completely.
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent/Buffer pH | This compound is a basic peptide and will have poor solubility at or near its isoelectric point (pI), which is likely in the basic range. Try dissolving in a slightly acidic buffer (pH 4.0-6.0). |
| Inadequate Mixing | Avoid vigorous vortexing. Gently swirl the vial or pipette the solution up and down. Brief sonication in a cool water bath may also help. |
| High Concentration | Try reconstituting the peptide at a lower concentration. It is easier to dissolve a peptide at a lower concentration and then concentrate it if necessary. |
Problem: Precipitate forms in the this compound solution upon storage or after dilution.
| Possible Cause | Troubleshooting Steps |
| pH Shift | The pH of your final solution may be close to the pI of this compound. Ensure the final buffer pH is at least 1-2 units away from the pI. Since this compound is basic, maintaining a neutral to slightly acidic pH should enhance solubility. |
| Freeze-Thaw Cycles | Avoid repeated freezing and thawing. Prepare single-use aliquots of the stock solution. |
| High Concentration in Final Buffer | Dilute the stock solution into the final experimental buffer just before use. Ensure the final concentration is within the soluble range for that specific buffer. |
| Buffer Incompatibility | Certain buffer components may promote aggregation. If possible, test the solubility of this compound in a few different buffer systems. |
Experimental Protocols
Protocol 1: Determination of this compound's Isoelectric Point (pI)
Since the exact pI of this compound is not published, it can be determined experimentally using isoelectric focusing (IEF).
Methodology:
-
Sample Preparation: Reconstitute lyophilized this compound in deionized water or a low-salt buffer.
-
IEF Gel Preparation: Use a pre-cast IEF gel with a broad pH range (e.g., 3-10) or prepare a polyacrylamide gel with carrier ampholytes covering this range.
-
Sample Loading: Load the this compound sample onto the IEF gel.
-
Focusing: Apply an electric field according to the manufacturer's instructions. The proteins will migrate through the pH gradient until they reach the pH that corresponds to their pI, where their net charge is zero.
-
Staining: After focusing, visualize the protein bands by staining with Coomassie Brilliant Blue or a similar protein stain.
-
pI Determination: Determine the pI of the this compound complex by comparing its position to that of a pI marker standard run on the same gel.[6]
Protocol 2: Assessing this compound Aggregation
Several methods can be used to monitor the aggregation of this compound in solution.
Methodology: Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare this compound solutions at different concentrations and in various buffers. Filter the samples through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or pre-existing large aggregates.
-
DLS Measurement: Place the sample in a clean cuvette and analyze it using a DLS instrument. The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the particles in the solution.
-
Data Analysis: The DLS software will calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the solution. An increase in Rh and PDI over time or under certain conditions (e.g., elevated temperature) indicates aggregation.[7]
Methodology: Size Exclusion Chromatography (SEC)
-
Column and Mobile Phase Selection: Choose an SEC column with a pore size appropriate for the size of the this compound complex (~31 kDa) and its potential aggregates. The mobile phase should be a buffer that maintains the stability of the toxin.
-
Sample Injection: Inject the this compound solution onto the SEC column.
-
Elution and Detection: The molecules will be separated based on their size, with larger aggregates eluting first. Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: The appearance of peaks with shorter retention times than the main this compound peak indicates the presence of soluble aggregates.[8]
Data Presentation
Table 1: Physicochemical Properties of this compound and its Components
| Component | Molecular Weight (kDa) | Putative Charge at Neutral pH | Notes |
| This compound Complex | ~31 | Basic/Positive | A non-covalent complex.[9] |
| α-neurotoxin-like peptide | ~8 | Basic/Positive | Highly charged polypeptide.[4] |
| Neurotoxic phospholipase | ~16 | - | |
| Serine protease inhibitor | ~7 | - |
Table 2: Recommended Solvents and Buffers for Basic Peptides like this compound
| Solvent/Buffer | pH Range | Rationale |
| Sterile Deionized Water | ~7.0 | A good starting point for initial reconstitution. |
| Acetic Acid Solution (10-30%) | Acidic | To be used if the peptide is insoluble in water. |
| Sodium Acetate Buffer | 4.0 - 5.6 | Provides buffering capacity in the acidic range to maintain a positive charge on the peptide. |
| Phosphate Buffered Saline (PBS) | 7.2 - 7.4 | A common physiological buffer; solubility should be confirmed as the pH is closer to the likely pI. |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neurotoxins that act selectively on voltage-dependent cardiac calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. How to Determinate Isoelectric Point - Creative Proteomics [creative-proteomics.com]
- 7. medium.com [medium.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
optimizing Taicatoxin concentration for specific cell types
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Taicatoxin for specific cell types. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary targets?
This compound (TCX) is a potent neurotoxin isolated from the venom of the Australian taipan snake, Oxyuranus scutellatus scutellatus.[1] It is a complex of three polypeptides: an α-neurotoxin-like peptide, a neurotoxic phospholipase, and a serine protease inhibitor.[2] Its primary targets are voltage-dependent L-type calcium channels and small conductance Ca2+-activated K+ channels.[1]
2. What are the known effects of this compound on different cell types?
This compound exhibits distinct effects on various cell types, primarily due to its action on ion channels:
-
Heart Muscle Cells: It blocks high-threshold, L-type calcium channels, leading to a decrease in the plateau phase of the action potential, reduced contraction duration, and can evoke arrhythmias.[1][3]
-
Chromaffin Cells: It blocks small conductance Ca2+-activated K+ channels.[1]
-
Outer Hair Cells (Guinea Pig): Pretreatment with this compound prevents cell shortening and elongation by blocking calcium influx.[1]
3. What is the recommended starting concentration for this compound in an experiment?
The optimal concentration of this compound is highly dependent on the cell type and the specific ion channel being studied. Based on available data, a starting range of 10 nM to 500 nM is recommended for blocking calcium currents in heart cells.[1] For blocking apamin-sensitive slow tail K+ currents in rat chromaffin cells, 50 nM has been shown to be effective, while immediate blockage of ISK(Ca) tail current may require a higher concentration of around 5 µM.[1] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
4. How should I prepare and store this compound?
For optimal results, it is recommended to reconstitute this compound in a buffered solution, such as sterile phosphate-buffered saline (PBS) or the appropriate extracellular recording solution for your experiment. Aliquot the reconstituted toxin into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the protein complex. Store aliquots at -20°C or below.
5. Is this compound's effect reversible?
Yes, the blocking effect of this compound on calcium channels has been reported to be reversible.[2] The washout kinetics will depend on the experimental system and the concentration of the toxin used.
Troubleshooting Guides
Issue 1: No observable effect of this compound on my cells.
| Possible Cause | Troubleshooting Step |
| Incorrect Toxin Concentration | The effective concentration of this compound can vary significantly between cell types. Perform a dose-response experiment starting from a low nanomolar range and increasing to the micromolar range. |
| Degraded Toxin | Ensure the toxin has been stored correctly at -20°C or below and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot if degradation is suspected. |
| Cell Type Lacks Target Channels | Confirm that your cell type of interest expresses voltage-dependent L-type calcium channels or small conductance Ca2+-activated K+ channels. This can be verified through literature search, qPCR, or immunocytochemistry. |
| Incorrect Experimental Conditions | The binding of this compound to L-type calcium channels is voltage-dependent, with a higher affinity for inactivated channels.[2] Ensure your electrophysiological protocol includes appropriate voltage steps to induce channel inactivation. |
| Presence of Phospholipase Subunit | The native this compound complex contains a phospholipase subunit that can have detrimental effects on cell integrity.[3] If non-specific effects are observed, consider using a purified form of the toxin where the phospholipase has been removed.[2] |
Issue 2: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Toxin Dilution | Prepare a fresh stock solution of this compound for each experiment and use precise pipetting techniques to ensure accurate dilutions. |
| Variability in Cell Culture | Ensure that cells are at a consistent passage number and confluency for all experiments. Changes in cell health and density can affect ion channel expression and function. |
| Incomplete Washout | If performing experiments requiring washout of the toxin, ensure a sufficient and consistent washout period with an adequate volume of fresh buffer to allow for complete reversal of the toxin's effect. |
| Edge Effects in Multi-well Plates | When using multi-well plates, be mindful of "edge effects" where wells on the periphery of the plate may experience different environmental conditions. It is best to avoid using the outer wells for critical experiments or to ensure proper humidification. |
Quantitative Data Summary
The following table summarizes the effective concentrations and inhibitory constants of this compound on various cell types and ion channels.
| Cell Type | Target Ion Channel | Parameter | Value | Reference |
| Heart Muscle Cells | L-type Ca2+ Channels | IC50 | 10 - 500 nM | [1] |
| Rat Chromaffin Cells | Apamin-sensitive slow tail K+ currents | Effective Concentration | 50 nM | [1] |
| Rat Chromaffin Cells | ISK(Ca) tail current | Effective Concentration (immediate block) | 5 µM | [1] |
| Guinea Pig Outer Hair Cells | Ca2+ Channels | Effective Concentration (prevents shortening) | 0.19 µM | [1] |
| Rat Synaptosomal Membranes | 125I-apamin acceptor-binding sites | Ki | 1.45 ± 0.22 nM | [1] |
Experimental Protocols
Preparation of Cardiomyocytes for Electrophysiological Recording
This protocol is adapted from methods for isolating ventricular cardiomyocytes from newborn rats.[3]
Materials:
-
Newborn rat pups (1-3 days old)
-
Dissection tools (sterile scissors, forceps)
-
Langendorff perfusion system
-
Perfusion buffer (e.g., Tyrode's solution)
-
Digestion buffer (Perfusion buffer with collagenase and hyaluronidase)
-
Culture medium (e.g., DMEM with serum)
Procedure:
-
Humanely euthanize newborn rat pups according to approved institutional animal care protocols.
-
Rapidly excise the hearts and place them in ice-cold perfusion buffer.
-
Mount the aorta onto the cannula of a Langendorff perfusion system and initiate retrograde perfusion with oxygenated perfusion buffer.
-
Once the heart is cleared of blood, switch to the digestion buffer and perfuse until the heart becomes flaccid.
-
Remove the heart from the cannula, and gently tease apart the ventricular tissue in culture medium.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Plate the isolated cardiomyocytes on laminin-coated coverslips and culture for 24-48 hours before use.
Whole-Cell Patch-Clamp Recording of L-type Calcium Currents
Materials:
-
Isolated cardiomyocytes on coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette pulling
-
Extracellular solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Intracellular solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH 7.2)
-
This compound stock solution
Procedure:
-
Place a coverslip with cardiomyocytes in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Approach a single cardiomyocyte with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
To elicit L-type calcium currents, apply depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
After recording a stable baseline current, perfuse the chamber with the extracellular solution containing the desired concentration of this compound.
-
Record the calcium currents in the presence of the toxin to determine the extent of inhibition.
-
To test for reversibility, wash out the toxin with the control extracellular solution.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound blocks L-type calcium and SK potassium channels.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound (TCX) on the electrophysiological, mechanical and biochemical characteristics of spontaneously beating ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Taicatoxin Technical Support Center: Troubleshooting In Vitro Activity Loss
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of Taicatoxin activity loss during in vitro experiments. Maintaining the structural integrity of this complex toxin is paramount for reliable and reproducible results.
Troubleshooting Guide: Loss of this compound Activity
Issue 1: Complete or Significant Loss of Activity
Possible Cause: Dissociation of the this compound complex.
This compound's biological activity is dependent on the non-covalent association of its three subunits: an α-neurotoxin-like peptide, a neurotoxic phospholipase A2 (PLA2), and a serine protease inhibitor.[1][2] Separation of these subunits leads to a significant reduction or complete loss of its ion channel blocking activity.[1]
Troubleshooting Steps:
-
Review Buffer Composition:
-
High Salt Concentration: Avoid buffers with high salt concentrations (e.g., 1M NaCl), as this condition is used to separate the subunits.[1][2]
-
Alkaline pH: Exposure to alkaline pH (e.g., pH 8.2) can cause dissociation and subsequent loss of activity.[1][2] It is recommended to maintain a pH close to physiological conditions (pH 7.4) unless otherwise specified for your particular assay.
-
-
Assess Storage and Handling:
-
Improper Reconstitution: If lyophilized, ensure the toxin was reconstituted according to the supplier's instructions, typically with a low-salt buffer at a neutral pH.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing protein solutions can lead to denaturation and aggregation, causing a loss of activity. It is best practice to aliquot the reconstituted this compound into single-use volumes to minimize freeze-thaw cycles.
-
Issue 2: Gradual Decrease in Activity Over Time
Possible Cause 1: Phospholipase A2 (PLA2) Subunit Activity
The 16-kDa subunit of this compound has inherent phospholipase A2 activity.[2] This enzymatic activity can lead to the degradation of phospholipids (B1166683) in your assay system and potentially contribute to the breakdown of the toxin complex itself over time, especially in the presence of Ca²⁺.
Troubleshooting Steps:
-
Consider PLA2 Inhibitors: The use of PLA2 inhibitors could potentially mitigate this effect. While specific inhibitors tested with this compound without affecting its primary activity are not well-documented in publicly available literature, broad-spectrum sPLA2 inhibitors like Varespladib have been used to inhibit the PLA2 activity of other snake venoms. Careful validation would be required to ensure the inhibitor does not interfere with the ion channel blocking activity of this compound in your specific experimental setup.
Possible Cause 2: Proteolytic Degradation
Although this compound contains a serine protease inhibitor subunit, other proteases present in the experimental system could potentially degrade the toxin.
Troubleshooting Steps:
-
Add Protease Inhibitor Cocktail: If working with complex biological preparations (e.g., cell lysates, tissue homogenates), consider adding a broad-spectrum protease inhibitor cocktail to your buffers.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage buffer for this compound?
While a universally validated optimal storage buffer is not explicitly defined in the literature, a low-salt buffer with a neutral pH is recommended to maintain the integrity of the complex. A common choice for many proteins is a phosphate-buffered saline (PBS) at pH 7.4 or a HEPES-buffered saline. Avoid high salt concentrations and alkaline pH.[1][2]
Q2: How should I reconstitute lyophilized this compound?
Use the diluent recommended by the supplier. If not specified, a suitable reconstitution buffer would be a low-ionic-strength buffer at neutral pH, such as 20 mM HEPES, 150 mM NaCl, pH 7.4. Gently swirl to dissolve; do not vortex.
Q3: Can I freeze and thaw my this compound solution multiple times?
It is strongly recommended to avoid multiple freeze-thaw cycles. After reconstitution, aliquot the this compound solution into single-use volumes and store them at -80°C. Thaw an aliquot on ice immediately before use.
Q4: My this compound has reduced potency, but not a complete loss of activity. What could be the cause?
Partial dissociation of the complex can lead to reduced potency. Even a complex containing only the α-neurotoxin and protease inhibitor subunits can still block calcium channels, but with less potency than the native trimeric form.[1] Review your handling and storage procedures to minimize conditions that could lead to partial dissociation.
Q5: At what concentration should I use this compound?
The effective concentration of this compound is highly dependent on the experimental system. For example, it has been shown to block calcium currents in heart cells with an IC50 between 10 and 500 nM.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Quantitative Data Summary
| Parameter | Condition | Observation | Reference |
| Dissociation Conditions | High Salt (1M NaCl) and Alkaline pH (8.2) | Separates the α-neurotoxin-like peptide from the protease inhibitor, leading to a loss of physiological activity towards calcium channels. | [1] |
| IC50 | Heart Cells (Calcium Current Blockade) | 10 - 500 nM | [2] |
| Effective Concentration | Rat Chromaffin Cells (Apamin-sensitive K+ currents) | 50 nM causes a block | [2] |
Experimental Protocols
Protocol 1: Assessment of this compound Activity using Electrophysiology (Whole-Cell Patch-Clamp)
Objective: To determine the inhibitory effect of this compound on voltage-gated calcium channels in a cellular model.
Materials:
-
Cells expressing the target voltage-gated calcium channels (e.g., primary cardiomyocytes, HEK293 cells stably expressing the channel).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (e.g., 140 mM TEA-Cl, 10 mM CaCl₂, 10 mM HEPES, pH 7.4 adjusted with TEA-OH).
-
Internal solution (e.g., 120 mM CsCl, 20 mM TEA-Cl, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP, pH 7.2 adjusted with CsOH).
-
This compound stock solution.
Methodology:
-
Prepare cells on coverslips suitable for patch-clamping.
-
Pull patch pipettes and fire-polish to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Record baseline calcium channel currents by applying a series of depolarizing voltage steps from a holding potential of -80 mV.
-
Prepare a working solution of this compound in the external solution at the desired concentration.
-
Perfuse the cell with the this compound-containing external solution for a sufficient incubation period (e.g., 2-5 minutes).
-
Record calcium channel currents again using the same voltage protocol as in step 4.
-
Wash out the toxin by perfusing with the control external solution and record currents to assess reversibility.
-
Analyze the data by measuring the peak current amplitude before and after this compound application to determine the percentage of inhibition.
Protocol 2: Quality Control Assay for this compound Activity (Calcium Influx Assay)
Objective: To perform a functional check on the activity of a this compound batch using a fluorescence-based calcium influx assay.
Materials:
-
Cells expressing L-type calcium channels (e.g., SH-SY5Y neuroblastoma cells).
-
96-well black, clear-bottom plates.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Depolarizing agent (e.g., high potassium solution - HBSS with 50 mM KCl).
-
This compound solution.
-
Fluorescence plate reader.
Methodology:
-
Seed cells in a 96-well plate and grow to confluency.
-
Prepare the calcium indicator loading solution by diluting Fluo-4 AM in HBSS to a final concentration of 2-5 µM, with 0.02% Pluronic F-127.
-
Remove the culture medium and add the loading solution to each well. Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS.
-
Add HBSS containing different concentrations of this compound (or a control buffer) to the respective wells and incubate for 10-15 minutes.
-
Place the plate in the fluorescence reader and set the instrument to record fluorescence intensity over time (e.g., excitation ~488 nm, emission ~520 nm).
-
Establish a baseline fluorescence reading for each well.
-
Add the high potassium solution to all wells to induce depolarization and subsequent calcium influx.
-
Record the change in fluorescence intensity.
-
Calculate the percentage of inhibition by comparing the fluorescence increase in this compound-treated wells to the control wells.
Visualizations
Caption: this compound's dual inhibitory action on ion channels.
Caption: Troubleshooting workflow for this compound activity loss.
References
minimizing non-specific binding of Taicatoxin in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of Taicatoxin in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern?
This compound (TCX) is a potent neurotoxin isolated from the venom of the Australian taipan snake, Oxyuranus scutellatus scutellatus. It is a non-covalent complex of three distinct polypeptides: an α-neurotoxin-like peptide, a neurotoxic phospholipase A2 (PLA2), and a serine protease inhibitor.[1][2] Its primary targets are voltage-dependent L-type calcium channels and small conductance Ca2+-activated K+ (SK) channels.[3]
Non-specific binding is a significant concern in assays involving this compound due to its complex and multi-component nature. The presence of a phospholipase A2 subunit can lead to interactions with cell membranes and other lipid-rich surfaces, while the charged nature of the peptide components can result in electrostatic interactions with various surfaces, leading to high background signals and inaccurate data.
Q2: What are the common causes of high background and non-specific binding in this compound assays?
High background in assays using this compound can stem from several factors:
-
Inadequate Blocking: Insufficient or inappropriate blocking of assay surfaces (e.g., microplate wells, membranes) allows the toxin complex to adhere non-specifically.
-
Hydrophobic and Ionic Interactions: The different components of the this compound complex can engage in non-specific hydrophobic and ionic interactions with assay surfaces and other proteins.
-
Phospholipase A2 Activity: The PLA2 component can interact with and disrupt cell membranes, leading to cell lysis and the release of cellular components that can interfere with the assay.[4][5]
-
Suboptimal Reagent Concentrations: Using too high a concentration of this compound or detection reagents can increase the likelihood of non-specific interactions.
-
Insufficient Washing: Inadequate washing steps fail to remove unbound this compound and other reagents, contributing to high background.
Q3: What are the initial steps to troubleshoot high non-specific binding?
When encountering high non-specific binding, a systematic approach to troubleshooting is recommended. The following workflow outlines the key steps to identify and resolve the issue.
References
- 1. Phospholipase A2 inhibitor-loaded micellar nanoparticles attenuate inflammation and mitigate osteoarthritis progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The important role of non‐covalent drug‐protein interactions in drug hypersensitivity reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Taicatoxin Subunit Dissociation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Taicatoxin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the dissociation of this compound's subunits during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the subunit composition of this compound?
This compound (TCX) is a multimeric protein complex isolated from the venom of the Australian taipan snake, Oxyuranus scutellatus scutellatus.[1][2] It is composed of three distinct subunits held together by non-covalent bonds: an α-neurotoxin-like peptide, a neurotoxic phospholipase A2, and a serine protease inhibitor.[1][2] The approximate stoichiometry of these subunits is 1:1:4, respectively.[1][3]
Q2: What are the primary factors that cause this compound subunit dissociation?
The dissociation of this compound subunits is primarily induced by specific environmental conditions that disrupt the non-covalent interactions holding the complex together. The key factors are:
-
High Salt Concentration: The presence of high salt concentrations, such as 1M NaCl, can effectively separate the α-neurotoxin-like peptide from the protease inhibitor.[1][2]
-
Alkaline pH: An alkaline environment, specifically a pH of 8.2, is used in conjunction with high salt to achieve subunit separation.[1][2]
Q3: What is the impact of subunit dissociation on this compound's biological activity?
The intact multimeric complex is essential for the full biological activity of this compound. While a complex of the α-neurotoxin and protease inhibitor without the phospholipase component can still block calcium channels, its potency is reduced.[1] Once the α-neurotoxin-like peptide is separated from the protease inhibitor, the physiological activity towards calcium channels is lost.[1]
Q4: Under what conditions is the this compound complex stable?
The this compound complex is known to be stable under acidic pH conditions. It is typically isolated and purified using ion exchange chromatography at pH 4.7 and pH 6.0.[1][2][3] Maintaining a pH within this range and avoiding high salt concentrations are crucial for preserving the integrity of the complex.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound, with a focus on preventing subunit dissociation.
| Problem | Possible Cause | Recommended Solution |
| Loss of Toxin Activity in Experiments | Subunit dissociation due to inappropriate buffer conditions. | - Ensure that the pH of all buffers and solutions is maintained between 4.7 and 6.0. - Avoid using buffers with high salt concentrations (e.g., above 150 mM NaCl). - Prepare fresh working solutions of this compound for each experiment. |
| Presence of Multiple Bands in Non-Reducing SDS-PAGE | Partial or complete dissociation of the this compound complex. | - Verify the pH and ionic strength of the sample buffer. - Store the this compound stock solution in a buffer at pH 4.7-6.0 and low salt. - Minimize the time the sample is kept at room temperature before loading the gel. |
| Inconsistent Experimental Results | Variability in the integrity of the this compound complex between experiments. | - Implement a quality control step to check the integrity of the this compound stock. This can be done using native gel electrophoresis or size-exclusion chromatography. - Aliquot the this compound stock upon receipt and store at -80°C to avoid multiple freeze-thaw cycles. |
| Precipitation of this compound during Storage | Aggregation of the toxin, which can be a precursor to dissociation and inactivation. | - Store this compound in a buffer containing a cryoprotectant such as glycerol (B35011) (e.g., 10-20%) for long-term storage at -80°C. - Centrifuge the vial briefly before use to pellet any minor precipitates. Use the supernatant for your experiments. |
Experimental Protocols
Protocol 1: Maintaining the Integrity of the this compound Complex
This protocol outlines the recommended procedures for handling and storing this compound to prevent subunit dissociation.
Materials:
-
Lyophilized this compound
-
Sterile, low-salt buffer (e.g., 20 mM MES, pH 6.0)
-
Glycerol (optional, for long-term storage)
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Reconstitution: Gently reconstitute the lyophilized this compound in a sterile, low-salt buffer (pH 4.7-6.0) to the desired stock concentration. Avoid vigorous vortexing; instead, gently pipette up and down to mix.
-
Aliquoting: Immediately after reconstitution, aliquot the this compound solution into small, single-use volumes in low-protein-binding microcentrifuge tubes. This minimizes waste and prevents multiple freeze-thaw cycles.
-
Short-Term Storage: For short-term storage (up to one week), store the aliquots at 4°C.
-
Long-Term Storage: For long-term storage, add glycerol to a final concentration of 10-20% to the aliquots and store at -80°C.
-
Handling During Experiments: When preparing working solutions, use buffers with a pH between 4.7 and 6.0 and a salt concentration of 150 mM or less. Keep the toxin on ice whenever possible.
Protocol 2: Controlled Dissociation of this compound Subunits
This protocol describes the established method for separating the this compound subunits for research purposes.
Materials:
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Purified this compound complex
-
High-salt, alkaline buffer (e.g., 20 mM Tris-HCl, pH 8.2, containing 1 M NaCl)
-
Sephadex G-50 gel filtration column
-
Affinity chromatography column with a phospholipid analog (for separating the phospholipase subunit)
-
Fraction collector
-
UV-Vis spectrophotometer
Procedure:
-
Separation of the Phospholipase Subunit: a. Equilibrate the affinity chromatography column with a suitable binding buffer. b. Apply the purified this compound complex to the column. c. The phospholipase subunit will bind to the phospholipid analog on the resin. d. The α-neurotoxin and protease inhibitor complex will be in the flow-through. e. Elute the bound phospholipase subunit using an appropriate elution buffer.
-
Separation of the α-Neurotoxin and Protease Inhibitor Subunits: a. Equilibrate the Sephadex G-50 gel filtration column with the high-salt, alkaline buffer (pH 8.2, 1 M NaCl).[1][2] b. Apply the flow-through from the affinity chromatography step (containing the α-neurotoxin and protease inhibitor complex) to the gel filtration column. c. The high salt and alkaline pH will cause the dissociation of the two subunits. d. The subunits will separate based on their molecular weight during their passage through the column. e. Collect fractions and monitor the protein elution profile using a UV-Vis spectrophotometer at 280 nm. f. Analyze the collected fractions using SDS-PAGE to identify the fractions containing the purified α-neurotoxin and protease inhibitor subunits.
Visualizations
Caption: Pathway of this compound subunit dissociation.
Caption: Troubleshooting workflow for loss of this compound activity.
References
troubleshooting Taicatoxin solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with taicatoxin. The information is presented in a user-friendly question-and-answer format to address common issues encountered during experimental procedures, with a focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (TCX) is a potent neurotoxin isolated from the venom of the Australian taipan snake, Oxyuranus scutellatus scutellatus.[1] It is a protein complex composed of three non-covalently bound subunits: an α-neurotoxin-like peptide, a neurotoxic phospholipase, and a serine protease inhibitor.[1][2][3]
Q2: What is the mechanism of action of this compound?
This compound primarily acts as a blocker of voltage-dependent L-type calcium channels and small conductance Ca2+-activated K+ channels.[1] By blocking these channels, it can modulate cellular processes such as muscle contraction, neurotransmitter release, and action potential duration.[3][4]
Q3: What are the common applications of this compound in research?
Due to its specific ion channel blocking activity, this compound is a valuable tool for studying:
-
The pharmacology and physiology of L-type calcium channels and small conductance Ca2+-activated K+ channels.
-
Cellular processes regulated by calcium influx.
-
The mechanisms of neurotoxicity.
-
Potential therapeutic applications related to ion channel modulation.
Troubleshooting this compound Solubility
Researchers may encounter challenges with the solubility of lyophilized this compound. The following guide provides a systematic approach to troubleshoot these issues.
Q4: My lyophilized this compound is not dissolving properly. What should I do?
Difficulty in dissolving lyophilized this compound can be due to several factors, including the choice of solvent, pH, and the presence of aggregates. Follow this step-by-step troubleshooting workflow:
Q5: What are the recommended solvents for reconstituting this compound?
While specific supplier recommendations should always be followed, a general approach is to start with high-purity, sterile water or a low ionic strength, neutral pH buffer such as 20 mM HEPES at pH 7.4. If solubility issues persist, consider the following:
-
Aqueous Buffers: Buffers with a slightly acidic pH (e.g., pH 6.0) may improve solubility, reflecting the conditions used during its purification.[1][2]
-
Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by dilution with an aqueous buffer. However, the effect of organic solvents on the activity of the this compound complex should be validated.
Q6: Can I use sonication to dissolve this compound?
Brief sonication in a water bath can be used as a last resort to break up aggregates. However, prolonged or high-energy sonication should be avoided as it can denature the protein complex and lead to loss of activity.
Experimental Protocols & Data
Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol provides a general guideline for the reconstitution of lyophilized this compound. Always refer to the supplier's datasheet for specific instructions.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure the entire lyophilized pellet is at the bottom.
-
Solvent Addition: Carefully add the recommended volume of sterile, high-purity water or an appropriate buffer (e.g., 20 mM HEPES, pH 7.4) to the vial.
-
Dissolution: Gently swirl the vial or pipette the solution up and down to dissolve the contents. Avoid vigorous shaking or vortexing which can cause foaming and protein denaturation. Let the vial sit at room temperature for 10-15 minutes to allow for complete dissolution.
-
Filtration (Optional but Recommended): To remove any potential micro-aggregates, filter the reconstituted solution through a low-protein binding 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the reconstituted this compound into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage or -80°C for long-term storage.
Quantitative Data: Experimental Concentrations of this compound
The following table summarizes this compound concentrations reported in various experimental settings. These values can serve as a starting point for designing your experiments.
| Application/Effect | Concentration Range | Reference(s) |
| Blockade of calcium currents in heart cells (IC50) | 10 - 500 nM | [1] |
| Blockade of apamin-sensitive K+ currents (slow) | 50 nM | [1] |
| Immediate blockade of ISK(Ca) tail current | 5 µM | [1] |
| Prevention of outer hair cell shortening/elongation | 0.19 µM | [1] |
Signaling Pathway
This compound's Impact on Cellular Signaling
This compound exerts its effects by directly interacting with and blocking specific ion channels on the cell membrane. This leads to a disruption of the normal downstream signaling cascades that are dependent on calcium and potassium ion flux.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound (TCX) on the electrophysiological, mechanical and biochemical characteristics of spontaneously beating ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control methods for Taicatoxin preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Taicatoxin preparations. All quantitative data is summarized in tables, and detailed experimental protocols are provided for key quality control assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
This compound (TCX) is a potent neurotoxin isolated from the venom of the Australian taipan snake, Oxyuranus scutellatus scutellatus. It is a non-covalent heterotrimeric complex composed of three distinct subunits: an α-neurotoxin-like peptide, a neurotoxic phospholipase A2 (PLA2), and a Kunitz-type serine protease inhibitor.[1] The approximate molecular weights and stoichiometry of these subunits are detailed in Table 1.
Q2: What is the mechanism of action of this compound?
This compound primarily exerts its neurotoxic effects by blocking two types of ion channels: voltage-gated L-type calcium channels (Ca_v_1.2) and small-conductance calcium-activated potassium (SK) channels.[2][3] This dual blockade disrupts normal cellular calcium homeostasis and neuronal signaling.
Q3: What are the expected biological effects of this compound in experimental systems?
Inhibition of L-type calcium channels by this compound can lead to a reduction in calcium influx, which is crucial for processes like neurotransmitter release and gene expression.[2][4] Blockade of SK channels can lead to neuronal hyperexcitability and cardiac arrhythmias.[3][5] The phospholipase A2 component can cause cell membrane damage, while the serine protease inhibitor can interfere with various physiological processes.[1][6]
Q4: How should this compound preparations be stored to ensure stability?
While specific stability data for this compound is limited, snake venom components, in general, are relatively stable when stored properly.[7] For optimal stability, it is recommended to store lyophilized this compound preparations at -20°C or below. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C.
Q5: What are the typical signs of this compound degradation?
Degradation of this compound can manifest as a loss of biological activity, the appearance of additional peaks in HPLC analysis, or changes in the mass spectrum. Common degradation pathways for protein toxins include proteolysis, oxidation, and aggregation.[6][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Complete or significant loss of biological activity | 1. Degradation of the toxin: Improper storage (e.g., multiple freeze-thaw cycles, storage at room temperature).2. Incorrect preparation of the toxin solution: Use of inappropriate buffers or solvents that may cause precipitation or denaturation.3. Issues with the experimental assay: Problems with cell viability, reagent quality, or instrument settings. | 1. Verify storage conditions. Use a fresh aliquot of this compound stored at -80°C.2. Ensure proper reconstitution. Follow the manufacturer's instructions for reconstitution. Use high-purity water or a recommended buffer.3. Include positive and negative controls in your assay. This will help to differentiate between a problem with the toxin and a problem with the assay itself.[9] |
| Reduced or inconsistent biological activity | 1. Inaccurate quantification of the toxin: Errors in determining the precise concentration of the active toxin.2. Partial degradation of the toxin: Some degradation may have occurred, leading to a heterogeneous population of active and inactive molecules.3. Variability in the biological system: Differences in cell passage number, density, or health can affect the response. | 1. Perform accurate protein quantification. Use a reliable method such as a BCA assay or UV spectroscopy at 280 nm.2. Check the purity of the preparation. Use reverse-phase HPLC to assess the integrity of the toxin complex (see Protocol 1).3. Standardize your experimental conditions. Use cells within a consistent passage number range and ensure consistent cell seeding densities. |
| Unexpected or off-target effects | 1. Presence of contaminants in the preparation: The this compound preparation may contain other venom components.2. Non-specific binding: The toxin may be interacting with other cellular components in your experimental system. | 1. Assess the purity of your this compound preparation. Use SDS-PAGE and mass spectrometry to check for the presence of other proteins.2. Perform control experiments. Use individual subunits of this compound (if available) or other specific channel blockers to dissect the observed effects. |
| Precipitation of the toxin upon reconstitution or dilution | 1. Inappropriate solvent or buffer: The pH or ionic strength of the solvent may be incompatible with the toxin's solubility.2. High concentration: The toxin may be prone to aggregation at high concentrations. | 1. Consult the supplier's datasheet for recommended reconstitution conditions. If not available, start with a buffer close to physiological pH (e.g., PBS pH 7.4).2. Reconstitute at a lower concentration. If a high concentration is required, consider optimizing the buffer conditions (e.g., adding a small amount of a non-ionic detergent). |
Quantitative Data Summary
Table 1: Subunit Composition of this compound
| Subunit | Approximate Molecular Weight (kDa) | Stoichiometry |
| α-neurotoxin-like peptide | 8 | 1 |
| Neurotoxic phospholipase A2 | 16 | 1 |
| Kunitz-type serine protease inhibitor | 7 | 4 |
Table 2: Biological Activity of this compound
| Parameter | Value |
| IC₅₀ for L-type calcium channel blockade | 10 - 500 nM |
| Lethal Dose (LD₅₀) in mice | 1-5 ng/kg |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for assessing the purity of the intact this compound complex. Optimization may be required based on the specific HPLC system and column used.
Materials:
-
This compound sample
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size, wide pore)
-
HPLC system with UV detector
Procedure:
-
Reconstitute the lyophilized this compound in Solvent A to a final concentration of approximately 1 mg/mL.
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject 20-50 µg of the this compound sample.
-
Elute the sample using a linear gradient of 5% to 65% Solvent B over 60 minutes at a flow rate of 1 mL/min.
-
Monitor the absorbance at 214 nm and 280 nm.
-
Assess the purity by integrating the peak area of the main this compound peak relative to the total peak area. A pure preparation should exhibit a single major peak.
Protocol 2: Intact Mass Analysis by Native Mass Spectrometry
This protocol outlines a general approach for analyzing the intact this compound complex to confirm its composition. Specific instrument parameters will need to be optimized.
Materials:
-
This compound sample
-
Volatile buffer, e.g., 100 mM ammonium (B1175870) acetate (B1210297), pH 7.0
-
Mass spectrometer capable of native protein analysis (e.g., Q-TOF or Orbitrap with extended mass range)
Procedure:
-
Buffer exchange the this compound sample into the volatile ammonium acetate buffer using a suitable method (e.g., spin desalting column). The final concentration should be in the low micromolar range (1-10 µM).
-
Introduce the sample into the mass spectrometer using a nano-electrospray ionization (nESI) source.
-
Acquire mass spectra under "soft" ionization conditions to preserve the non-covalent interactions within the complex.
-
Optimize instrument parameters (e.g., capillary voltage, cone voltage, collision energy) to achieve good signal intensity and resolution while minimizing complex dissociation.
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Analyze the resulting mass spectrum to identify the charge state series corresponding to the intact this compound trimer and potentially its dissociated subunits.
Protocol 3: Phospholipase A2 (PLA2) Activity Assay (Fluorometric)
This protocol describes a method to determine the enzymatic activity of the phospholipase A2 subunit of this compound.
Materials:
-
This compound sample
-
Fluorescent PLA2 substrate (e.g., a quenched phospholipid substrate that fluoresces upon cleavage)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl₂)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the fluorescent PLA2 substrate in the assay buffer according to the manufacturer's instructions.
-
Prepare serial dilutions of the this compound sample in the assay buffer.
-
Add a fixed volume of the substrate solution to each well of the 96-well plate.
-
Add the this compound dilutions to the respective wells to initiate the reaction. Include a buffer-only control (blank) and a positive control with a known PLA2.
-
Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen substrate.[10][11][12]
-
Calculate the rate of reaction (increase in fluorescence per unit time) for each this compound concentration.
Protocol 4: Serine Protease Inhibitor Activity Assay (Chromogenic)
This protocol allows for the assessment of the inhibitory activity of the Kunitz-type subunit of this compound against a model serine protease.
Materials:
-
This compound sample
-
A serine protease (e.g., trypsin)
-
A chromogenic substrate for the chosen protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Prepare a working solution of the serine protease in the assay buffer.
-
Prepare serial dilutions of the this compound sample in the assay buffer.
-
In the wells of the microplate, pre-incubate the serine protease with the different concentrations of this compound for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). Include a control with the protease but no inhibitor.
-
Prepare a working solution of the chromogenic substrate in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Measure the increase in absorbance over time at the appropriate wavelength for the chromogenic product (e.g., 405 nm for p-nitroaniline).[13][14][15]
-
Calculate the rate of the reaction for each this compound concentration and determine the extent of inhibition.
Visualizations
Caption: this compound's dual blockade of ion channels.
Caption: A logical workflow for using this compound.
References
- 1. Protein complexes in snake venom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reconstituted slow muscarinic inhibition of neuronal (Ca(v)1.2c) L-type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Small Conductance Ca2+-Activated K+ Channels: The Long-Awaited Breakthrough for Antiarrhythmic Drug Therapy of Atrial Fibrillation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Pro-arrhythmic Effect of Blocking the Small Conductance Calcium Activated Potassium Channel in Isolated Canine Left Atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue damaging toxins in snake venoms: mechanisms of action, pathophysiology and treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Phospholipase A2 Activity Assay Kit (Fluorometric) (ab273278) | Abcam [abcam.com]
- 11. Activity of phospholipase A2 on a fluorescent substrate incorporated into non-hydrolyzable phospholipid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phospholipase A2 Activity Assay Kit (Fluorometric) (ab273278) | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Taicatoxin Technical Support Center: Troubleshooting & Mitigation of Off-Target Effects
Welcome to the technical support center for Taicatoxin (TCX). This resource is designed for researchers, scientists, and drug development professionals to help anticipate, troubleshoot, and mitigate the off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent neurotoxin isolated from the venom of the Australian taipan snake, Oxyuranus scutellatus scutellatus.[1][2] It is a non-covalent complex of three distinct polypeptide subunits.[1][2][3][4] Its primary, or "on-target," effect is the blockade of voltage-dependent L-type calcium channels (Ca_v_1).[1][5] However, it also potently interacts with small conductance Ca2+-activated K+ channels (SK channels), which represents a significant off-target activity.[1][6]
Q2: I am using this compound to block L-type calcium channels, but I'm observing effects on potassium currents. Why is this happening?
This is a well-documented off-target effect. This compound binds with high affinity to apamin-sensitive SK channels, effectively blocking their function.[6] In fact, studies have shown that this compound can block apamin-sensitive K+ currents completely at concentrations as low as 50 nM, while only partially reducing voltage-dependent Ca2+ currents at the same concentration.[6] This is because this compound's affinity for the SK channel (Ki = 1.45 ± 0.22 nM) can be higher than its affinity for the L-type calcium channel in some systems.[1][6]
Q3: My cells show signs of membrane damage or lysis after this compound application. Is this a known side effect?
Yes, this is likely due to the phospholipase A2 (PLA2) activity of one of the toxin's subunits.[1][5] The this compound complex contains a 16-kDa subunit with neurotoxic phospholipase activity.[1][2][4] This enzyme can degrade membrane phospholipids, leading to the release of lysophospholipids and fatty acids, which are detrimental to cell integrity and function.[5]
Q4: How can I ensure that the effects I'm observing are due to L-type calcium channel blockade and not off-target effects?
The most effective strategy is to separate the subunits of the this compound complex and use the component(s) relevant to your research, or at a minimum, to use concentrations that favor on-target effects. It is also crucial to run parallel control experiments to independently assess off-target activities.
Troubleshooting Guide
Issue 1: Confounding activity from SK channel blockade.
Troubleshooting Steps:
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Lower the Concentration: The action of TCX is dose-dependent.[5] Review the effective concentrations for your target versus the off-target channels (see Table 2). Attempt to use the lowest possible concentration that still yields an effect on L-type calcium channels while minimizing the effect on SK channels.
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Isolate the Active Subunits: The most robust solution is to biochemically separate the components of the toxin complex. The phospholipase activity can be removed via affinity chromatography, which leaves a complex of the α-neurotoxin and protease inhibitor that still blocks calcium channels, albeit with lower potency.[2] Further separation can isolate the individual components.[1][2]
-
Use Specific Antagonists as Controls: In parallel experiments, use a highly specific SK channel blocker (like apamin) and a specific L-type calcium channel blocker (like a dihydropyridine) to delineate the respective contributions of each channel to your observed physiological effect.
Issue 2: Evidence of cytotoxicity and membrane degradation.
Troubleshooting Steps:
-
Perform a PLA2 Activity Assay: Directly measure the phospholipase A2 activity in your experimental preparation after applying this compound. This will confirm if the observed cytotoxicity correlates with PLA2 action.
-
Remove the Phospholipase Subunit: The recommended solution is to remove the 16-kDa phospholipase subunit from the this compound complex using affinity chromatography.[2] The resulting complex is still capable of blocking calcium channels but will be devoid of the membrane-damaging PLA2 activity.[2]
Data Summary
Table 1: Subunits and Functions of the this compound Complex
| Subunit | Molecular Weight (kDa) | Stoichiometry | Primary Function / Activity |
| α-neurotoxin-like peptide | 8 | 1 | Contributes to L-type Ca2+ channel blockade.[1][2] |
| Neurotoxic phospholipase | 16 | 1 | Phospholipase A2 (PLA2) activity; contributes to cytotoxicity.[1][2][5] |
| Serine protease inhibitor | 7 | 4 | May modulate the activity of the complex.[1][2] |
Table 2: On-Target vs. Off-Target Activity of this compound
| Target Channel | Effect | Effective Concentration / Affinity | Citation(s) |
| On-Target: L-type Ca2+ Channel | Blockade | IC50: 10 - 500 nM | [1] |
| Off-Target: SK K+ Channel | Blockade | Ki: 1.45 ± 0.22 nM (for apamin (B550111) acceptor sites) | [1][6] |
| Off-Target: SK K+ Channel | Blockade | 50 nM (causes 97 ± 3% block of K+ currents) | [6] |
| Off-Target: Cell Membrane | Degradation | Dependent on concentration and incubation time | [5] |
Key Experimental Protocols
Protocol 1: Separation of the Phospholipase Subunit
This protocol is based on methodologies described in the literature to remove the cytotoxic PLA2 component.[2]
-
Prepare Affinity Column: Use a phospholipid analog, such as PC-Sepharose, packed into a chromatography column. Equilibrate the column with a suitable buffer (e.g., Tris-HCl based buffer at a neutral pH).
-
Load Sample: Dissolve the whole this compound complex in the equilibration buffer and load it onto the column.
-
Elution: The phospholipase subunit will bind to the phospholipid analog matrix. The flow-through will contain the complex of the α-neurotoxin and the protease inhibitor.
-
Wash and Elute PLA2 (Optional): Wash the column thoroughly. The bound phospholipase subunit can be eluted using a high-salt buffer or a change in pH, if desired for other experiments.
-
Verification: Verify the separation and purity of the resulting fractions using SDS-PAGE analysis. The flow-through fraction should lack the 16-kDa band corresponding to the phospholipase.
Protocol 2: Electrophysiological Assessment of On- and Off-Target Effects
This protocol uses patch-clamp electrophysiology to measure the specific effects of this compound on ion channels.
-
Cell Preparation: Prepare cells expressing the channels of interest (e.g., cardiomyocytes for L-type Ca2+ channels, or cultured neurons for SK channels).
-
Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp configuration.
-
On-Target (Ca2+ Current) Measurement:
-
Use a voltage protocol to elicit L-type calcium currents (e.g., step depolarizations from a holding potential of -80 mV).
-
Use a barium-containing external solution to increase current size and block K+ channels.
-
Record baseline currents.
-
Perfuse the cells with the desired concentration of this compound (or the purified complex) and record the change in current amplitude.
-
-
Off-Target (K+ Current) Measurement:
-
Use a voltage protocol to elicit after-hyperpolarizing potassium currents, which are mediated by SK channels.
-
Record baseline currents.
-
Perfuse the cells with 50 nM this compound and record the change in the apamin-sensitive tail current. A near-complete block indicates strong off-target activity.[6]
-
-
Data Analysis: Quantify the percentage of block for each current type at various toxin concentrations to determine the IC50 for on-target effects and the degree of off-target inhibition.
Visualizations
Caption: On-target and off-target signaling pathways of the this compound complex.
Caption: Experimental workflow for identifying and mitigating this compound off-target effects.
Caption: Logical relationship of this compound complex components.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound (TCX) on the electrophysiological, mechanical and biochemical characteristics of spontaneously beating ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel small conductance Ca2+-activated K+ channel blocker from Oxyuranus scutellatus taipan venom. Re-evaluation of this compound as a selective Ca2+ channel probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for Taicatoxin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for experiments involving Taicatoxin (TCX).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining this compound stability and activity?
While specific studies on the optimal pH for this compound's biological activity are not extensively detailed in the literature, information from its purification process provides valuable insights. This compound is subjected to ion exchange chromatography at pH 4.7 and 6.0, and its subunits can be separated under alkaline conditions (pH 8.2) with high salt concentration.[1][2] This suggests that the toxin complex is stable across a relatively broad pH range. For most physiological experiments, maintaining a pH between 7.2 and 7.4 using a biological buffer such as HEPES is recommended to mimic physiological conditions.
Q2: How does ionic strength of the buffer affect this compound's function?
The ionic strength of the experimental buffer can influence the activity of this compound. High salt concentrations (1M NaCl) are used to separate the subunits of the this compound complex.[1][2] This suggests that very high ionic strength may disrupt the non-covalent interactions holding the toxin complex together, potentially reducing its potency as the complete complex is more active.[2] For typical experiments, physiological ionic strength (around 150 mM) is recommended.
Q3: What is the role of divalent cations like Ca²⁺ and Mg²⁺ in the buffer?
Divalent cations are crucial components of buffers for studying ion channels.
-
Calcium (Ca²⁺): As this compound targets L-type calcium channels and small conductance Ca²⁺-activated K⁺ channels, the concentration of extracellular Ca²⁺ is a critical experimental parameter.[1] The blocking action of this compound on calcium channels is voltage-dependent and shows higher affinity for inactivated channels.[2] The specific concentration of Ca²⁺ will depend on the experimental design and the ion channel subtype being studied.
-
Magnesium (Mg²⁺): Mg²⁺ is a common component of physiological saline solutions and is important for various cellular functions. Its direct impact on this compound binding has not been extensively studied, but it is advisable to include it at physiological concentrations (typically 1-2 mM).
Q4: Should I include a chelating agent in my buffer?
For most extracellular buffer formulations, a chelating agent is not necessary unless you need to control the concentration of free divalent cations precisely. In intracellular solutions for patch-clamp experiments, a Ca²⁺ chelator like EGTA or BAPTA is often used to buffer intracellular Ca²⁺ to a known concentration.
Q5: My this compound solution appears cloudy or aggregated. What should I do?
Aggregation of protein toxins can be a concern. To minimize this:
-
Reconstitution: Reconstitute lyophilized this compound in a suitable buffer, such as a low-salt buffer at a slightly acidic to neutral pH. Briefly vortexing and centrifuging the vial after reconstitution can help to dissolve and pellet any insoluble material.
-
Storage: Aliquot the reconstituted toxin and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution: When preparing the final working solution, dilute the toxin into the experimental buffer shortly before use. The inclusion of a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1 mg/mL) in the working buffer can help to prevent non-specific binding and aggregation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no toxin activity | Incorrect buffer pH: Extreme pH values may affect toxin structure and activity. | Ensure the experimental buffer is maintained at a physiological pH of 7.2-7.4 using a suitable buffer like HEPES. |
| Degradation of the toxin: Improper storage or multiple freeze-thaw cycles can lead to loss of activity. | Aliquot the toxin upon reconstitution and store at -20°C or -80°C. Use a fresh aliquot for each experiment. | |
| Suboptimal ionic strength: High ionic strength might dissociate the toxin complex. | Use a physiological saline solution with an ionic strength of approximately 150 mM. | |
| Inconsistent results between experiments | Variability in buffer preparation: Small variations in ion concentrations can affect channel activity and toxin binding. | Prepare fresh buffers for each experiment from stock solutions. Ensure accurate weighing of components and pH measurement. |
| Contamination of the buffer: Microbial growth can alter the buffer composition and pH. | Filter-sterilize your buffers and store them properly. | |
| Unexpected side effects on cells | Phospholipase A2 activity of this compound: this compound possesses phospholipase A2 (PLA2) activity which can have detrimental effects on cell integrity.[3] | Be aware of the potential for PLA2-mediated effects. If you wish to isolate the channel-blocking effects, it may be necessary to use a purified subunit of the toxin if available, though this may come with reduced potency.[2] |
Experimental Protocols
Standard Extracellular Buffer for Electrophysiology
This is a general-purpose physiological saline suitable for many this compound experiments, such as whole-cell patch-clamp recordings.
| Component | Concentration (mM) |
| NaCl | 135-145 |
| KCl | 2.5-5.4 |
| CaCl₂ | 1.8-2.5 |
| MgCl₂ | 1-1.2 |
| HEPES | 10 |
| Glucose | 10 |
| Adjust pH to 7.4 with NaOH. Adjust osmolarity to ~310 mOsm with sucrose (B13894) if needed. |
Standard Intracellular Buffer for Whole-Cell Patch-Clamp (Calcium Current Recording)
This solution is designed for recording calcium channel currents while controlling the intracellular environment.
| Component | Concentration (mM) |
| CsCl or Cs-Methanesulfonate | 120-140 |
| MgCl₂ | 2 |
| HEPES | 10 |
| EGTA or BAPTA | 10 |
| Mg-ATP | 4 |
| Na₂-GTP | 0.3 |
| Adjust pH to 7.2 with CsOH. The use of Cesium instead of Potassium blocks most potassium channels, which can contaminate calcium current recordings. |
Visualizations
Caption: this compound's dual inhibitory action on ion channels.
Caption: General workflow for a this compound experiment.
Caption: Troubleshooting logic for suboptimal this compound activity.
References
best practices for long-term storage of Taicatoxin
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Taicatoxin, along with troubleshooting guides and frequently asked questions to ensure the integrity and activity of the toxin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its composition?
This compound (TCX) is a potent neurotoxin isolated from the venom of the Australian taipan snake, Oxyuranus scutellatus scutellatus. It is a multi-subunit protein complex composed of three distinct polypeptide chains held together by non-covalent bonds:
-
An α-neurotoxin-like peptide (~8 kDa)
-
A neurotoxic phospholipase A2 (~16 kDa)
The approximate stoichiometry of these subunits is 1:1:4, respectively.[1][2][3]
Q2: What is the mechanism of action of this compound?
This compound primarily acts as a blocker of voltage-dependent L-type calcium channels and small conductance Ca2+-activated K+ channels.[1] This action disrupts normal cellular functions, particularly in the heart and neurons.[1]
Q3: How should lyophilized this compound be stored for the long term?
For long-term storage, lyophilized this compound should be kept in a tightly sealed vial at -20°C or, preferably, -80°C.[4] It is crucial to protect the lyophilized powder from moisture and light. Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent condensation, which can compromise the stability of the toxin.
Q4: How do I properly reconstitute lyophilized this compound?
Reconstitution should be performed using a high-purity, sterile, and preservative-free solvent. The choice of solvent may depend on the specific experimental requirements.
Recommended Reconstitution Protocol:
-
Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Using a sterile syringe, slowly add the desired volume of cold, sterile, preservative-free solvent (e.g., 0.9% saline or a suitable buffer) to the vial. Direct the stream of solvent against the side of the vial to avoid foaming.
-
Gently swirl the vial to dissolve the contents. Do not vortex or shake vigorously , as this can cause the protein to denature and lose activity.
-
If the toxin does not dissolve immediately, it can be incubated at 4°C for a short period with gentle agitation.
Q5: How should reconstituted this compound be stored?
Reconstituted this compound solutions are significantly less stable than the lyophilized powder. For short-term storage (up to a few days), the solution should be kept at 4°C. For longer-term storage, it is recommended to aliquot the reconstituted toxin into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation and loss of activity.
Long-Term Storage Recommendations
Proper storage is critical to maintaining the biological activity of this compound. The following table summarizes the recommended storage conditions.
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Several years | Protect from moisture and light. Allow vial to reach room temperature in a desiccator before opening. |
| -80°C | Extended (many years) | Ideal for very long-term storage. Protect from moisture and light. | |
| Reconstituted Solution | 4°C | Up to one week | Use sterile buffer/solvent. Prone to microbial contamination and degradation. |
| -20°C | Up to a few months | Aliquot into single-use volumes to avoid freeze-thaw cycles. | |
| -80°C | Up to a year or more | Preferred for longer-term storage of reconstituted toxin. Aliquot to avoid freeze-thaw cycles. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Toxin Activity | Improper Storage: Exposure to high temperatures, moisture, or light. | Always store lyophilized toxin at -20°C or -80°C, protected from light. Ensure the vial is tightly sealed. |
| Repeated Freeze-Thaw Cycles: Cycles can cause denaturation and aggregation of the protein complex. | Aliquot reconstituted toxin into single-use volumes to minimize freeze-thaw cycles. | |
| Vigorous Mixing: Shaking or vortexing during reconstitution can denature the protein. | Gently swirl the vial to dissolve the lyophilized powder. | |
| Subunit Dissociation: The non-covalent interactions between the subunits can be disrupted. | Avoid harsh conditions such as high salt concentrations and alkaline pH (e.g., pH 8.2) during handling and storage, as these have been shown to cause dissociation of the complex.[5] | |
| Incomplete Reconstitution | Low Solubility: The toxin may not be readily soluble in the chosen solvent. | Try a different sterile, preservative-free solvent. Gentle agitation at 4°C for a longer period may help. Sonication is generally not recommended as it can generate heat and potentially denature the protein. |
| Aggregation: The protein may have formed insoluble aggregates. | Centrifuge the vial at a low speed to pellet any aggregates and carefully transfer the supernatant. Note that this will result in a loss of some of the toxin. | |
| Precipitation in Solution | Buffer Incompatibility: The pH or ionic strength of the buffer may not be optimal for the toxin's stability. | Use a buffer with a pH between 4.7 and 6.0, as the toxin complex has been shown to be stable at these pH values during purification.[2][3] |
| Microbial Contamination: Growth of microorganisms can lead to degradation and precipitation. | Use sterile techniques and solvents for reconstitution. Filter-sterilize the reconstituted solution if necessary, using a low-protein-binding filter. |
Experimental Protocols & Visualizations
Signaling Pathway of this compound
This compound exerts its neurotoxic effects by blocking key ion channels. The simplified signaling pathway is illustrated below.
Caption: Simplified signaling pathway of this compound's inhibitory action on ion channels.
Experimental Workflow: Long-Term Storage and Use
The following diagram outlines the recommended workflow for the long-term storage and subsequent use of this compound in experiments.
Caption: Recommended workflow for long-term storage and experimental use of this compound.
Logical Relationship: Troubleshooting Toxin Inactivity
This diagram illustrates the logical steps to troubleshoot a loss of this compound activity.
Caption: Logical troubleshooting steps for inactive this compound.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Effect of lyophilization on the stability of gonyautoxins obtained from contaminated mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labeling.seqirus.com [labeling.seqirus.com]
- 5. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Taicatoxin Purity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the purity of a Taicatoxin sample.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is purity assessment crucial?
This compound (TCX) is a potent neurotoxin isolated from the venom of the Australian taipan snake, Oxyuranus scutellatus scutellatus.[1][2][3] It is a complex of three non-covalently linked polypeptides: an α-neurotoxin-like peptide (≈8 kDa), a neurotoxic phospholipase A2 (≈16 kDa), and a serine protease inhibitor (≈7 kDa).[2][3][4] The purity of a this compound sample is critical for experimental accuracy, ensuring that observed biological effects are attributable to the toxin itself and not to contaminants. Impurities can lead to erroneous results, affect therapeutic efficacy, and pose safety risks in drug development.[5][6]
Q2: What are the primary methods for determining the purity of a this compound sample?
The primary methods for assessing the purity of a peptide toxin like this compound include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), and Amino Acid Analysis (AAA).[5][7][8][9] These techniques provide orthogonal information regarding the sample's composition and homogeneity.
Q3: What level of purity is generally acceptable for research purposes?
For early-stage research, a purity of >90% may be sufficient. However, for more sensitive applications, such as clinical or therapeutic studies, a purity of ≥98% as determined by HPLC is often required.[6]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue: Multiple peaks are observed on my HPLC chromatogram.
-
Possible Cause 1: Presence of impurities. The additional peaks likely represent contaminants, such as truncated or modified forms of the toxin subunits, or unrelated peptides from the venom.
-
Solution: Further purification steps, such as additional rounds of HPLC with different column chemistries or gradient profiles, may be necessary.[9][10]
-
Possible Cause 2: Dissociation of the this compound complex. Under certain HPLC conditions (e.g., pH, solvent), the non-covalently bound subunits of this compound may dissociate, leading to the appearance of multiple peaks corresponding to the individual components.
-
Solution: Optimize HPLC conditions to maintain the integrity of the complex, if desired. Alternatively, analyze the individual subunits after intentional dissociation.
Issue: The main peak in my HPLC chromatogram is broad.
-
Possible Cause: Poor sample solubility, column overloading, or secondary interactions with the stationary phase.
-
Solution: Ensure the sample is fully dissolved in an appropriate solvent before injection.[6] Reduce the amount of sample loaded onto the column. Adjust the mobile phase composition (e.g., pH, ionic strength) to minimize secondary interactions.
Mass Spectrometry (MS)
Issue: The observed molecular weight does not match the expected molecular weight of the this compound complex or its subunits.
-
Possible Cause 1: Post-translational modifications (PTMs). The subunits may have PTMs that alter their mass.
-
Solution: Use high-resolution mass spectrometry to identify potential PTMs.
-
Possible Cause 2: Presence of different isoforms. The venom may contain multiple isoforms of the this compound subunits with slight variations in their amino acid sequences.[11]
-
Solution: Analyze the different HPLC fractions by MS to characterize the individual components.
SDS-PAGE
Issue: Faint or smeared bands are visible on the gel.
-
Possible Cause: Low sample concentration or degradation of the sample.
-
Solution: Concentrate the sample before loading.[12] Ensure proper sample handling and storage to prevent degradation. Use a more sensitive staining method, like silver staining, which can detect nanogram levels of protein.[12]
Issue: Difficulty resolving the small subunits of this compound.
-
Possible Cause: Standard SDS-PAGE systems are not optimized for separating small peptides.
-
Solution: Use a Tricine-SDS-PAGE system, which is specifically designed for the resolution of proteins and peptides in the 1-100 kDa range.[7][13]
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method separates peptides based on their hydrophobicity.
Methodology:
-
Sample Preparation: Dissolve the this compound sample in 0.1% trifluoroacetic acid (TFA) in water.[6]
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 60% Solvent B over 20-60 minutes is a common starting point.[6][10]
-
Detection: Monitor the absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).[6]
-
Purity Calculation: Purity is calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100.[6]
Mass Spectrometry (MS)
MS provides precise molecular weight information, confirming the identity of the toxin and potential impurities.
Methodology:
-
Sample Introduction: Samples, often collected from HPLC fractions, are introduced into the mass spectrometer. Nano-electrospray ionization (nano-ESI) is a suitable method for this purpose.[11]
-
Analysis: Acquire mass spectra to determine the molecular weights of the components in the sample.
-
Data Interpretation: Compare the observed masses to the theoretical masses of the this compound subunits.
Tricine-SDS-PAGE
This technique separates the subunits of this compound based on their molecular weight.
Methodology:
-
Sample Preparation: Mix the this compound sample with a sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT) and heat to denature and reduce the proteins.
-
Gel Electrophoresis: Use a precast or hand-cast Tricine gel. Load the prepared sample and a molecular weight marker. Run the gel according to the manufacturer's instructions.
-
Staining: Visualize the separated protein bands using Coomassie Brilliant Blue or a more sensitive silver stain.[12]
-
Analysis: Compare the migration of the sample bands to the molecular weight marker to estimate the sizes of the subunits.
Amino Acid Analysis (AAA)
AAA determines the amino acid composition of the sample, which can be compared to the theoretical composition to confirm identity and purity.[14][15][16]
Methodology:
-
Hydrolysis: The peptide bonds are broken by acid hydrolysis to release individual amino acids.
-
Separation and Derivatization: The amino acids are separated by chromatography (e.g., ion-exchange or reversed-phase HPLC).[16] They are often derivatized to allow for sensitive detection.[16]
-
Quantification: The amount of each amino acid is quantified and compared to the expected amino acid composition based on the known sequence of this compound's subunits.
Quantitative Data Summary
| Technique | Information Provided | Typical Purity Requirement (Clinical)[6] |
| RP-HPLC | Quantitative assessment of purity based on peak area. | ≥98% |
| Mass Spectrometry | Precise molecular weight of components, identification of impurities. | Confirms identity |
| SDS-PAGE | Estimation of subunit molecular weights and detection of protein contaminants. | Confirms subunit composition |
| Amino Acid Analysis | Confirms amino acid composition and protein concentration.[16][17] | Confirms identity and quantity |
Visualizations
Caption: Workflow for confirming the purity of a this compound sample.
Caption: Interrelation of techniques for comprehensive purity assessment.
References
- 1. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. uniprot.org [uniprot.org]
- 5. HPLC Purity Analysis of Peptide Drugs | MtoZ Biolabs [mtoz-biolabs.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. SDS-PAGE Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 8. jpt.com [jpt.com]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectrometry data and size exclusion chromatography profiles of Australian taipan venom toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein analysis SDS PAGE [qiagen.com]
- 13. lifetein.com [lifetein.com]
- 14. Protein Amino Acid Analysis-Techniques, Instruments, and Applications - Creative Proteomics [creative-proteomics.com]
- 15. Amino Acid Analysis Overview [biosyn.com]
- 16. peakproteins.com [peakproteins.com]
- 17. Amino Acid Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Technical Support Center: Enhancing the Stability of the Taicatoxin Complex
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the Taicatoxin (TCX) complex. This compound, a potent neurotoxin from the venom of the Australian taipan snake (Oxyuranus scutellatus scutellatus), is a heterotrimeric complex held together by non-covalent forces.[1] Its instability and tendency to dissociate into its constituent subunits can pose significant challenges during purification, storage, and experimental use.
This guide offers practical solutions and detailed experimental protocols to help you improve the stability and maintain the activity of the this compound complex in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the handling and experimentation of the this compound complex.
Q1: My purified this compound complex is losing its biological activity over time. What could be the cause?
A1: Loss of biological activity in the this compound complex is most commonly due to the dissociation of its subunits: the α-neurotoxin-like peptide, the neurotoxic phospholipase, and the serine protease inhibitor.[1][2] Since these subunits are held together by non-covalent interactions, the complex is sensitive to its environment.[1] Dissociation leads to a loss of the synergistic action required for potent channel-blocking activity.
Troubleshooting Steps:
-
Assess Storage Conditions: Ensure the complex is stored at an appropriate pH and low temperature. Avoid repeated freeze-thaw cycles.
-
Buffer Composition: The composition of your buffer is critical. High salt concentrations and alkaline pH are known to cause the dissociation of the this compound complex.[1][2] Consider optimizing your buffer as detailed in the protocols below.
-
Check for Aggregation: Protein aggregation can also lead to a loss of active protein. Visually inspect for precipitates and consider performing dynamic light scattering (DLS) to detect soluble aggregates.
Q2: I'm observing multiple peaks during size-exclusion chromatography (SEC) of my supposedly pure this compound complex. Why is this happening?
A2: The appearance of multiple peaks in SEC is a strong indicator of complex dissociation. The individual subunits will elute at different volumes than the intact complex. You may also be observing aggregates, which typically elute in the void volume.
Troubleshooting Steps:
-
Optimize Running Buffer: Ensure the SEC running buffer has a neutral to slightly acidic pH and a low to moderate salt concentration to maintain complex integrity.
-
Chemical Cross-linking: For analytical purposes, you can use a mild chemical cross-linker to covalently link the subunits before running the sample on SEC. This will help confirm the presence of the intact complex.
Q3: How can I prevent my this compound complex from aggregating?
A3: Protein aggregation often occurs when hydrophobic regions of the protein become exposed to the solvent, which can happen upon partial unfolding or dissociation.
Preventative Measures:
-
Optimize Buffer Conditions: Screen different buffer components, pH levels, and ionic strengths. The addition of certain excipients can help prevent aggregation.
-
Include Stabilizing Agents: Small amounts of non-denaturing detergents (e.g., 0.05% Tween-20) or osmolytes like glycerol (B35011) or sucrose (B13894) can help maintain protein solubility.[3]
-
Work at Optimal Protein Concentration: High protein concentrations can promote aggregation. Determine the optimal concentration range for your experiments.
Quantitative Data on this compound Complex Stability
Table 1: Example Data - Influence of pH on the Dissociation Constant (Kd) of the this compound Complex
| pH | Dissociation Constant (Kd) (nM) | Method |
| 5.0 | 5 | Surface Plasmon Resonance (SPR) |
| 6.0 | 10 | Isothermal Titration Calorimetry (ITC) |
| 7.0 | 50 | Microscale Thermophoresis (MST) |
| 8.0 | 200 | Surface Plasmon Resonance (SPR) |
| 9.0 | >1000 | Isothermal Titration Calorimetry (ITC) |
| Note: This is example data and should be experimentally verified. |
Table 2: Example Data - Thermal Stability of the this compound Complex in Different Buffers
| Buffer (50 mM) | pH | Melting Temperature (Tm) (°C) | Method |
| Sodium Acetate | 5.0 | 55 | Thermal Shift Assay |
| MES | 6.0 | 52 | Circular Dichroism |
| HEPES | 7.0 | 48 | Thermal Shift Assay |
| Tris-HCl | 8.0 | 42 | Circular Dichroism |
| Note: This is example data and should be experimentally verified. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess and improve the stability of the this compound complex.
Protocol 1: Buffer Optimization using Thermal Shift Assay (TSA)
This protocol allows for the rapid screening of different buffer conditions to identify those that enhance the thermal stability of the this compound complex.[4] An increase in the melting temperature (Tm) indicates greater stability.[5]
Materials:
-
Purified this compound complex
-
SYPRO™ Orange dye (5000x stock in DMSO)
-
A selection of buffers at various pH values (e.g., Sodium Acetate, MES, HEPES, Tris-HCl)
-
Salts (e.g., NaCl, KCl)
-
96-well qPCR plates
-
Real-time PCR instrument with melt curve capability
Methodology:
-
Prepare a 50x SYPRO Orange working solution by diluting the 5000x stock 1:100 in deionized water.
-
Prepare your this compound complex to a final concentration of 2 µM in each well.
-
In a 96-well plate, set up your experimental conditions in triplicate. For each condition, add:
-
5 µL of 10x buffer stock (to a final concentration of 1x)
-
Varying concentrations of salt as required.
-
2.5 µL of 2 µM this compound complex.
-
2.5 µL of 50x SYPRO Orange dye.
-
Nuclease-free water to a final volume of 25 µL.
-
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set up the instrument to perform a melt curve analysis. A typical program involves a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each interval.[6]
-
Analyze the data to determine the Tm for each condition. The Tm is the temperature at which the protein is 50% unfolded, corresponding to the peak of the first derivative of the melt curve.[7]
Protocol 2: Chemical Cross-linking to Stabilize the this compound Complex
Chemical cross-linking can be used to covalently link the subunits of the this compound complex, preventing dissociation.[3] This is particularly useful for structural studies or for applications where the complex needs to be stabilized for downstream analysis.
Materials:
-
Purified this compound complex
-
Glutaraldehyde (25% aqueous solution) or a suitable amine-reactive cross-linker like BS3 (Bis(sulfosuccinimidyl)suberate).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
Methodology:
-
Prepare the this compound complex at a concentration of 1-5 µM in the reaction buffer.
-
Add the cross-linker to the protein solution. For glutaraldehyde, a final concentration of 0.05-0.1% is a good starting point. For BS3, a 10-50 fold molar excess over the protein concentration is recommended.
-
Incubate the reaction mixture. For glutaraldehyde, incubate for 5-15 minutes at room temperature. For BS3, incubate for 30-60 minutes at room temperature or on ice.
-
Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.
-
Analyze the cross-linked product by SDS-PAGE to confirm the formation of a higher molecular weight species corresponding to the intact complex.
Protocol 3: Site-Directed Mutagenesis to Enhance Subunit Interactions
Site-directed mutagenesis can be employed to introduce specific amino acid substitutions at the interfaces between the this compound subunits to enhance their interaction and improve the overall stability of the complex.[8]
Conceptual Workflow:
-
Identify Interacting Residues: If a high-resolution structure of the this compound complex is available, use molecular modeling software to identify key residues at the subunit interfaces that contribute to the interaction (e.g., through hydrogen bonds, salt bridges, or hydrophobic interactions).
-
Select Mutations: Propose mutations that are predicted to enhance these interactions. For example, you could introduce a cysteine residue on each interacting subunit to form a disulfide bond, or replace a neutral residue with a charged one to form a new salt bridge.
-
Perform Site-Directed Mutagenesis: Use a commercially available site-directed mutagenesis kit to introduce the desired mutations into the expression plasmids for the individual this compound subunits.
-
Express and Purify Mutant Subunits: Express and purify the mutated subunits.
-
Reconstitute and Analyze the Mutant Complex: Reconstitute the this compound complex using the mutated subunits and assess its stability using techniques like thermal shift assay or circular dichroism, comparing it to the wild-type complex.
Visualizations
The following diagrams illustrate key concepts and workflows for improving the stability of the this compound complex.
Caption: Dissociation of the non-covalently bound this compound complex into its inactive subunits.
Caption: Experimental workflow for improving the stability of the this compound complex.
Caption: Simplified signaling pathway showing the inhibitory action of the this compound complex.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 4. bio-rad.com [bio-rad.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. axxam.com [axxam.com]
- 8. Symmetrical gas-phase dissociation of noncovalent protein complexes via surface collisions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Taicatoxin and ω-Conotoxin: Potent Modulators of Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent neurotoxins, Taicatoxin and ω-conotoxin, renowned for their specific effects on voltage-gated calcium channels. Understanding the distinct mechanisms and selectivity of these toxins is crucial for their application as research tools and for the development of novel therapeutics targeting calcium channel-related pathologies. This document presents a comprehensive overview of their biological properties, supported by quantitative experimental data, detailed methodologies, and visual representations of their molecular interactions and experimental workflows.
Structural and Functional Overview
This compound (TCX) , isolated from the venom of the Australian taipan snake (Oxyuranus scutellatus scutellatus), is a complex toxin that primarily targets L-type voltage-dependent calcium channels (Cav1.x).[1] It is a hetero-oligomeric protein composed of three distinct subunits: an α-neurotoxin-like peptide, a neurotoxic phospholipase A2, and a serine protease inhibitor.[2] Beyond its effect on L-type calcium channels, this compound has also been shown to block small conductance Ca2+-activated K+ channels.[1][3]
ω-Conotoxins are a family of peptides found in the venom of marine cone snails of the genus Conus.[4] These peptides are highly selective antagonists of N-type voltage-gated calcium channels (Cav2.2), which play a critical role in neurotransmitter release at presynaptic terminals.[4][5][6] Several ω-conotoxins have been identified, including ω-conotoxin GVIA, MVIIA, and CVID, each with distinct binding affinities and kinetics.[4] Notably, a synthetic version of ω-conotoxin MVIIA, known as ziconotide, is an FDA-approved analgesic for severe chronic pain.[7]
Quantitative Comparison of Toxin Activity
The inhibitory potency of this compound and various ω-conotoxins on their respective target calcium channels has been quantified using various experimental techniques. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
| Toxin | Target Channel | IC50 | Experimental System | Reference |
| This compound | L-type (Cardiac) | 10 - 500 nM | Heart muscle cells | [1] |
| ω-Conotoxin GVIA | N-type (Cav2.2) | 0.04 - 1.0 nM | Rat brain synaptosomes | [8] |
| ω-Conotoxin MVIIA | N-type (Cav2.2) | ~0.20 µM | HEK293 cells expressing rat Cav2.2 | [9] |
| ω-Conotoxin CVID | N-type (Cav2.2) | High Affinity | Oocytes expressing N-type channels | [10] |
| ω-Conotoxin SO-3 | N-type (Cav2.2) | 0.16 µM | HEK293 cells expressing rat Cav2.2 | [9] |
| ω-Conotoxin Bu8 | N-type (Cav2.2) | 89 nM | HEK293T cells expressing rat Cav2.2 | [11] |
Signaling Pathways and Mechanism of Action
This compound: Blockade of L-type Calcium Channels
This compound exerts its primary effect by physically occluding the pore of L-type voltage-gated calcium channels, which are crucial for cardiac muscle contraction and other physiological processes.[1][2] By blocking Ca2+ influx, this compound reduces the plateau phase of the cardiac action potential, leading to a decrease in the force and duration of contraction.[12]
ω-Conotoxin: Presynaptic Inhibition of Neurotransmitter Release
ω-Conotoxins potently block N-type calcium channels located at presynaptic nerve terminals.[4][5] The influx of calcium through these channels is the critical trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft.[4] By inhibiting this calcium entry, ω-conotoxins effectively uncouple neuronal action potentials from neurotransmitter release, leading to a potent analgesic effect in the context of pain signaling.[5]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is a cornerstone for characterizing the effects of toxins on ion channel function. It allows for the direct measurement of ion currents across the cell membrane.
Objective: To determine the inhibitory effect of this compound or ω-conotoxins on their respective target calcium channels.
Methodology:
-
Cell Preparation: A suitable cell line (e.g., HEK293 cells stably expressing the target calcium channel subunit, or primary cells like cardiomyocytes or neurons) is cultured on glass coverslips.[13]
-
Recording Setup: The coverslip is placed in a recording chamber on a microscope stage and perfused with an external physiological solution. A glass micropipette with a fine tip is filled with an internal solution mimicking the intracellular environment and is precisely positioned onto a single cell.[13][14]
-
Giga-seal Formation: A high-resistance seal (a "giga-seal") is formed between the micropipette tip and the cell membrane.[14]
-
Whole-Cell Configuration: The patch of membrane under the pipette tip is ruptured by gentle suction, allowing electrical access to the cell's interior.[15]
-
Voltage Clamp: The cell membrane potential is held at a specific voltage (e.g., -80 mV) by a patch-clamp amplifier. Depolarizing voltage steps are applied to activate the calcium channels and elicit an inward current.[13]
-
Toxin Application: The toxin is applied to the cell via the perfusion system at various concentrations.[13]
-
Data Acquisition and Analysis: The resulting changes in the calcium current are recorded and analyzed to determine the extent of inhibition and to calculate the IC50 value.[13]
Calcium Imaging
This technique allows for the visualization of changes in intracellular calcium concentration in response to stimuli and the application of toxins.
Objective: To assess the functional effect of this compound or ω-conotoxins on intracellular calcium dynamics.
Methodology:
-
Cell Loading: Cultured cells (e.g., neurons or cardiomyocytes) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[16] These dyes exhibit a change in fluorescence intensity upon binding to free Ca2+.
-
Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope equipped with a sensitive camera.
-
Stimulation: The cells are stimulated to induce calcium influx. This can be achieved by depolarization with a high potassium solution or by electrical field stimulation.
-
Toxin Application: The toxin is added to the cell culture medium, and the fluorescence is continuously monitored.
-
Data Analysis: The changes in fluorescence intensity over time are quantified to determine the effect of the toxin on the amplitude and kinetics of the calcium transients.
Conclusion
This compound and ω-conotoxins represent powerful and selective tools for the study of voltage-gated calcium channels. Their distinct specificities for L-type and N-type channels, respectively, allow for the precise dissection of the physiological roles of these channels in various cellular processes. While this compound's primary application remains in basic research of cardiac and neuronal function, the clinical success of the ω-conotoxin-derived drug, ziconotide, highlights the therapeutic potential of targeting specific calcium channel subtypes for the management of human diseases. Further research into the structure-activity relationships of these and other toxins will undoubtedly pave the way for the development of next-generation channel modulators with improved efficacy and safety profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel small conductance Ca2+-activated K+ channel blocker from Oxyuranus scutellatus taipan venom. Re-evaluation of this compound as a selective Ca2+ channel probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Omega-conotoxin sensitivity and presynaptic inhibition of glutamatergic sensory neurotransmission in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibitory effects of omega-conotoxins on Ca channels and synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Complex structures between the N-type calcium channel (CaV2.2) and ω-conotoxin GVIA predicted via molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Conotoxin SO-3 Targeting N-type Voltage-Sensitive Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Omega-conotoxin CVID inhibits a pharmacologically distinct voltage-sensitive calcium channel associated with transmitter release from preganglionic nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel ω-conotoxin Bu8 inhibiting N-type voltage-gated calcium channels displays potent analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound (TCX) on the electrophysiological, mechanical and biochemical characteristics of spontaneously beating ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Patch Clamp Protocol [labome.com]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
- 16. High-Throughput Calcium Imaging Screen of Toxins' Function in Dissociated Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-Type Calcium Channel Blockade: Taicatoxin vs. Nifedipine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct L-type calcium channel blockers: the potent snake venom peptide, Taicatoxin, and the widely used synthetic dihydropyridine (B1217469), Nifedipine (B1678770). The information presented herein is intended to assist researchers in selecting the appropriate tool for their experimental needs, with a focus on quantitative data, detailed experimental methodologies, and an exploration of the relevant signaling pathways.
Introduction
Voltage-gated L-type calcium channels (LTCCs) are critical mediators of calcium influx in excitable cells, playing a pivotal role in a myriad of physiological processes including muscle contraction, neurotransmitter release, and gene expression.[1][2] Their dysregulation is implicated in various cardiovascular and neurological disorders, making them a key target for therapeutic intervention.[3][4]
This compound (TCX) , a complex neurotoxin isolated from the venom of the Australian taipan snake (Oxyuranus scutellatus scutellatus), is a potent blocker of L-type calcium channels.[5][6][7] It is a heterotrimeric protein complex composed of an α-neurotoxin-like peptide, a neurotoxic phospholipase, and a serine protease inhibitor.[8][9] Beyond its effects on LTCCs, this compound has also been shown to block small conductance Ca2+-activated K+ channels.[5][6]
Nifedipine , a first-generation dihydropyridine, is a synthetic organic molecule and a well-characterized L-type calcium channel blocker.[1][4][7] It is widely used in both research and clinical settings for the management of hypertension and angina.[7] Nifedipine's mechanism of action involves binding to the α1 subunit of the L-type calcium channel, thereby inhibiting calcium ion influx.[3]
This guide will delve into a direct comparison of these two agents, providing quantitative data on their efficacy, detailed protocols for their experimental application, and visual representations of the underlying molecular pathways.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of a channel blocker is a critical parameter for its application in research. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the reported IC50 values for this compound and Nifedipine on L-type calcium channels. It is important to note that these values were obtained from different studies under varying experimental conditions, which can influence the apparent potency.
| Compound | IC50 | Experimental System | Holding Potential | Reference |
| This compound | 10 - 500 nM | Heart cells | Not specified | [5][6] |
| Nifedipine | ~16.6 nM | Human vascular preparations | Not specified | [10] |
| Nifedipine | 300 nM | Guinea pig ventricular myocytes | -80 mV | [11] |
| Nifedipine | 50 nM | Guinea pig ventricular myocytes | -40 mV | [11] |
| Nifedipine | 1.85 ± 0.29 nM | Rat cerebral artery myocytes (in 2 mM Ba²⁺) | -80 mV | [12] |
| Nifedipine | 3.35 ± 0.34 nM | Rat cerebral artery myocytes (in 2 mM Ca²⁺) | -80 mV | [12] |
Note: The variability in Nifedipine's IC50 values highlights its voltage- and state-dependent nature, with higher affinity for the inactivated state of the channel.[11] The choice of charge carrier (e.g., Ba²⁺ vs. Ca²⁺) can also influence the measured potency.[12]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Measuring L-Type Calcium Current Inhibition
This protocol describes the determination of the inhibitory effect of this compound and Nifedipine on L-type calcium channels using the whole-cell patch-clamp technique.
A. Cell Preparation:
-
Culture cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing CaV1.2, or primary cardiomyocytes) on glass coverslips 24-48 hours prior to the experiment.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with an external solution.
B. Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. The use of Ba²⁺ as the charge carrier helps to isolate calcium channel currents by eliminating calcium-dependent inactivation.
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 5 MgCl₂, 10 EGTA, 10 HEPES, 5 ATP-Mg. Adjust pH to 7.2 with CsOH. The inclusion of Cesium (Cs⁺) in the internal solution blocks potassium channels.
C. Pipette Preparation:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ using a micropipette puller.
-
Fire-polish the pipette tip to ensure a smooth surface for a high-resistance seal.
-
Fill the pipette with the internal solution.
D. Recording Procedure:
-
Approach a target cell with the micropipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a Giga-ohm seal (resistance > 1 GΩ).
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and compensate for cell capacitance and series resistance (70-80%).
-
Hold the cell at a holding potential of -80 mV. Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
Establish a stable baseline recording of the L-type calcium current in the control external solution.
-
Perfuse the cell with the external solution containing the desired concentration of this compound or Nifedipine. Allow 2-5 minutes for the compound to equilibrate.
-
Record the current in the presence of the compound.
-
To determine the IC50 value, apply the compound at increasing concentrations.
-
Perform a washout by perfusing with the control solution to assess the reversibility of the block.
E. Data Analysis:
-
Measure the peak inward current at each voltage step.
-
Calculate the percentage of current inhibition for each concentration of the compound.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.
Calcium Imaging Assay for Screening L-Type Channel Blockers
This protocol outlines a cell-based calcium imaging assay to assess the inhibitory effect of this compound and Nifedipine on L-type calcium channels using the fluorescent calcium indicator Fluo-4 AM.[3]
A. Reagent Preparation:
-
Fluo-4 AM Stock Solution (1 mM): Dissolve Fluo-4 AM in anhydrous DMSO.
-
Pluronic F-127 (20% w/v): Dissolve in anhydrous DMSO.
-
Dye Loading Solution: Mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% Pluronic F-127, then add to 5 mL of Hanks' Balanced Salt Solution (HBSS) for a final Fluo-4 AM concentration of approximately 2 µM.[3]
-
Compound Stock Solutions: Prepare high-concentration stock solutions of this compound and Nifedipine in an appropriate solvent (e.g., DMSO for Nifedipine, aqueous buffer for this compound).
B. Cell Preparation and Dye Loading:
-
Plate cells expressing L-type calcium channels in a 96-well black-walled, clear-bottom plate.
-
Remove the culture medium and wash the cells twice with HBSS.
-
Add 50 µL/well of the Dye Loading Solution.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
After incubation, wash the cells three times with HBSS, leaving a final volume of 80 µL/well.[3]
C. Compound Application and Depolarization:
-
Prepare a compound plate with serial dilutions of this compound and Nifedipine.
-
Add the compounds to the cell plate and incubate for a predetermined time.
-
Induce depolarization by adding a high-potassium solution (e.g., HBSS with 50 mM KCl) to activate L-type calcium channels.
D. Fluorescence Measurement:
-
Place the cell plate in a fluorescence microplate reader.
-
Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.[3]
-
Record a baseline fluorescence reading for 15-20 seconds before adding the high-potassium solution.[3]
-
Measure the fluorescence intensity after depolarization.
E. Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after depolarization.
-
Normalize the data to the control (no compound) response.
-
Plot the normalized response against the compound concentration and fit to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflow
L-Type Calcium Channel Signaling Pathway
Blockade of L-type calcium channels by this compound or Nifedipine inhibits the influx of calcium ions, thereby disrupting downstream signaling cascades. The following diagram illustrates the central role of L-type calcium channels in cellular signaling.
Caption: L-Type calcium channel signaling pathway and points of inhibition.
Experimental Workflow for Comparing L-Type Channel Blockers
The following diagram outlines a typical experimental workflow for the characterization and comparison of L-type calcium channel blockers like this compound and Nifedipine.
Caption: A generalized experimental workflow for comparative analysis.
Conclusion
Both this compound and Nifedipine are valuable tools for the study of L-type calcium channels. This compound, as a potent peptide toxin, offers a distinct molecular probe compared to the small molecule Nifedipine. However, its complex nature and potential off-target effects on Ca2+-activated K+ channels necessitate careful consideration in experimental design. Nifedipine, on the other hand, is a well-characterized and commercially available dihydropyridine with a more specific action on L-type calcium channels, though its potency is influenced by experimental parameters such as membrane potential.
The choice between this compound and Nifedipine will ultimately depend on the specific research question, the experimental system, and the desired level of molecular specificity. This guide provides the foundational information to make an informed decision and to design robust and reproducible experiments for the investigation of L-type calcium channel function and pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. benchchem.com [benchchem.com]
- 4. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Neurotoxins that act selectively on voltage-dependent cardiac calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of phenotypic assays for identifying novel blockers of L-type calcium channels in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Properties of the Cardiac L-Type Ca2+ Channel and Its Role in Myocyte Electrophysiology: A Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The blockade of excitation/contraction coupling by nifedipine in patch-clamped rat skeletal muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Repriming of L-type calcium currents revealed during early whole-cell patch-clamp recordings in rat ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Taicatoxin and Calcicludine: Two Potent Snake Venom Modulators of Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of ion channel pharmacology, toxins isolated from venomous creatures have proven to be invaluable tools for dissecting the structure and function of their targets. Among these are Taicatoxin and Calcicludine (B1170317), potent peptide toxins derived from the venoms of the Australian taipan snake and the green mamba, respectively. While both toxins are recognized for their inhibitory effects on calcium channels, they exhibit distinct structural characteristics, target specificities, and mechanisms of action. This guide provides a comprehensive comparison of this compound and Calcicludine, supported by quantitative data, detailed experimental protocols, and visual representations of their molecular interactions.
At a Glance: Key Differences
| Feature | This compound (TCX) | Calcicludine (CaC) |
| Source | Australian taipan snake (Oxyuranus scutellatus scutellatus)[1][2] | Green mamba snake (Dendroaspis angusticeps)[3][4] |
| Structure | Heterotrimeric complex (~41 kDa) composed of an α-neurotoxin-like peptide (8 kDa), a neurotoxic phospholipase A2 (16 kDa), and a serine protease inhibitor (7 kDa) in a 1:1:4 stoichiometry.[1][2][5][6] | Monomeric 60-amino acid polypeptide (~7 kDa) with three disulfide bridges, belonging to the Kunitz-type protease inhibitor family.[3][4][7] |
| Primary Target(s) | High-voltage-activated L-type calcium channels and small conductance Ca2+-activated K+ (SK) channels.[1][5][8][9][10] | High-voltage-activated calcium channels, with a high affinity for L-type channels, and also affects N- and P-type channels.[4][6][7][11] |
| Mechanism of Action | Blocks L-type calcium channels by affecting channel gating without altering single-channel conductance.[2][12] Also inhibits SK channels by reducing the affinity of apamin (B550111) for its binding site.[1][9] The phospholipase A2 component can also have detrimental effects on cell integrity.[6][13] | Acts as a pore blocker or affects channel gating of L-type calcium channels, with its block being incomplete even at saturating concentrations.[4][6][14][15] It can also act as a positive allosteric modulator of dihydropyridine (B1217469) binding.[3] |
Quantitative Comparison of Toxin Potency
The inhibitory effects of this compound and Calcicludine on various calcium channels have been quantified using electrophysiological and binding assays. The following table summarizes their respective potencies, primarily presented as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd).
| Toxin | Channel Type | Cell Type / Tissue | Potency (IC50 / Kd) | Reference |
| This compound | L-type Ca2+ channels | Heart cells | 10 - 500 nM (IC50) | [1] |
| Small conductance Ca2+-activated K+ (SK) channels | Rat synaptosomal membranes | 1.45 ± 0.22 nM (Ki for 125I-apamin binding) | [1][5][9] | |
| Calcicludine | L-type Ca2+ channels | Cerebellar granule cells | 0.2 nM (K0.5) | [4][7][16] |
| L-type Ca2+ channels | Rat peripheral DRG neurons | 60 - 80 nM (IC50) | [4][6] | |
| L-type (α1C) Ca2+ channels | Transiently expressed | 88 nM (IC50) | [4][6][15] | |
| L-type Ca2+ channels (wild-type) | HEK 293 cells | 322 nM (IC50) | [3] | |
| P-type Ca2+ channels | 1 - 5 nM (EC50) | |||
| 125I-labeled CaC binding | Rat olfactory bulb microsomes | 15 pM (Kd) | [7][16] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms by which this compound and Calcicludine modulate their target ion channels are depicted in the following diagrams.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Calcicludine.
Experimental Protocols
The characterization of this compound and Calcicludine relies on established electrophysiological and biochemical assays. Below are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol describes the measurement of ion channel currents in a whole-cell configuration to determine the inhibitory concentration (IC50) of the toxins.
1. Cell Preparation:
-
Culture a suitable cell line expressing the target calcium channel (e.g., HEK293 cells transfected with the specific channel subunits) on glass coverslips.
-
Alternatively, primary neuronal or cardiomyocyte cultures can be used for studying native channels.
-
Incubate the cells in a humidified incubator at 37°C and 5% CO2.
2. Solutions:
-
External Solution (in mM): 135 tetraethylammonium (B1195904) chloride (TEA-Cl), 10 BaCl2 (as the charge carrier), 10 HEPES, adjusted to pH 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.
-
Toxin Stock Solutions: Prepare high-concentration stock solutions of this compound and Calcicludine in the appropriate solvent (e.g., water or a buffer containing bovine serum albumin to prevent adhesion) and store at -20°C or below.
3. Recording Procedure:
-
Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a target cell with the pipette and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip by applying gentle suction to establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
After obtaining a stable baseline current, apply increasing concentrations of the toxin to the bath via the perfusion system.
-
Record the current inhibition at each concentration until a steady-state effect is reached.
4. Data Analysis:
-
Measure the peak current amplitude at each toxin concentration.
-
Normalize the current amplitude to the control (pre-toxin) amplitude.
-
Plot the normalized current as a function of the logarithm of the toxin concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for IC50 determination using patch-clamp.
Radioligand Binding Assay for Affinity Determination
This protocol outlines the procedure for a competition binding assay to determine the binding affinity (Ki) of the toxins for their target receptors.
1. Membrane Preparation:
-
Homogenize the tissue or cells expressing the target receptor (e.g., rat brain synaptosomes) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in the binding buffer and determine the protein concentration.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add a fixed concentration of a suitable radioligand (e.g., [125I]-apamin for SK channels or a radiolabeled dihydropyridine for L-type calcium channels).
-
Add increasing concentrations of the unlabeled competitor toxin (this compound or Calcicludine).
-
For non-specific binding determination, add a high concentration of an unlabeled ligand known to bind to the same site.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each competitor concentration.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal competition binding curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Ki determination using a radioligand binding assay.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. Calcicludine Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. Calcicludine - Wikipedia [en.wikipedia.org]
- 7. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of State-Dependent Blockers for Voltage-Gated Calcium Channels Using a FLIPR-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcicludine, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Block of voltage-dependent calcium channel by the green mamba toxin calcicludine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. RePORT ⟩ RePORTER [reporter.nih.gov]
Taicatoxin: A Potent and Selective Blocker of L-Type Calcium Channels with Negligible Impact on T-Type Channels
For researchers in neuroscience, cardiology, and drug development, the precise modulation of calcium ion channels is critical. Taicatoxin (TCX), a potent neurotoxin isolated from the venom of the Australian taipan snake (Oxyuranus scutellatus scutellatus), has emerged as a valuable pharmacological tool due to its high specificity for L-type voltage-gated calcium channels over their T-type counterparts. This guide provides a comprehensive comparison of this compound's effects on these two major classes of calcium channels, supported by available experimental data and detailed methodologies.
This compound is a complex oligomeric toxin that selectively blocks high-threshold L-type calcium channels, playing a crucial role in cardiovascular and neuronal functions.[1][2] In contrast, it has been consistently reported to have no effect on low-threshold T-type calcium channels, which are involved in neuronal firing and pacemaking activities.[1][3] This remarkable specificity makes this compound an excellent probe for isolating and studying L-type channel function in various physiological and pathological contexts.
Comparative Analysis of this compound's Efficacy on L-Type vs. T-Type Calcium Channels
The following table summarizes the quantitative data available on the interaction of this compound with L-type and T-type voltage-gated calcium channels.
| Channel Type | Parameter | Value | Cell Type | Reference |
| L-Type | IC50 | 10 - 500 nM | Heart Cells | Wikipedia |
| T-Type | Effect | No significant block | Cardiac Myocytes | [1][3] |
Note: The IC50 for T-type channels is not available in the literature, as studies consistently report a lack of effect at concentrations that potently block L-type channels.
Experimental Validation of this compound's Specificity
The specificity of this compound is typically validated using whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel currents in isolated cells. Below is a representative protocol for comparing the effects of this compound on L-type and T-type calcium channels.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
1. Cell Preparation:
-
For L-Type Channels: Ventricular myocytes are enzymatically isolated from rodent hearts (e.g., guinea pig or rat). These cells robustly express L-type calcium channels.
-
For T-Type Channels: Cell lines heterologously expressing specific T-type channel subtypes (e.g., HEK293 cells transfected with Cav3.1, Cav3.2, or Cav3.3) or neurons from the dorsal root ganglion, which are known to express T-type channels, can be used.
2. Electrophysiological Recording:
-
Pipette Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with CsOH.
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with CsOH. Tetrodotoxin (TTX, 0.001 mM) is included to block sodium channels, and various potassium channel blockers (e.g., 4-aminopyridine) can be added to isolate calcium currents.
-
Voltage-Clamp Protocol for L-Type Currents: From a holding potential of -80 mV, apply a depolarizing step to 0 mV for 200 ms (B15284909) to elicit the L-type current.
-
Voltage-Clamp Protocol for T-Type Currents: From a holding potential of -100 mV, apply a depolarizing step to -30 mV for 200 ms to elicit the T-type current.
3. Application of this compound:
-
A stock solution of this compound is prepared in the external solution.
-
Different concentrations of this compound are applied to the cell via a perfusion system.
-
The effect of each concentration on the peak calcium current is measured and compared to the control current recorded in the absence of the toxin.
4. Data Analysis:
-
The percentage of current inhibition is calculated for each concentration of this compound.
-
For L-type channels, a dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to the Hill equation.
-
For T-type channels, the lack of significant current inhibition at various concentrations is documented.
Experimental Workflow for Specificity Validation
The following diagram illustrates the general workflow for assessing the specificity of a calcium channel blocker like this compound.
References
- 1. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound (TCX) on the electrophysiological, mechanical and biochemical characteristics of spontaneously beating ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotoxins that act selectively on voltage-dependent cardiac calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Taicatoxin and ω-Agatoxin for Calcium Channel Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Taicatoxin and ω-agatoxin, two potent neurotoxins widely used as pharmacological tools to study voltage-gated calcium channels (VGCCs). Understanding the distinct selectivity profiles of these toxins is crucial for designing and interpreting experiments aimed at dissecting the physiological roles of different calcium channel subtypes.
At a Glance: Key Differences
| Feature | This compound (TCX) | ω-Agatoxin IVA (ω-Aga-IVA) |
| Primary Target | L-type (Cav1.x) calcium channels | P/Q-type (Cav2.1) calcium channels |
| Secondary Target(s) | Small conductance Ca2+-activated K+ (SK) channels | None reported at concentrations selective for P/Q-type channels |
| Source | Venom of the Australian taipan snake (Oxyuranus scutellatus scutellatus) | Venom of the American funnel web spider (Agelenopsis aperta) |
| Mechanism of Action | Affects channel gating[1] | Modifies voltage-dependent gating of the channel[2] |
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50) and dissociation constants (Ki) of this compound and ω-agatoxin IVA on various ion channels, compiled from multiple experimental studies.
| Toxin | Channel Subtype | Cell Type | IC50 / Ki | Reference |
| This compound | L-type Ca2+ channels | Heart cells | 10 - 500 nM (IC50) | [3] |
| Apamin-sensitive SK channels | Rat synaptosomal membranes | 1.45 ± 0.22 nM (Ki) | [3] | |
| ω-Agatoxin IVA | P-type Ca2+ channels | - | 2 nM (IC50) | [4][5] |
| Q-type Ca2+ channels | - | 90 nM (IC50) | [4][5] | |
| L-type Ca2+ channels | - | No effect | [4] | |
| N-type Ca2+ channels | - | No effect | [4] |
Signaling Pathways
The distinct channel selectivities of this compound and ω-agatoxin lead to the modulation of different downstream signaling cascades.
This compound and L-type Calcium Channel Signaling in Cardiomyocytes
This compound's blockade of L-type calcium channels in cardiomyocytes disrupts the entry of Ca2+, which is a critical trigger for excitation-contraction coupling. This interference affects downstream signaling pathways that regulate heart muscle contractility and gene expression.
References
- 1. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Neurotoxins that Affect Voltage-Gated Calcium Channels: A Close-Up on ω-Agatoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Presynaptic calcium channels: specialized control of synaptic neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ω-Agatoxin IVA | Cav2.1阻滞剂 | MCE [medchemexpress.cn]
Confirming Taicatoxin's Calcium Channel Blocking Activity: A Comparative Guide
For researchers and drug development professionals investigating voltage-gated calcium channel blockers, Taicatoxin (TCX) presents a compelling, though complex, subject of study. Isolated from the venom of the Australian taipan snake (Oxyuranus scutellatus scutellatus), this potent neurotoxin exhibits a high affinity for L-type voltage-gated calcium channels (Cav1.x) and small conductance calcium-activated potassium channels (SK channels).[1][2] This guide provides a comparative analysis of this compound's activity against other well-characterized calcium channel-blocking toxins, supported by experimental data and detailed functional assay protocols.
Comparative Analysis of Toxin Activity
The inhibitory potency of this compound and its alternatives varies depending on the specific ion channel subtype and the experimental conditions. The following tables summarize key quantitative data for this compound and other toxins known to target voltage-gated calcium channels.
| Toxin | Target(s) | Reported Potency | Source Organism |
| This compound | L-type Ca2+ channels, SK channels | IC50: 10-500 nM (heart cells)[1][2]; Ki: 1.45 nM (apamin binding)[2] | Oxyuranus scutellatus scutellatus (Australian Taipan)[1] |
| ω-Conotoxin MVIIA | N-type Ca2+ channels | - | Conus magus (Cone Snail)[3] |
| ω-Agatoxin IVA | P/Q-type Ca2+ channels | - | Agelenopsis aperta (Funnel-web Spider)[4] |
| Calciseptine | L-type Ca2+ channels | IC50: 15 nM (cardiac function)[5]; 230 nM (K+-induced contractions); 430 nM (L-type Ca2+ channel activity)[5] | Dendroaspis polylepis polylepis (Black Mamba)[5] |
| Calcicludine | High-threshold Ca2+ channels (L, N, P-type) | K0.5: 0.2 nM (L-type channels in cerebellar granule neurons)[6] | Dendroaspis angusticeps (Green Mamba)[6] |
Note: Direct comparative studies under identical conditions are limited; potency values should be interpreted within the context of the cited study.
Experimental Protocols
To functionally validate the activity of this compound and compare it with other calcium channel blockers, two primary experimental approaches are recommended: intracellular calcium flux assays and whole-cell patch-clamp electrophysiology.
Intracellular Calcium Flux Assay
This assay measures changes in intracellular calcium concentration in response to cellular depolarization, providing a functional readout of calcium channel activity.
Materials:
-
Cells expressing the target L-type calcium channels (e.g., primary cardiomyocytes, HEK293 cells stably expressing Cav1.2).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).
-
Pluronic F-127.
-
HEPES-buffered saline (HBS).
-
High-potassium stimulation buffer (e.g., HBS with 50 mM KCl).
-
This compound and other toxins of interest.
-
Positive control (e.g., a known L-type channel blocker like Nifedipine).
-
Negative control (vehicle).
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Preparation: Seed cells in a 96-well black, clear-bottom plate and culture to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBS.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBS to remove extracellular dye.
-
Toxin Incubation: Add HBS containing the desired concentration of this compound or other test compounds to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for approximately 1-2 minutes.
-
Add the high-potassium stimulation buffer to all wells to induce cell depolarization and calcium influx.
-
Continuously record the fluorescence signal for 5-10 minutes.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm).
-
Normalize the data to the baseline fluorescence.
-
Determine the peak fluorescence response for each condition.
-
Calculate the percent inhibition of the calcium influx by this compound and other compounds relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value for each toxin.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measurement of the ionic currents flowing through calcium channels in the cell membrane, offering high-resolution data on channel blocking kinetics.
Materials:
-
Isolated cells (e.g., primary cardiomyocytes).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
External (bath) solution containing: (in mM) 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).
-
Internal (pipette) solution containing: (in mM) 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES (pH 7.2 with CsOH).
-
This compound and other toxins of interest.
-
Data acquisition and analysis software.
Procedure:
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Seeding: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Giga-seal Formation: Under visual guidance, approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200 ms) to elicit calcium currents.
-
Record the baseline calcium currents in the absence of any toxin.
-
-
Toxin Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound or other toxins.
-
Post-Toxin Recording: After a stable effect is reached, repeat the voltage-step protocol to record the calcium currents in the presence of the toxin.
-
Data Analysis:
-
Measure the peak inward calcium current at each voltage step before and after toxin application.
-
Construct current-voltage (I-V) relationship plots.
-
Calculate the percentage of current inhibition at each voltage step.
-
To determine the IC50, apply increasing concentrations of the toxin and plot the percent inhibition against the toxin concentration.
-
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound, the experimental workflow for a calcium flux assay, and a logical comparison of different calcium channel-blocking toxins.
Caption: this compound's mechanism of action on L-type calcium channels.
Caption: Workflow for an intracellular calcium flux assay.
Caption: Comparison of toxins based on calcium channel selectivity.
References
- 1. axolbio.com [axolbio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Analgesic conotoxins: block and G protein-coupled receptor modulation of N-type (CaV2.2) calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Calciseptine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Taicatoxin's Double-Edged Sword: A Comparative Guide to its Ion Channel Cross-Reactivity
For Immediate Release
A comprehensive analysis of Taicatoxin (TCX), a potent neurotoxin isolated from the venom of the Australian taipan snake (Oxyuranus scutellatus scutellatus), reveals a significant cross-reactivity profile that researchers and drug development professionals should consider. While primarily recognized as a blocker of L-type voltage-gated calcium channels, compelling evidence demonstrates its potent interaction with small conductance calcium-activated potassium channels (SK channels). This guide provides a comparative overview of this compound's activity on various ion channels, supported by quantitative data and detailed experimental methodologies.
Quantitative Analysis of this compound's Ion Channel Interactions
This compound exhibits a dual inhibitory action, targeting distinct families of ion channels. Its primary activity is against high-threshold (L-type) voltage-gated calcium channels. However, it also displays high-affinity binding and functional blockade of apamin-sensitive SK channels. Notably, early studies suggested high specificity for calcium channels, but later research has called for a re-evaluation of its use as a selective L-type calcium channel probe.[1][2] The toxin has been shown to have no effect on low-threshold (T-type) calcium channels or sodium channels.[2][3]
| Target Ion Channel | Toxin Effect | Quantitative Data | Cell/Tissue Type |
| High-Threshold (L-type) Voltage-Gated Calcium Channel | Inhibition | IC₅₀: 10 - 500 nM | Heart cells |
| Small Conductance Ca²⁺-activated K⁺ Channel (SK Channel) | Inhibition | Kᵢ: 1.45 ± 0.22 nM (for ¹²⁵I-apamin binding sites) | Rat brain synaptosomal membranes |
| Small Conductance Ca²⁺-activated K⁺ Channel (SK Channel) | Inhibition | 97 ± 3% block at 50 nM | Rat chromaffin cells |
| Low-Threshold (T-type) Voltage-Gated Calcium Channel | No Effect | Not reported | Heart |
| Voltage-Gated Sodium Channels | No Effect | Not reported | Not specified |
Below is a diagram illustrating the dual inhibitory effect of this compound on both L-type calcium channels and small conductance calcium-activated potassium channels (SK channels).
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize the interaction of this compound with ion channels.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Current Measurement
This protocol is designed to measure the effect of this compound on voltage-gated calcium and potassium channel currents in isolated cells.
1. Cell Preparation:
-
Isolate target cells (e.g., cardiomyocytes, chromaffin cells, or a heterologous expression system like HEK293 cells transfected with the ion channel of interest) and plate them on glass coverslips.
-
Allow cells to adhere and stabilize in a suitable culture medium.
2. Electrophysiological Recording Setup:
-
Mount the coverslip with adherent cells onto the recording chamber of an inverted microscope.
-
Continuously perfuse the chamber with an external recording solution.
-
For Ca²⁺ currents: The external solution should contain (in mM): 135 TEA-Cl, 10 CaCl₂, 10 HEPES, adjusted to pH 7.4 with TEA-OH.
-
For K⁺ currents: The external solution should contain (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
For Ca²⁺ currents: The internal solution should contain (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
For K⁺ currents: The internal solution should contain (in mM): 130 KCl, 10 EGTA, 8.75 CaCl₂, 1.08 MgCl₂, 10 HEPES, yielding a free [Ca²⁺] of 1 µM, adjusted to pH 7.2 with KOH.
-
3. Recording Procedure:
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage-clamp the cell at a holding potential of -80 mV.
-
To measure Ca²⁺ currents, apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments).
-
To measure SK channel currents, elicit currents using a voltage ramp or step protocol following a depolarizing stimulus to load the cell with calcium.
-
Record baseline currents.
-
Perfuse the chamber with the external solution containing various concentrations of this compound and record the currents at each concentration.
-
Perform a final washout with the control external solution to check for reversibility.
4. Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after this compound application.
-
Construct dose-response curves to determine the IC₅₀ value for channel inhibition.
Competitive Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity (Kᵢ) of this compound to the apamin-binding site on SK channels.
1. Membrane Preparation:
-
Homogenize rat brain tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Membrane preparation (e.g., 50-100 µg of protein).
-
A fixed concentration of ¹²⁵I-labeled apamin (B550111) (e.g., 5-10 pM).
-
Increasing concentrations of unlabeled this compound (e.g., from 1 pM to 1 µM) or buffer for total binding.
-
A high concentration of unlabeled apamin (e.g., 1 µM) to determine non-specific binding.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
3. Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, separating bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
The following diagram outlines a general experimental workflow for characterizing the cross-reactivity of a toxin like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole-cell patch-clamp recording of voltage-sensitive Ca²⁺ channel currents in single cells: heterologous expression systems and neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Taicatoxin on SK Channels: A Comparative Guide
This guide provides a comprehensive comparison of Taicatoxin and other common inhibitors of small-conductance calcium-activated potassium (SK) channels. The information presented is intended for researchers, scientists, and drug development professionals working on ion channel modulation.
Introduction to SK Channels and Their Inhibition
Small-conductance calcium-activated potassium (SK) channels are a family of ion channels that are gated by intracellular calcium. They play a crucial role in regulating neuronal excitability and cardiac action potentials. Their dysfunction has been implicated in various neurological and cardiovascular disorders, making them an attractive target for drug development.
This compound (TCX), a potent neurotoxin isolated from the venom of the Australian taipan snake (Oxyuranus scutellatus scutellatus), has been identified as an inhibitor of SK channels.[1] This guide provides a detailed comparison of this compound with other well-known SK channel inhibitors, including the bee venom peptide Apamin (B550111) and synthetic small molecules such as NS8593 and UCL1684.
Comparative Analysis of SK Channel Inhibitors
The following table summarizes the key characteristics and performance metrics of this compound and its alternatives.
| Inhibitor | Type | Source | Mechanism of Action | Potency (IC₅₀ / Kᵢ) | Selectivity |
| This compound | Peptide Toxin Complex | Snake Venom | Blocks the SK channel pore | Kᵢ = 1.45 nM (for apamin binding sites)[1][2] | Also inhibits L-type Ca²⁺ channels[1] |
| Apamin | Peptide Toxin | Bee Venom | Blocks the SK channel pore | SK1: 0.7-12 nM, SK2: 27-140 pM, SK3: 0.6-4 nM[3][4][5] | Highly selective for SK channels |
| NS8593 | Small Molecule | Synthetic | Negative allosteric modulator (reduces Ca²⁺ sensitivity) | SK1: 0.42 µM, SK2: 0.6 µM, SK3: 0.73 µM[6] | Selective for SK channels over many other ion channels |
| UCL1684 | Small Molecule | Synthetic | Blocks the SK channel pore | hSK1: 762 pM, rSK2: 364 pM[7] | Highly potent SK channel blocker |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of SK channel inhibition and a typical experimental workflow for validating the inhibitory effect of a compound like this compound.
Comparison of SK Channel Inhibitors
The choice of an SK channel inhibitor depends on the specific experimental needs, such as the required selectivity and potency.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Electrophysiological Validation using Patch-Clamp
Objective: To functionally validate the inhibitory effect of this compound on SK channels and determine its half-maximal inhibitory concentration (IC₅₀).
Methodology:
-
Cell Preparation:
-
Use a cell line stably or transiently expressing the desired SK channel subtype (e.g., HEK293 cells).
-
Culture cells to 70-80% confluency on glass coverslips.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, and an appropriate concentration of CaCl₂ to achieve the desired free intracellular Ca²⁺ concentration for channel activation (typically in the sub-micromolar range), pH adjusted to 7.2 with KOH.
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Voltage Protocol: Hold the cell at a holding potential of -80 mV. Elicit SK channel currents using a voltage ramp (e.g., -120 mV to +40 mV over 200 ms) or voltage steps.
-
Record baseline SK channel currents.
-
-
Data Acquisition and Analysis:
-
Perfuse the cells with the external solution containing increasing concentrations of this compound.
-
Measure the peak outward current at a specific voltage (e.g., +40 mV) for each concentration.
-
Normalize the current inhibition relative to the baseline current.
-
Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to the Hill equation to determine the IC₅₀ value.
-
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound to the apamin-binding site on SK channels.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing SK channels in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the binding buffer.
-
-
Binding Assay:
-
Incubate the prepared membranes with a fixed concentration of a radiolabeled ligand that binds to SK channels (e.g., ¹²⁵I-apamin).
-
In parallel incubations, add increasing concentrations of non-labeled this compound to compete for the binding site.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known SK channel blocker like apamin) from the total binding.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Analyze the competition binding data using a suitable software to determine the Kᵢ value of this compound.
-
Conclusion
This compound is a potent inhibitor of SK channels, exhibiting high affinity for the apamin-binding site. However, its utility as a selective pharmacological tool is limited by its concurrent inhibition of L-type calcium channels.[1] For experiments requiring high selectivity for SK channels, apamin remains the gold standard.[3] Synthetic small molecules like NS8593 and UCL1684 offer non-peptidic alternatives with varying degrees of potency and selectivity. The choice of inhibitor should be carefully considered based on the specific research question and the experimental system being used. The protocols outlined in this guide provide a framework for the validation and characterization of these and other potential SK channel modulators.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A novel small conductance Ca2+-activated K+ channel blocker from Oxyuranus scutellatus taipan venom. Re-evaluation of this compound as a selective Ca2+ channel probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Apamin structure and pharmacology revisited [frontiersin.org]
- 4. Apamin interacts with all subtypes of cloned small-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. NS 8593 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]
- 7. UCL 1684 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
A Comparative Guide to Taicatoxin and Synthetic Peptide Calcium Channel Blockers for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between naturally derived toxins and synthetic peptides as calcium channel blockers is critical for experimental design and therapeutic development. This guide provides a detailed, data-driven comparison of Taicatoxin, a potent snake venom toxin, and various synthetic peptide calcium channel blockers, focusing on their performance, mechanisms of action, and the experimental protocols used for their characterization.
Introduction: Natural versus Synthetic Calcium Channel Modulators
Voltage-gated calcium channels (VGCCs) are crucial for a multitude of physiological processes, from muscle contraction and neurotransmitter release to gene expression. Their dysfunction is implicated in a range of pathologies, making them prime targets for therapeutic intervention. Nature has produced a vast arsenal (B13267) of potent and selective VGCC modulators in the form of animal venoms. This compound (TCX), isolated from the venom of the Australian taipan snake (Oxyuranus scutellatus scutellatus), is a prime example of a naturally occurring peptide complex with high affinity for specific calcium channels.[1]
In parallel, advances in peptide synthesis and molecular biology have enabled the development of a wide array of synthetic peptide blockers. These molecules, often derived from the structures of natural toxins like conotoxins and agatoxins, offer the potential for enhanced selectivity, stability, and therapeutic applicability. This guide will objectively compare this compound with prominent synthetic peptide calcium channel blockers, providing the necessary data and methodologies to inform your research.
Comparative Analysis of Performance
The efficacy and utility of a calcium channel blocker are defined by its potency, selectivity, and mechanism of action. The following sections and tables summarize the key performance indicators for this compound and a selection of synthetic peptide blockers.
Potency and Target Affinity
Potency is a measure of the concentration of a blocker required to achieve a certain level of inhibition, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).
| Blocker | Target Channel(s) | IC50 / Ki | Cell Type / Preparation | Reference(s) |
| This compound | L-type Ca²⁺ channels | 10 - 500 nM (IC50) | Heart cells | [1] |
| Small conductance Ca²⁺-activated K⁺ (SK) channels | 1.45 ± 0.22 nM (Ki) for ¹²⁵I-apamin binding sites | Rat synaptosomal membranes | [1] | |
| 50 nM (for complete block of apamin-sensitive K⁺ currents) | Rat chromaffin cells | [1] | ||
| ω-Conotoxin MVIIA (Ziconotide) | N-type (Caᵥ2.2) Ca²⁺ channels | Potent and reversible blocker | Neuronal cells | |
| ω-Conotoxin TxVII | L-type Ca²⁺ channels | Not specified in detail, but targets dihydropyridine-sensitive channels | Mollusc neurons (less effective on rat L-type channels) | [2] |
| ω-Agatoxin IVA | P/Q-type (Caᵥ2.1) Ca²⁺ channels | 2 nM (P-type), 90 nM (Q-type) (IC50) | Not specified | [2] |
| Calciseptine (B588987) | L-type (Caᵥ1.2) Ca²⁺ channels | Weak efficacy and low specificity, but can be a selective blocker of Caᵥ1.2 over Caᵥ1.3 | Heart L-type calcium channels | [2][3][4] |
| Calcicludine | L-type Ca²⁺ channels | ~90 nM (IC50) | Not specified | [2] |
Key Observations:
-
This compound exhibits a broad range of potency for L-type calcium channels, which may be indicative of subtype-specific interactions or experimental variability.[1] Its high affinity for SK channels is noteworthy and represents a key distinguishing feature.[1]
-
Synthetic peptides often demonstrate high potency and remarkable selectivity for specific VGCC subtypes. For instance, ω-Agatoxin IVA is highly potent for P/Q-type channels while having no effect on L-type or N-type channels.[2] ω-Conotoxin MVIIA is a selective N-type channel blocker. Calciseptine shows promise in differentiating between L-type channel isoforms.[3][4]
Selectivity Profile
Selectivity is a critical parameter, as off-target effects can lead to undesirable side effects in therapeutic applications and confounding results in research.
| Blocker | Primary Target(s) | Other Known Targets | Key Selectivity Features | Reference(s) |
| This compound | L-type Ca²⁺ channels, Small conductance Ca²⁺-activated K⁺ (SK) channels | None reported | Dual-target blocker, which can be advantageous or disadvantageous depending on the application. | [1] |
| ω-Conotoxin MVIIA | N-type (Caᵥ2.2) Ca²⁺ channels | - | Highly selective for N-type channels. | |
| ω-Conotoxin TxVII | L-type Ca²⁺ channels | - | Selective for L-type channels, with phyletic specificity. | [2] |
| ω-Agatoxin IVA | P/Q-type (Caᵥ2.1) Ca²⁺ channels | - | Highly selective for P/Q-type over L- and N-type channels. | [2] |
| Calciseptine | L-type (Caᵥ1.2) Ca²⁺ channels | Can act as an agonist at skeletal muscle L-type channels. | Can discriminate between Caᵥ1.2 and Caᵥ1.3 isoforms. | [2][3][4] |
Key Observations:
-
The dual-targeting nature of This compound makes it a unique tool for studying the interplay between L-type calcium influx and calcium-activated potassium efflux. However, this lack of specificity for a single channel type must be considered in experimental interpretation.
-
Synthetic peptides offer a high degree of selectivity, enabling the dissection of the physiological roles of specific calcium channel subtypes. This makes them invaluable pharmacological tools.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize and compare this compound and synthetic peptide calcium channel blockers.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique is the gold standard for directly measuring the effect of a blocker on ion channel currents.
Objective: To measure the inhibition of voltage-gated calcium currents by the test compound.
Cell Preparation:
-
Primary cardiomyocytes or a stable cell line expressing the calcium channel of interest (e.g., HEK293 cells) are cultured on glass coverslips.
Recording Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂, 10 HEPES, pH 7.4 with TEA-OH. Barium is often used instead of calcium to increase current amplitude and reduce calcium-dependent inactivation.
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 3 Mg-ATP, 10 HEPES, pH 7.2 with CsOH. Cesium is used to block potassium channels.
Voltage Protocol:
-
Hold the cell at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state.
-
Apply a depolarizing voltage step (e.g., to 0 mV for 200 ms) to elicit the calcium channel current.
-
Record the peak inward current.
-
Perfuse the test compound (e.g., this compound or a synthetic peptide) at various concentrations and repeat the voltage protocol.
-
Measure the reduction in peak current at each concentration to determine the IC50 value.
Calcium Influx Assay using Fluo-4 AM
This fluorescence-based assay provides a high-throughput method to screen for calcium channel blockers.
Objective: To measure the inhibition of depolarization-induced calcium influx.
Cell Preparation:
-
Cells expressing the target calcium channel are seeded in a 96-well black, clear-bottom plate.
Dye Loading:
-
Wash cells with a physiological salt solution (e.g., HBSS).
-
Load the cells with Fluo-4 AM (typically 2-5 µM) in the presence of a mild detergent like Pluronic F-127 (around 0.02%) for 45-60 minutes at 37°C.
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add the test compounds at various concentrations and incubate for a predetermined time.
-
Measure baseline fluorescence using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~525 nm).
-
Inject a depolarizing stimulus (e.g., a high concentration of KCl, to a final concentration of 50 mM) to open the voltage-gated calcium channels.
-
Record the change in fluorescence intensity over time.
Data Analysis:
-
The increase in fluorescence upon depolarization corresponds to calcium influx. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control to determine the IC50.
Radioligand Binding Assay
This assay measures the affinity of a blocker for its receptor on the ion channel.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the channel.
Membrane Preparation:
-
Prepare membrane fractions from a tissue or cell line that expresses a high density of the target calcium channel.
Assay Procedure:
-
Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydropyridine for L-type channels, or a radiolabeled peptide toxin).
-
Add increasing concentrations of the unlabeled test compound (the "competitor").
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity retained on the filter using a scintillation counter.
Data Analysis:
-
The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways and Cellular Effects
The blockade of calcium channels initiates a cascade of downstream cellular events. The following diagrams, generated using the DOT language, illustrate these pathways.
L-type Calcium Channel Blockade in Cardiomyocytes
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Block of Voltage-Gated Calcium Channels by Peptide Toxins - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Selective blockade of Cav1.2 (α1C) versus Cav1.3 (α1D) L-type calcium channels by the black mamba toxin calciseptine. – IPMC [ipmc.cnrs.fr]
- 4. Selective blockade of Cav1.2 (α1C) versus Cav1.3 (α1D) L-type calcium channels by the black mamba toxin calciseptine [boa.unimib.it]
A Comparative Guide to the Structural Homology of Taicatoxin and Other Snake Venom Toxins
Taicatoxin (TCX), a potent neurotoxin isolated from the venom of the Australian taipan snake (Oxyuranus scutellatus scutellatus), presents a fascinating case of molecular architecture.[1][2] It is not a single molecule but a non-covalently linked complex of three distinct subunits: an α-neurotoxin-like peptide (~8 kDa), a neurotoxic phospholipase A2 (PLA2) (~16 kDa), and a Kunitz-type serine protease inhibitor (~7 kDa).[1][2][3] The functional toxin is an oligomer with an approximate stoichiometry of 1:1:4 (α-neurotoxin:PLA2:inhibitor).[2][3] This guide focuses on the structural homology of the neuroactive α-subunit and the Kunitz-type inhibitor subunit with other well-characterized snake venom toxins.
Structural Homology of this compound Subunits
The modular nature of this compound means that its subunits share structural and evolutionary relationships with different families of snake toxins. The α-neurotoxin-like component is homologous to three-finger toxins, while the protease inhibitor belongs to the widespread Kunitz-type family.
Dendrotoxins, primarily found in the venom of mamba snakes (Dendroaspis), are potent blockers of voltage-gated potassium channels.[4][5] These small proteins (around 7 kDa, 57-60 amino acids) share the characteristic three-finger toxin fold, stabilized by three conserved disulfide bridges.[4][5][6] Despite differences in their primary target (potassium vs. calcium channels), the shared structural scaffold suggests a common evolutionary origin.
The 7 kDa subunit of this compound is a Kunitz-type serine protease inhibitor.[1][3] This family of proteins is one of the most studied inhibitor families and is characterized by a conserved, compact fold of approximately 50-60 amino acids, stabilized by three disulfide bridges.[7][8][9] The archetypal member of this family is the Bovine Pancreatic Trypsin Inhibitor (BPTI).[4][9]
In snake venoms, Kunitz-type domains have undergone significant functional diversification. While many retain their ancestral function as protease inhibitors, others have evolved to become potent neurotoxins that block ion channels, often losing their anti-protease activity in the process.[4][10][11]
A prime example of this functional shift is seen in the dendrotoxins themselves, which are structurally homologous to Kunitz-type inhibitors like BPTI, sharing up to 35% sequence identity and identical disulfide bond patterns.[4][6] However, dendrotoxins exhibit little to no protease inhibitory activity.[4][5][6] This evolutionary path from protease inhibitor to neurotoxin is a recurring theme in snake venoms. The Kunitz domain in this compound is part of this diverse family, contributing to the overall stability and function of the toxin complex.
Quantitative Structural Comparison
The table below summarizes the key structural features of this compound's subunits and their homologous toxin families.
| Toxin/Subunit | Family | Molecular Weight (approx.) | Key Structural Features | Primary Function |
| This compound α-subunit | Three-finger toxin | 8 kDa | Three β-sheet loops, disulfide-rich core | Blocks L-type Ca2+ and SK K+ channels[1] |
| Dendrotoxins (e.g., α-dendrotoxin) | Three-finger toxin / Kunitz-homolog | 7 kDa | Short 310-helix, two-turn α-helix, two-stranded antiparallel β-sheet, 3 disulfide bonds[4][6] | Blocks voltage-gated K+ channels (Kv1 subfamily)[4][5] |
| This compound inhibitor subunit | Kunitz-type inhibitor | 7 kDa | Compact α/β fold, 3 disulfide bonds | Serine protease inhibitor[1] |
| BPTI (Bovine Pancreatic Trypsin Inhibitor) | Kunitz-type inhibitor | 6.5 kDa | Canonical Kunitz fold, 3 disulfide bonds | Serine protease (trypsin) inhibitor |
| β-Bungarotoxin (B-chain) | Kunitz-type inhibitor | ~7 kDa | Kunitz domain fold | Neurotoxin (part of a heterodimer with a PLA2 A-chain)[12] |
Logical Relationships of this compound Homology
The following diagram illustrates the structural relationships between the this compound complex, its individual subunits, and their respective homologous toxin families.
Caption: Structural relationship of this compound subunits to other toxin families.
Experimental Protocols
The characterization and structural analysis of toxins like this compound and its homologs rely on a combination of biochemical and biophysical techniques.
Toxin Purification
Objective: To isolate the toxin complex and its subunits from crude snake venom.
Methodology:
-
Initial Separation (Gel Filtration): Crude venom from Oxyuranus s. scutellatus is typically subjected to gel filtration chromatography (e.g., using Sephadex G-75) to separate proteins based on size.
-
Ion Exchange Chromatography: Further purification of the this compound complex is achieved using ion exchange chromatography. A multi-step process is often employed, for example, using a DE-Cellulose column followed by two stages of CM-Cellulose chromatography at different pH values (e.g., pH 4.7 and pH 6.0) to isolate the fully active complex.[2][3]
-
Subunit Dissociation and Separation: The non-covalently bound subunits can be separated under specific conditions.
-
The phospholipase subunit can be removed by affinity chromatography using a phospholipid analog column (e.g., PC-Sepharose).[2]
-
The α-neurotoxin-like peptide can be separated from the Kunitz inhibitor by gel filtration (e.g., Sephadex G-50) in the presence of high salt concentration (e.g., 1M NaCl) and at an alkaline pH (e.g., 8.2).[1][2]
-
Structural Determination (X-ray Crystallography)
Objective: To determine the three-dimensional atomic structure of the toxin.
Methodology (General Protocol):
-
Crystallization: The purified toxin is concentrated to several mg/mL and screened against a wide range of crystallization conditions (precipitants, buffers, salts, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Data Collection: Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the electron density map of the molecule. The structure is solved using methods like molecular replacement (if a homologous structure is known) or experimental phasing. The resulting model is then refined against the experimental data to produce the final atomic coordinates.
Sequence and Homology Analysis
Objective: To determine the amino acid sequence and identify structurally similar proteins.
Methodology:
-
Amino Acid Sequencing: The primary sequence of the purified subunits is determined using automated Edman degradation.[1][2]
-
Database Searching: The obtained amino acid sequence is used as a query for homology searches in protein databases (e.g., UniProt, PDB) using algorithms like BLAST (Basic Local Alignment Search Tool).
-
Structural Alignment: For proteins with known structures, 3D structural alignment is performed using servers like DALI (Distance-matrix ALIgnment) or VAST (Vector Alignment Search Tool). These tools compare the protein structures in three dimensions, providing quantitative measures of similarity such as the Root Mean Square Deviation (RMSD) between corresponding atoms, which is independent of simple sequence identity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dendrotoxin - Wikipedia [en.wikipedia.org]
- 5. Dendrotoxins: Structure-Activity Relationships and Effects on Pot...: Ingenta Connect [ingentaconnect.com]
- 6. Dendrotoxin [bionity.com]
- 7. [Snake venom Kunitz/BPTI family: Structure, classification and pharmacological potential]. | Semantic Scholar [semanticscholar.org]
- 8. [Snake venom Kunitz/BPTI family: Structure, classification and pharmacological potential] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kunitz domain - Wikipedia [en.wikipedia.org]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Venom Kunitz-type family ~ VenomZone [venomzone.expasy.org]
- 12. uniprot.org [uniprot.org]
A Comparative Analysis of the Binding Kinetics of Taicatoxin and Other Voltage-Gated Calcium Channel Toxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding kinetics of Taicatoxin with other prominent toxins that target voltage-gated calcium channels (VGCCs). The information presented herein is intended to assist researchers in selecting the appropriate toxin for their experimental needs and to provide a comprehensive overview of their mechanisms of action.
Introduction to this compound and Other VGCC Toxins
This compound (TCX), a potent neurotoxin isolated from the venom of the Australian taipan snake (Oxyuranus scutellatus scutellatus), is a complex toxin that exhibits high affinity for L-type voltage-gated calcium channels (CaV1.x) and small conductance Ca2+-activated K+ channels.[1][2] Its ability to selectively block these channels makes it a valuable tool in cardiovascular and neuroscience research.
This guide compares the binding kinetics of this compound with other well-characterized VGCC-targeting toxins, including:
-
Calcicludine and Calciseptine: Polypeptide toxins from the venom of the green and black mamba snakes, respectively, that primarily target L-type calcium channels.[3][4]
-
ω-Conotoxins (e.g., GVIA): A family of peptides from cone snails that are potent blockers of N-type (CaV2.2) calcium channels.[5]
-
ω-Agatoxins (e.g., IVA): Toxins isolated from spider venom that selectively inhibit P/Q-type (CaV2.1) calcium channels.[6]
Comparative Binding Kinetics
The binding kinetics of a toxin to its target ion channel are critical determinants of its potency and duration of action. These kinetics are defined by the association rate constant (k_on_), the dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_). While direct comparative data for k_on_ and k_off_ are limited for all toxins, a comparison of their binding affinities (K_d_, K_i_, and IC_50_) provides valuable insights into their relative potencies.
| Toxin | Target Channel(s) | Binding Affinity (K_d_, K_i_, IC_50_) | Reference(s) |
| This compound | L-type VGCCs, SK channels | K_i_ = 1.45 ± 0.22 nM (for 125I-apamin sites); IC_50_ = 10 - 500 nM (for cardiac Ca2+ currents) | [7] |
| Calcicludine | L-type VGCCs | K_d_ ≈ 367 pM | [8] |
| Calciseptine | L-type VGCCs | K_d_ = 290 nM (competitive inhibition of [3H]nitrendipine binding); IC_50_ = 15 nM (cardiac function), 230 nM (K+-induced contractions), 430 nM (L-type Ca2+ channel activity) | [3][4] |
| ω-Conotoxin GVIA | N-type VGCCs | K_d_ ≈ 0.6 - 2 pM | [5] |
| ω-Agatoxin IVA | P/Q-type VGCCs | K_d_ ≈ 3 nM | [9] |
Experimental Protocols
The determination of toxin binding kinetics relies on a variety of sophisticated experimental techniques. The most common methods employed are radioligand binding assays and patch-clamp electrophysiology.
Radioligand Binding Assays
This technique is used to determine the affinity (K_d_ or K_i_) and density (B_max_) of toxin binding sites.[10][11]
General Protocol:
-
Preparation of Membranes: A tissue or cell sample expressing the target ion channel is homogenized, and the cell membranes are isolated by centrifugation.
-
Incubation: The membranes are incubated with a radiolabeled form of the toxin (e.g., ¹²⁵I-labeled) at various concentrations. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the unlabeled toxin.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The K_d_ and B_max_ values are then determined by fitting the specific binding data to a saturation binding curve using non-linear regression analysis. For competition assays, the IC_50_ is determined and can be converted to a K_i_ value.
Patch-Clamp Electrophysiology
This electrophysiological technique allows for the direct measurement of ion channel activity and the effect of toxins on channel function.[8][12]
General Protocol:
-
Cell Preparation: Cells expressing the target ion channels are cultured on a coverslip.
-
Pipette Positioning: A glass micropipette with a very fine tip is brought into contact with the cell membrane.
-
Seal Formation: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane, electrically isolating the patch of membrane under the pipette.
-
Recording Configurations:
-
Whole-cell: The membrane patch is ruptured, allowing for the recording of currents from the entire cell membrane.
-
Cell-attached: Currents are recorded from the intact patch of membrane.
-
Inside-out and Outside-out: The membrane patch is excised from the cell, allowing for the application of substances to the intracellular or extracellular face of the channel, respectively.
-
-
Toxin Application: The toxin is applied to the extracellular side of the membrane (for outside-out or whole-cell configurations) at various concentrations.
-
Data Acquisition and Analysis: The ion channel currents are recorded before and after toxin application. The concentration-dependent block of the current is used to determine the IC_50_ value of the toxin. Kinetic parameters like k_on_ and k_off_ can be estimated by analyzing the time course of the block and its recovery.
Signaling Pathways and Mechanisms of Action
The toxins discussed in this guide exert their effects by physically obstructing the ion-conducting pore of voltage-gated calcium channels, thereby inhibiting the influx of Ca²⁺ into the cell. This disruption of calcium signaling has profound physiological consequences.
L-type Voltage-Gated Calcium Channel Signaling in Cardiomyocytes
In cardiac muscle cells, the influx of Ca²⁺ through L-type VGCCs is the primary trigger for excitation-contraction coupling.[13][14] The binding of this compound, Calcicludine, or Calciseptine to these channels blocks this initial Ca²⁺ entry, leading to a reduction in the force of contraction.[2][15][16] Furthermore, the influx of calcium through L-type channels can also activate various downstream signaling cascades that regulate gene expression and can contribute to cardiac hypertrophy.[17][18]
Figure 1. Signaling pathway of L-type voltage-gated calcium channels in cardiomyocytes and the inhibitory action of this compound.
Experimental Workflow for Determining Toxin Binding Kinetics
The process of characterizing the binding kinetics of a novel toxin involves a series of interconnected experimental steps, starting from the purification of the toxin to the detailed analysis of its interaction with the target ion channel.
Figure 2. Experimental workflow for the characterization of toxin binding kinetics.
Conclusion
This compound and the other toxins discussed in this guide represent a diverse arsenal (B13267) of molecular tools for probing the function of voltage-gated calcium channels. Their distinct selectivities and binding affinities make them suitable for a wide range of applications in basic research and drug discovery. A thorough understanding of their binding kinetics is essential for the accurate interpretation of experimental results and for the rational design of novel therapeutic agents targeting ion channels.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound (TCX) on the electrophysiological, mechanical and biochemical characteristics of spontaneously beating ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calciseptine binding to a 1,4-dihydropyridine recognition site of the L-type calcium channel of rat synaptosomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. csmres.co.uk [csmres.co.uk]
- 5. Properties of structure and interaction of the receptor for omega-conotoxin, a polypeptide active on Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spatial distribution of omega-agatoxin IVA binding sites in mouse brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel small conductance Ca2+-activated K+ channel blocker from Oxyuranus scutellatus taipan venom. Re-evaluation of this compound as a selective Ca2+ channel probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. Structure and properties of omega-agatoxin IVB, a new antagonist of P-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. L-type calcium channel targeting and local signalling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. L-type calcium channel targeting and local signalling in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Neurotoxins that act selectively on voltage-dependent cardiac calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The L-type calcium channel in the heart: the beat goes on - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Calcium-Dependent Signaling in Cardiac Myocytes - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Afterhyperpolarization: A Comparative Analysis of Taicatoxin and Other Key Modulators
For researchers, scientists, and drug development professionals, understanding the nuances of neuronal excitability is paramount. The afterhyperpolarization (AHP), a key regulator of firing patterns, presents a critical target for investigation. This guide provides a comprehensive comparison of Taicatoxin's effect on AHP with other well-characterized modulators, supported by experimental data and detailed protocols.
This compound, a potent neurotoxin isolated from the venom of the Australian taipan snake (Oxyuranus scutellatus scutellatus), has emerged as a valuable tool for dissecting the molecular mechanisms underlying AHP. This complex toxin exhibits a dual action, targeting both L-type voltage-gated calcium channels (CaV1) and small-conductance calcium-activated potassium (SK) channels. Its profound and specific blockade of apamin-sensitive SK channels makes it a particularly insightful probe for studying the slow component of the AHP.
Performance Comparison: this compound vs. Alternative AHP Modulators
To objectively evaluate the efficacy and specificity of this compound, its performance was compared against three well-established modulators of potassium channels involved in AHP: Apamin, Charybdotoxin, and Iberiotoxin.
| Toxin/Drug | Target Channel(s) | Primary Effect on AHP | Reported Potency/Effectiveness |
| This compound | Small Conductance Ca2+-activated K+ (SK) channels; L-type Voltage-Gated Ca2+ channels | Potent block of the slow AHP | 50 nM completely blocks apamin-sensitive slow AHP currents (97 ± 3% block) in rat chromaffin cells. Ki of 1.45 ± 0.22 nM for 125I-apamin binding sites. |
| Apamin | Small Conductance Ca2+-activated K+ (SK) channels (SK2 and SK3 subtypes) | Blocks the medium AHP (mAHP) | IC50 values in the picomolar to nanomolar range for SK2 and SK3 channels. For example, IC50 of 87.7 pM for KCa2.2 (SK2) and 2.3 nM for KCa2.3 (SK3).[1] IC50 of ~1.3 nM for suppressing AHP in rat supraoptic neurosecretory neurons.[2] |
| Charybdotoxin | Large and Intermediate Conductance Ca2+-activated K+ (BK and IK) channels; some voltage-gated K+ (Kv) channels | Blocks the slow AHP in some neurons | Apparent dissociation constant of ~10 nM for blocking high-conductance Ca2+-activated K+ channels.[3] |
| Iberiotoxin | Large Conductance Ca2+-activated K+ (BK) channels | Primarily affects the fast AHP (fAHP) and spike repolarization | Apparent equilibrium dissociation constant of 1.16 nM.[4] |
Signaling Pathways and Experimental Workflow
The generation of the afterhyperpolarization is a complex process initiated by neuronal depolarization and subsequent calcium influx, which in turn activates specific potassium channels. The following diagrams illustrate the signaling cascade and a typical experimental workflow for validating the effect of toxins on AHP.
Caption: Signaling pathway of the slow afterhyperpolarization and points of intervention for this compound and Apamin.
Caption: A generalized workflow for electrophysiological validation of AHP modulators.
Experimental Protocols
The following is a synthesized protocol for whole-cell patch-clamp recording of afterhyperpolarization currents in cultured neurons, based on common practices in the field.
1. Cell Preparation:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line on glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine).
-
Maintain cultures in a humidified incubator at 37°C and 5% CO2.
-
Use cells for recording between 7 and 21 days in vitro.
2. Solutions:
-
External Solution (ACSF): (in mM) 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 2 MgCl2. Bubble with 95% O2/5% CO2 to maintain pH at 7.4.
-
Internal Pipette Solution: (in mM) 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, and 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
3. Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to a recording chamber on the stage of an upright microscope equipped with DIC optics.
-
Continuously perfuse the chamber with oxygenated ACSF at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) on the soma of a visually identified neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
4. Data Acquisition:
-
Current-Clamp Mode (for recording AHP potential):
-
Hold the neuron at a resting membrane potential of approximately -70 mV by injecting a small holding current if necessary.
-
Elicit a train of action potentials by injecting a depolarizing current step (e.g., 500 ms (B15284909) duration, 100-500 pA).
-
Record the subsequent hyperpolarization (AHP).
-
-
Voltage-Clamp Mode (for recording AHP current):
-
Hold the neuron at a holding potential of -60 mV.
-
Apply a depolarizing voltage step (e.g., to 0 mV for 100 ms) to activate voltage-gated calcium channels.
-
Record the outward tail current upon repolarization to -60 mV, which represents the calcium-activated potassium current underlying the AHP.
-
5. Toxin Application:
-
After obtaining stable baseline recordings, add the toxin (e.g., 50 nM this compound, 100 nM Apamin) to the perfusing ACSF.
-
Allow sufficient time for the toxin to equilibrate and exert its effect (typically 5-10 minutes).
-
Record the AHP potential or current in the presence of the toxin.
-
A washout step, where the toxin is removed from the perfusion solution, can be performed to assess the reversibility of the effect.
6. Data Analysis:
-
Measure the peak amplitude and duration of the AHP.
-
In voltage-clamp, measure the peak amplitude and decay time constant of the tail current.
-
Compare the measurements before and after toxin application using appropriate statistical tests.
This guide provides a foundational understanding of this compound's role in modulating afterhyperpolarization and situates its performance within the context of other key pharmacological tools. The provided data and protocols serve as a starting point for researchers aiming to investigate the intricate mechanisms of neuronal excitability.
References
- 1. Apamin structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apamin and d-tubocurarine block the afterhyperpolarization of rat supraoptic neurosecretory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Charybdotoxin block of single Ca2+-activated K+ channels. Effects of channel gating, voltage, and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of iberiotoxin, a potent blocker of the large conductance Ca(2+)-activated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Taicatoxin vs. Small Molecule Inhibitors for Calcium Channel Research
In the landscape of calcium channel modulation, researchers have a diverse toolkit ranging from potent snake venom toxins to synthetically derived small molecules. This guide provides a detailed comparison between Taicatoxin, a complex neurotoxin, and a selection of widely used small molecule inhibitors of L-type calcium channels. This objective analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific research needs.
At a Glance: Key Differences
| Feature | This compound | Small Molecule Inhibitors (e.g., Nifedipine (B1678770), Verapamil (B1683045), Diltiazem) |
| Origin | Venom of the Australian taipan snake (Oxyuranus scutellatus scutellatus) | Synthetic organic compounds |
| Molecular Nature | Complex of three non-covalently linked proteins (α-neurotoxin-like peptide, neurotoxic phospholipase, serine protease inhibitor) | Small organic molecules with varied chemical structures (e.g., dihydropyridines, phenylalkylamines, benzothiazepines) |
| Primary Target | Voltage-dependent L-type calcium channels | Voltage-dependent L-type calcium channels |
| Potency (IC50) | 10 - 500 nM on cardiac L-type calcium channels[1] | Varies by compound and subtype (e.g., Nifedipine: ~22 nM on CaV1.2, 289 nM on CaV1.3)[2][3] |
| Selectivity | Also blocks small conductance Ca2+-activated K+ channels[1] | Varies; some show subtype preference (e.g., Nifedipine is more potent on CaV1.2 than CaV1.3).[2][3][4] Can have off-target effects on other ion channels at higher concentrations.[5][6][7][8] |
| Mechanism of Action | Extracellular binding, blocking the channel pore and altering gating[9][10] | Typically bind to the α1 subunit from the intracellular or membrane phase, often showing state-dependence (preferential binding to open or inactivated states).[11][12] |
| Reversibility | Reversible block[9][10] | Generally reversible |
| Cell Permeability | Acts extracellularly[9][10] | Cell permeable |
| Applications | Primarily a research tool for studying L-type calcium channels and their physiological roles. | Widely used as therapeutic agents (e.g., for hypertension, angina) and as research tools.[13][14][15][16] |
Quantitative Performance Comparison
The following tables summarize the inhibitory potency of this compound and representative small molecule inhibitors on L-type calcium channels. It is important to note that IC50 values can vary depending on the experimental conditions, cell type, and specific channel subtype.
Table 1: Inhibitory Potency (IC50) on L-type Calcium Channels
| Inhibitor | Target Channel/Tissue | IC50 | Reference |
| This compound | Cardiac L-type calcium channels | 10 - 500 nM | [1] |
| Nifedipine | CaV1.2 | 22 nM | [2][3] |
| Nifedipine | CaV1.3 | 289 nM | [2][3] |
| Nifedipine | Guinea pig ventricular myocytes | 0.3 µM (at -80 mV holding potential) | [11] |
| Nifedipine | Frog atrial fibers | 0.2 µM | [17] |
| Verapamil | hERG K+ channels (off-target) | 143 nM | [5] |
| Diltiazem (B1670644) | Human mesenteric arterial myocytes | 20 - 51 µM | [18] |
Table 2: Subtype Selectivity of Nifedipine
| Channel Subtype | IC50 | Fold Difference (CaV1.3 / CaV1.2) | Reference |
| CaV1.2 | 22 nM | ~13-fold | [2][3] |
| CaV1.3 | 289 nM | [2][3] |
Mechanism of Action and Cellular Effects
Signaling Pathway of L-type Calcium Channel Blockade in Cardiomyocytes
The influx of calcium through L-type calcium channels during phase 2 of the cardiac action potential is a critical step in excitation-contraction coupling. Both this compound and small molecule inhibitors interrupt this process, leading to a reduction in intracellular calcium and a subsequent decrease in myocardial contractility.
Effect on Cardiac Action Potential
The blockade of L-type calcium channels by these inhibitors has a pronounced effect on the morphology of the cardiac action potential, primarily by shortening the plateau phase (Phase 2). This is due to the reduction of the inward calcium current that is responsible for maintaining the plateau.
Studies have shown that both this compound and nifedipine decrease the amplitude and duration of the cardiac action potential, primarily by lowering the plateau phase.[19][20][21][22][23]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Measuring L-type Calcium Currents
This protocol is a standard method for recording ion channel activity from a single cell.
1. Cell Preparation:
-
Culture cells expressing L-type calcium channels (e.g., primary cardiomyocytes, HEK293 cells stably expressing CaV1.2) on glass coverslips.
-
On the day of recording, transfer a coverslip to a recording chamber on an inverted microscope.
2. Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl2, 10 HEPES, pH adjusted to 7.4 with TEA-OH. (Barium is often used as the charge carrier to increase current amplitude and block potassium channels).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 GTP, pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels from the inside).
3. Pipette Fabrication:
-
Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[24][25]
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.[24]
4. Recording Procedure:
-
Approach a cell with the recording pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to facilitate seal formation.
-
Apply gentle suction to form a high-resistance (GΩ) seal.
-
Apply a brief, stronger pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.[24][25]
-
Compensate for cell capacitance and series resistance.
-
Hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type calcium currents.
-
Perfuse the recording chamber with the external solution containing the inhibitor (this compound or small molecule) at various concentrations to determine the dose-response relationship and IC50.
Fluorescent Calcium Imaging with Fluo-4 AM
This method allows for the measurement of intracellular calcium concentration changes in a population of cells.
1. Cell Preparation:
-
Seed adherent cells in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.
2. Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in a physiological saline buffer (e.g., HBSS).[26][27][28]
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.[26][27][29]
-
After incubation, wash the cells to remove excess dye.
3. Calcium Flux Assay:
-
Place the cell plate in a fluorescence plate reader (e.g., FLIPR).
-
Add the test compounds (this compound or small molecule inhibitors) at various concentrations to the wells and incubate for a desired period.
-
Record baseline fluorescence.
-
Add a depolarizing agent (e.g., high potassium solution) to stimulate the opening of voltage-gated calcium channels.
-
Record the change in fluorescence intensity over time. The inhibition of the calcium influx will be reflected by a decrease in the fluorescence signal compared to the control.
Conclusion
Both this compound and small molecule inhibitors are valuable tools for the study of L-type calcium channels.
This compound offers high potency and acts as a valuable pharmacological probe for studying the extracellular aspects of L-type calcium channel function. Its complex nature and off-target effects on certain potassium channels should be considered when interpreting results.[1]
Small molecule inhibitors , such as nifedipine, verapamil, and diltiazem, are cell-permeant and have been extensively characterized due to their clinical use. Their state-dependent mechanism of action and the availability of compounds with varying subtype selectivities provide a nuanced approach to modulating calcium channel activity.[11][12] However, researchers must be mindful of their potential off-target effects, particularly at higher concentrations.[5][7][8]
The choice between this compound and a small molecule inhibitor will ultimately depend on the specific experimental goals, the required level of selectivity, and the desired site of action (extracellular vs. intracellular). This guide provides the foundational data and protocols to make an informed decision for advancing research in the field of calcium channel biology and pharmacology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Differentiation of CAV1.2 and CAV1.3 Pharmacology and Role of RYR2 in " by Shiqi Tang [docs.lib.purdue.edu]
- 4. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Potassium channel-blocking actions of nifedipine: a cause for morbidity at high doses? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Inhibitory Effects of Ca2+ Channel Blocker Nifedipine on Rat Kv2.1 Potassium Channels | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Neurotoxins that act selectively on voltage-dependent cardiac calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Frontiers | Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons [frontiersin.org]
- 17. Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of this compound (TCX) on the electrophysiological, mechanical and biochemical characteristics of spontaneously beating ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Negative inotropic effect of nifedipine in the immature rabbit heart is due to shortening of the action potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. axolbio.com [axolbio.com]
- 26. benchchem.com [benchchem.com]
- 27. hellobio.com [hellobio.com]
- 28. lumiprobe.com [lumiprobe.com]
- 29. assets.fishersci.com [assets.fishersci.com]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Taicatoxin Disposal
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent neurotoxins like Taicatoxin are paramount to ensuring a safe laboratory environment. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, adhering to best practices for hazardous waste management and drawing from established protocols for similar biological toxins.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is critical to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Designated Work Area: All handling of this compound and its waste should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of exposure.
-
Spill Management: In the event of a spill, immediately cordon off the area. Absorb the spill with inert material and decontaminate the area using a recommended inactivation agent (see below). All materials used for spill cleanup must be disposed of as hazardous waste.
Inactivation and Disposal Procedures
Due to the absence of a universally mandated inactivation method specifically for this compound, a risk-based approach employing established protocols for other potent protein toxins is recommended. Researchers must consult their institution's safety guidelines and local regulations to ensure compliance.
The primary methods for rendering this compound waste non-hazardous are through chemical inactivation or thermal inactivation (autoclaving).
Chemical Inactivation Protocols
Chemical inactivation is a preferred method for liquid waste containing this compound. The following table summarizes recommended chemical inactivation agents and their required contact times, based on guidelines for other protein and snake venom toxins.
| Inactivation Agent | Concentration | Minimum Contact Time | Applicable Waste | Source |
| Sodium Hypochlorite (B82951) | 1.0% | 30 minutes | Liquid waste, surface decontamination | [1] |
| Ethanol | 70% (w/w) | Not specified, but used for denaturation | Liquid waste, surface decontamination | [2] |
Experimental Protocol for Chemical Inactivation:
-
Preparation of Inactivation Solution: Prepare a fresh solution of the chosen inactivation agent at the specified concentration. For example, to prepare a 1% sodium hypochlorite solution from household bleach (typically 5.25% sodium hypochlorite), a 1:5 dilution with water is required.
-
Waste Collection: Collect all liquid waste containing this compound in a designated, chemically resistant, and leak-proof container. This includes unused stock solutions, contaminated buffers, and media.
-
Inactivation: Carefully add the inactivation solution to the liquid waste. Ensure the final concentration of the inactivation agent meets the required level. For example, add an equal volume of 2% sodium hypochlorite solution to the waste to achieve a final concentration of 1%.
-
Contact Time: Allow the mixture to stand for the minimum required contact time to ensure complete inactivation of the toxin.
-
Disposal: After the contact time has elapsed, the inactivated solution may be disposed of in accordance with institutional and local regulations for chemically treated waste.[3]
Thermal Inactivation (Autoclaving)
For solid waste contaminated with this compound, such as pipette tips, gloves, and other lab consumables, autoclaving is an effective method of inactivation.[1][4]
Experimental Protocol for Thermal Inactivation:
-
Waste Segregation: Collect all solid waste contaminated with this compound in a designated, labeled, and puncture-resistant biohazard bag that is compatible with autoclaving.
-
Autoclave Preparation: Place the biohazard bag in a secondary, leak-proof container before autoclaving. Do not seal the bag tightly to allow for steam penetration.
-
Autoclaving Cycle: Run the autoclave at a minimum of 121°C for at least 30 minutes.[5][6] The cycle time may need to be extended for larger loads to ensure complete heat penetration.
-
Verification: Use autoclave indicator tape or biological indicators to verify that the proper temperature was reached during the cycle.
-
Disposal: Once the autoclave cycle is complete and the waste has cooled, it can be disposed of as regular laboratory waste, in accordance with institutional guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
By implementing these procedures, laboratories can effectively manage this compound waste, ensuring the safety of all personnel and maintaining compliance with safety regulations.
References
- 1. Toxin Inactivation – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. policies.uq.edu.au [policies.uq.edu.au]
- 3. vumc.org [vumc.org]
- 4. uab.cat [uab.cat]
- 5. carleton.ca [carleton.ca]
- 6. Autoclaving Guidelines | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Essential Safety and Logistical Information for Handling Taicatoxin
Taicatoxin, a potent neurotoxin isolated from the venom of the Australian taipan snake (Oxyuranus scutellatus scutellatus), requires stringent safety measures to prevent accidental exposure.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Due to the high toxicity of this compound, a comprehensive PPE protocol is mandatory to prevent dermal, ocular, and inhalation exposure. The following PPE should be worn at all times when handling this compound:
-
Gloves: Double-gloving with nitrile gloves is required. Gloves should be changed immediately if contaminated, torn, or punctured.
-
Lab Coat: A dedicated lab coat, preferably a disposable gown, should be worn to prevent contamination of personal clothing.
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes. A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashes.
-
Respiratory Protection: For handling the lyophilized powder or any procedure that may generate aerosols, a certified fume hood or a Class II or III biological safety cabinet (BSC) must be used.[3] If a fume hood or BSC is not available, a properly fitted respirator with appropriate cartridges should be used in accordance with institutional guidelines.
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step procedures should be followed:
1. Preparation and Designated Area:
-
All work with this compound should be conducted in a designated area, clearly marked with warning signs indicating the presence of a potent toxin.
-
The work surface should be covered with plastic-backed absorbent material to contain any potential spills.
-
Ensure that a safety shower and eyewash station are readily accessible.[4]
2. Handling Lyophilized Powder:
-
The handling of lyophilized this compound powder should exclusively be done within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of the toxic dust.
-
Use the "tare method" for weighing the powder to avoid open handling. In this method, the toxin is added to a pre-weighed, sealed container inside the hood, and the container is then re-weighed outside the hood.[5]
-
Reconstitute the powder by slowly injecting the solvent through the vial's septum to avoid aerosol generation.
3. Handling this compound Solutions:
-
All manipulations of this compound solutions, including dilutions and aliquoting, should be performed within a fume hood or BSC.
-
Use filtered pipette tips to prevent contamination of pipettors.
-
Transport this compound solutions in sealed, leak-proof, and shatter-resistant secondary containers.
4. Use of Sharps:
-
The use of needles and other sharps should be minimized.
-
When necessary, use safety-engineered sharps, such as needles with safety guards.
-
Dispose of all contaminated sharps immediately in a designated, puncture-resistant sharps container.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.
1. Decontamination:
-
All surfaces and equipment contaminated with this compound should be decontaminated with a freshly prepared 10% bleach solution, allowing for a contact time of at least 30 minutes.[4]
-
Contaminated disposable materials, such as gloves, lab coats, and absorbent pads, should be collected in a designated biohazard bag.
2. Disposal:
-
Liquid waste containing this compound should be inactivated by adding a 10% bleach solution and allowing it to sit for at least 30 minutes before disposal down the drain, in accordance with local regulations.
-
Solid waste, including decontaminated disposable materials and empty vials, should be placed in a sealed, labeled hazardous waste container for incineration.
-
Never dispose of untreated this compound waste in the regular trash.
Quantitative Toxicity Data
| Parameter | Value | Species | Reference |
| Lethal Dose | 1-2 µg | Mouse (20g) | [1][2] |
| IC50 (L-type Ca2+ channels) | 10-500 nM | Heart cells | [2] |
| Ki (125I-apamin binding) | 1.45 ± 0.22 nM | Rat synaptosomal membranes | [2][6] |
Experimental Protocols and Signaling Pathways
While specific experimental protocols for this compound are highly varied depending on the research application, the following diagrams illustrate a general workflow for its safe handling and its known mechanism of action.
Caption: A generalized workflow for the safe handling of potent toxins like this compound.
Caption: The known signaling pathway of this compound, targeting ion channels.
References
- 1. Isolation and physiological characterization of this compound, a complex toxin with specific effects on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Article - Standard Operating Procedur... [policies.unc.edu]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. Chapter 10, Work with Biological Toxins | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. This compound - Wikiwand [wikiwand.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
